molecular formula C8H6ClNO B1585636 4-Chloroindolin-2-One CAS No. 20870-77-3

4-Chloroindolin-2-One

Cat. No.: B1585636
CAS No.: 20870-77-3
M. Wt: 167.59 g/mol
InChI Key: XNSPDJAXCBZCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroindolin-2-One (CAS: 41910-64-9) is a chemical intermediate featuring the indoline core, a privileged scaffold in medicinal chemistry. This compound is of significant interest in pharmaceutical research and development, particularly for the synthesis of more complex molecules with potential biological activity . Indoline derivatives are extensively studied for their diverse pharmacological properties, and the chlorination at the 4-position offers a reactive site for further functionalization, enabling structure-activity relationship (SAR) explorations . In research settings, indoline-based structures like this compound are valuable precursors. The compound serves as a key building block in the design and synthesis of novel molecules for screening against various biological targets. Its applications are primarily in anticancer and antimicrobial research, where such scaffolds are commonly investigated . Researchers utilize this compound in molecular docking studies and computational chemistry to predict binding modes and interactions with target proteins, aiding in the rational design of potential therapeutics . Applications & Research Value: • Medicinal Chemistry: Serves as a versatile synthetic intermediate for constructing drug-like molecules . • Anticancer & Antimicrobial Research: Used as a core structure for developing new chemical entities for biological evaluation . • Structure-Activity Relationship (SAR) Studies: The chloro group allows for further chemical modifications to optimize potency and selectivity . • Computational & Biochemical Studies: Employed in in silico modeling and as a standard in analytical method development. Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, as its specific toxicological profile may not be fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPDJAXCBZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363201
Record name 4-Chloroindolin-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-77-3
Record name 4-Chloroindolin-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloroindolin-2-one

This compound, also known as 4-chlorooxindole, is a halogenated derivative of the indolin-2-one scaffold. While modest in structure, it represents a strategically vital building block in modern medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in the chemical versatility endowed by its constituent functional groups: a reactive lactam, an activatable methylene group at the C3 position, and, most critically, a chloro-substituent on the aromatic ring. This chlorine atom serves as a versatile handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Consequently, this compound has emerged as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology applications.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its fundamental properties and spectroscopic signature. These data are essential for reaction monitoring, quality control, and structural verification.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This data, compiled from authoritative chemical databases, provides a baseline for its handling and use in experimental settings.[2][3]

PropertyValueSource
IUPAC Name 4-chloro-1,3-dihydroindol-2-one[2]
CAS Number 20870-77-3[2][4]
Molecular Formula C₈H₆ClNO[2][4]
Molecular Weight 167.59 g/mol [1][2]
Melting Point 206-208 °C[1][3]
Boiling Point 340.3 ± 42.0 °C (Predicted)[1][3]
Appearance Yellow to off-white powder/solid[3]
pKa 13.27 ± 0.20 (Predicted)[3]
SMILES C1C2=C(C=CC=C2Cl)NC1=O[2]
InChIKey XNSPDJAXCBZCRV-UHFFFAOYSA-N[2]
Spectroscopic Characterization

While comprehensive spectral data requires experimental acquisition, the expected signatures can be predicted based on the molecule's structure. These predictions are invaluable for confirming the identity and purity of the compound during synthesis and analysis.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a solvent like DMSO-d₆, one would anticipate:

    • A singlet or broad singlet for the N-H proton of the lactam, typically downfield.

    • A singlet for the two protons of the CH₂ group at the C3 position.

    • Three signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the chlorinated benzene ring. The substitution pattern will lead to specific splitting patterns (doublets and triplets) that are characteristic of the structure.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum should display eight distinct signals:

    • A signal for the carbonyl carbon (C=O) of the lactam, typically in the 170-180 ppm range.

    • Six signals in the aromatic region, with the carbon attached to the chlorine atom (C4) showing a characteristic shift.

    • A signal for the aliphatic methylene carbon (C3).

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for characteristic absorption bands:

    • N-H stretching of the amide group (around 3200 cm⁻¹).

    • C=O stretching of the lactam carbonyl group (a strong band around 1700-1720 cm⁻¹).

    • C-Cl stretching in the fingerprint region.

    • C-H stretching and bending for aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 167. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be definitive confirmation of the compound's identity.

Synthesis and Manufacturing

The synthesis of this compound is a critical process, and several routes have been established. A common and effective laboratory-scale method involves the reductive cyclization of a precursor, 4-chloroindoline-2,3-dione (4-chloroisatin).

Experimental Protocol: Reductive Cyclization of 4-Chloroisatin

This protocol describes a robust method for preparing this compound. The causality behind this choice of reagents is the in situ generation of a low-valent titanium reagent, which is highly effective for the reduction of the C3-ketone of the isatin precursor without over-reducing the lactam carbonyl.

Reagents and Equipment:

  • 4-chloroindoline-2,3-dione (1 equivalent)

  • Zinc powder (Zn) (6 equivalents)

  • Titanium tetrachloride (TiCl₄) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid (HCl)

  • Chloroform (or Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Step-by-Step Procedure: [3]

  • Inert Atmosphere: Set up the reaction apparatus under a dry nitrogen or argon atmosphere. This is crucial as low-valent titanium reagents are sensitive to air and moisture.

  • Reagent Suspension: To a stirring suspension of zinc powder (6 eq.) in anhydrous THF, slowly add titanium tetrachloride (3 eq.) at room temperature. The addition is exothermic and should be performed cautiously.

  • Formation of Reducing Agent: After the addition is complete, heat the mixture to reflux for 2 hours. During this time, the color will change, typically to black or dark brown, indicating the formation of the active low-valent titanium reducing agent.

  • Substrate Addition: Cool the suspension to room temperature. Add a solution of 4-chloroindoline-2,3-dione (1 eq.) dissolved in anhydrous THF dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 3% hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform or dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water (3 x volume) and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Zn Zinc Powder (Zn) Mix1 Suspend Zn in THF, add TiCl4 Zn->Mix1 TiCl4 Titanium Tetrachloride (TiCl4) TiCl4->Mix1 THF_solvent Anhydrous THF THF_solvent->Mix1 Reflux Reflux for 2h (Forms low-valent Ti reagent) Mix1->Reflux Reaction Stir at RT (5-10 min) Reductive Cyclization Reflux->Reaction Isatin 4-Chloroindoline-2,3-dione (in THF) Isatin->Reaction Quench Quench with 3% HCl Reaction->Quench TLC Monitoring Extract Extract with Chloroform Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify FinalProduct This compound Purify->FinalProduct

Caption: Reductive cyclization of 4-chloroisatin.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity to generate diverse libraries of compounds.

Key Reactive Sites
  • Amide (N1): The nitrogen atom is a nucleophile and can undergo reactions like alkylation, arylation, and acylation. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates the corresponding anion, which readily reacts with electrophiles.

  • Methylene (C3): The protons on the C3 carbon are acidic and can be removed by a strong base. The resulting enolate can participate in aldol-type condensation reactions with aldehydes and ketones, typically yielding 3-substituted-ylidene-indolin-2-one derivatives. This is a cornerstone reaction for many kinase inhibitor syntheses.

  • Aromatic Ring (C4-Cl): The chloro-substituent is the molecule's most valuable feature for diversification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, alkynyl, and amino groups at this position, which is critical for modulating pharmacological activity and physicochemical properties.

Reactivity Map

Caption: Key reactive sites on this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 4-chloro derivative serves as an ideal starting point for exploring this chemical space.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a 3-substituted-ylidene-indolin-2-one core. The synthesis often involves a Knoevenagel condensation between an indolin-2-one and an aromatic aldehyde. Starting with this compound allows for late-stage diversification via cross-coupling at the C4 position to optimize potency, selectivity, and pharmacokinetic profiles.[1]

  • Bromodomain (BRD4) Inhibitors: The indole-2-one scaffold has been successfully utilized to develop selective inhibitors of the BD1 bromodomain of BRD4, which is a therapeutic target in oncology.[5] The ability to functionalize the benzene ring, as enabled by the chloro-substituent, is key to achieving selectivity and potency.

  • Anti-inflammatory Agents: Derivatives of indole-2-one have demonstrated significant anti-inflammatory activity by inhibiting the production of mediators like TNF-α and IL-6 in macrophages.[6] The diverse libraries needed to establish structure-activity relationships (SAR) can be efficiently generated from precursors like this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is derived from its GHS classification.

  • GHS Hazard Statements: [2][3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [3][7][8]

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a high-value synthetic intermediate whose properties are ideally suited for the demands of modern drug discovery. Its straightforward synthesis and, more importantly, its strategically placed chloro-substituent provide a robust platform for generating molecular diversity through reliable and scalable chemical transformations. For research scientists and drug development professionals, a thorough understanding of its reactivity and handling is a key enabler for the efficient discovery and optimization of novel therapeutics targeting a wide range of diseases.

References

Introduction: The Strategic Importance of the Indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloroindolin-2-one (CAS: 20870-77-3): A Cornerstone Intermediate for Kinase Inhibitor Discovery

The indolin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its structural features allow for versatile functionalization, making it a cornerstone for the development of targeted therapeutics. Within this class of compounds, this compound (CAS No. 20870-77-3) emerges as a particularly valuable building block.[3][4] Its strategic placement of a chlorine atom on the benzene ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the core structure serves as a potent pharmacophore for a range of biological targets.[4] This guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, reactivity, and its pivotal application as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in a laboratory setting. The key characteristics of this compound are summarized below.

PropertyValueReferences
CAS Number 20870-77-3[3][6][7]
IUPAC Name 4-chloro-1,3-dihydro-2H-indol-2-one[3][8]
Synonyms 4-Chloro-2-oxindole, 4-Chloroxindole[3][7][9]
Molecular Formula C₈H₆ClNO[6][8]
Molecular Weight 167.59 g/mol [4][6][8]
Appearance Yellow powder[9]
Melting Point 206-208 °C[4][7][9]
Hazard Codes Xi (Irritant)[9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][8][9]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[6][9]

Synthesis and Reactivity: Forging the Core

The construction of the this compound scaffold is a critical step that enables its use in more complex syntheses. A common and effective method involves the reductive cyclization of the corresponding isatin derivative, 4-chloroindoline-2,3-dione. This transformation is efficiently carried out using a low-valent titanium reagent.

The causality behind this choice of reagents is rooted in the mechanism of the reaction. Titanium tetrachloride (TiCl₄) is a strong Lewis acid that is reduced by zinc powder to a low-valent titanium species. This species is a powerful reducing agent capable of mediating the deoxygenation and cyclization of the isatin precursor to form the desired indolin-2-one ring system.

cluster_start Starting Materials cluster_reagent Reagent Generation cluster_reaction Core Reaction cluster_end Product & Purification 4-Chloroindoline-2,3-dione 4-Chloroindoline-2,3-dione Reductive Cyclization Reductive Cyclization 4-Chloroindoline-2,3-dione->Reductive Cyclization Zinc Powder (Zn) Zinc Powder (Zn) Low-valent Titanium Reagent Low-valent Titanium Reagent Zinc Powder (Zn)->Low-valent Titanium Reagent Titanium Tetrachloride (TiCl4) Titanium Tetrachloride (TiCl4) Titanium Tetrachloride (TiCl4)->Low-valent Titanium Reagent in THF, reflux Anhydrous THF Anhydrous THF Low-valent Titanium Reagent->Reductive Cyclization Crude Product Crude Product Reductive Cyclization->Crude Product Quench (HCl), Extraction (Chloroform) Purification Purification Crude Product->Purification Column Chromatography This compound This compound Purification->this compound

General Synthesis Workflow for this compound.
Experimental Protocol: Synthesis from 4-Chloroindoline-2,3-dione[9]

This protocol describes a representative lab-scale synthesis.

  • Reagent Preparation: To a stirring suspension of zinc powder (12 mmol) in freshly distilled, anhydrous tetrahydrofuran (THF, 15 mL) under a dry nitrogen atmosphere, slowly add titanium tetrachloride (TiCl₄, 6 mmol) at room temperature.

    • Rationale: This step generates the active low-valent titanium reagent. The reaction is exothermic and must be performed carefully under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

    • Rationale: Refluxing ensures the complete formation of the titanium reagent suspension.

  • Substrate Addition: Cool the suspension to room temperature. Add a solution of 4-chloroindoline-2,3-dione (2 mmol) in THF (10 mL) dropwise to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 minutes. Monitor the reaction's completion using thin-layer chromatography (TLC).

    • Rationale: This reaction is typically rapid once the substrate is introduced to the active reagent.

  • Workup: Quench the reaction by adding 3% hydrochloric acid (15 mL). Extract the aqueous mixture with chloroform (3 x 50 mL).

    • Rationale: The acidic quench neutralizes excess reagent and facilitates the separation of the organic product.

  • Purification: Combine the organic phases, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (e.g., petroleum ether/ethyl acetate = 5:1) to yield the pure this compound.

Application in Drug Discovery: The Kinase Inhibitor Paradigm

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The indolin-2-one scaffold is a well-established and highly effective core for the design of potent and selective kinase inhibitors.[1][10][11]

Compounds based on this scaffold function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and blocking the aberrant signaling cascade.[5][10]

This compound serves as a crucial starting material for creating these inhibitors. The C3 position of the indolinone ring is typically functionalized, often via a Knoevenagel condensation, to introduce various substituted aryl or heteroaryl groups. These substitutions are critical for determining the inhibitor's potency and selectivity against different kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][12]

A prominent example of an FDA-approved drug built upon this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[12][13] While Sunitinib itself is a 5-fluoro analog, the synthetic strategies and mechanism of action are directly translatable from intermediates like this compound.[14][15] The chloro-substituent on the 4-position offers an additional site for modification to fine-tune the molecule's properties, such as solubility, metabolic stability, and target engagement.[4]

RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Phosphorylation Kinase Domain Phosphorylation RTK->Phosphorylation ATP ATP ATP->Phosphorylation Binds to ATP Pocket Indolinone_Inhibitor Indolin-2-one Scaffold (Derived from this compound) Indolinone_Inhibitor->Phosphorylation Competitively Blocks ATP Binding Inhibition INHIBITION Downstream_Signaling Downstream Signaling Cascade Phosphorylation->Downstream_Signaling Activates Cellular_Response Tumor Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Leads to

Mechanism of RTK Inhibition by Indolin-2-one Derivatives.

Analytical Characterization

The identity and purity of this compound, and any subsequent derivatives, must be rigorously confirmed. Standard analytical techniques employed for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups, such as the characteristic carbonyl (C=O) and amine (N-H) stretches of the indolin-2-one core.

  • Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its molecular formula, and can reveal structural information through fragmentation patterns.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug discovery professionals. Its robust synthesis, versatile reactivity, and proven success as a core scaffold for potent kinase inhibitors underscore its importance in the development of targeted therapies.[1][4] A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, empowers researchers to leverage this valuable building block to its full potential, paving the way for the next generation of innovative therapeutics.

References

An In-Depth Technical Guide to 4-Chloroindolin-2-one: A Cornerstone Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundational building blocks for potent and selective therapeutics. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The indolin-2-one (or oxindole) core is a prominent member of this class, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its unique bicyclic structure, combining an aromatic benzene ring with a lactam-fused pyrrolidine ring, provides a rigid yet versatile template for molecular design.

This guide focuses on a key derivative: 4-Chloroindolin-2-one. The strategic placement of a chlorine atom at the 4-position of the indolinone core significantly enhances its utility as a synthetic intermediate. This halogen serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries.[2] Consequently, this compound has become a critical starting material in the development of targeted therapies, most notably in the realm of oncology, where it serves as a precursor for potent kinase inhibitors.[3] This document provides an in-depth exploration of its molecular structure, physicochemical properties, reactivity, and its pivotal role in the synthesis of next-generation therapeutics targeting critical signaling pathways in cancer.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design. This compound is a solid, typically appearing as a yellow powder, with a defined set of characteristics that govern its behavior in chemical systems.

Structural and Weight Characteristics

The molecule consists of an indolin-2-one core with a chlorine atom substituted at the C4 position of the benzene ring. Its structural details and corresponding weights are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-chloro-1,3-dihydroindol-2-one[1]
Synonyms 4-Chlorooxindole, 4-Chloro-2-oxoindole[1]
CAS Number 20870-77-3[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Exact Mass 167.0137915 Da[1]
Physicochemical Data

The physical properties of this compound influence its solubility, stability, and reaction kinetics. These parameters are crucial for designing experimental protocols and for formulation studies in drug development.

PropertyValueSource(s)
Melting Point 206-208 °C
Boiling Point (Predicted) 340.3 ± 42.0 °C
Density (Predicted) 1.362 ± 0.06 g/cm³
Storage Temperature Room temperature, dry
Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its identity and purity. The key spectral features for this compound are detailed below.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the arrangement of hydrogen atoms. Key expected signals include a singlet for the C3 methylene protons (CH₂), distinct aromatic protons on the chlorinated benzene ring, and a broad singlet for the N-H proton of the lactam.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Characteristic signals include a peak for the C3 methylene carbon, several peaks in the aromatic region corresponding to the six carbons of the benzene ring, and a downfield signal for the C2 carbonyl carbon of the lactam.

Infrared (IR) Spectroscopy: The IR spectrum highlights the key functional groups. A strong absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the C=O (lactam carbonyl) stretching vibration. Another characteristic peak is the N-H stretch, typically appearing as a broad band around 3200 cm⁻¹. The C-Cl bond will also show a characteristic vibration in the fingerprint region.

Chemical Reactivity and Synthetic Protocols

The synthetic value of this compound is primarily derived from the reactivity of its C-Cl bond. As an aryl chloride, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This capability is the cornerstone of its use in building complex drug-like molecules.

The Logic of Cross-Coupling: Activating the C-Cl Bond

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[4] It is particularly valuable for aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The reaction's success hinges on a carefully designed catalytic system that can overcome the high bond dissociation energy of the C-Cl bond.

The key components are:

  • Palladium Pre-catalyst: A source of Palladium(0), which is the active catalytic species. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are often used.[5]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial. They coordinate to the palladium center, increasing its electron density and promoting the oxidative addition step (the insertion of Pd(0) into the C-Cl bond), which is the rate-limiting step for aryl chlorides. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile for the transmetalation step. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[5]

The logical flow of this catalytic process is illustrated in the diagram below.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa Ar-Cl (this compound) pd2 Ar-Pd(II)(L)₂-Cl Palladium(II) Complex oa->pd2 amide_complex Ar-Pd(II)(L)₂-NR₂ Amido Complex pd2->amide_complex R₂NH, Base (- HCl • Base) amine Amine (R₂NH) base Base (e.g., NaOt-Bu) re Reductive Elimination amide_complex->re re->pd0 Ar-NR₂ (Product) product Product (Ar-NR₂)

Catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Protocol: N-Arylation of this compound

The following protocol is adapted from established methods for the Buchwald-Hartwig amination of aryl chlorides and is presented as a robust starting point for the synthesis of N-arylated indolinone derivatives.

Objective: To synthesize N-aryl-4-chloroindolin-2-one via palladium-catalyzed cross-coupling.

Materials:

  • This compound

  • Aryl amine (e.g., morpholine, aniline derivative)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos]

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous, degassed toluene via syringe.

  • Reagent Loading: Stir the mixture at room temperature for 5-10 minutes until a homogeneous solution forms. Add this compound (1.0 equivalent) and the desired amine (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench carefully with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated product.

This protocol provides a reliable method for diversifying the this compound scaffold, creating a library of compounds for biological screening.

Application in Drug Discovery: Targeting VEGFR-2 in Angiogenesis

The true power of the this compound scaffold is realized in its application as a precursor for multi-kinase inhibitors. Many cancers rely on angiogenesis—the formation of new blood vessels—to supply tumors with nutrients and oxygen, enabling their growth and metastasis.[6] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[7]

Mechanism of Action: Inhibiting the Kinase "Switch"

VEGFR-2 is a transmembrane protein that becomes activated upon binding its ligand, VEGF. This binding causes two receptor molecules to dimerize, leading to the autophosphorylation of tyrosine residues in their intracellular kinase domains. This phosphorylation event acts as a molecular "on" switch, initiating a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[6]

Small molecule inhibitors derived from the indolin-2-one scaffold, such as the FDA-approved drug Sunitinib, are designed to function as ATP-competitive inhibitors.[8][9] They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This effectively blocks the activation of the receptor, shutting down the downstream signaling cascade and inhibiting angiogenesis.[5]

The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention for an indolin-2-one-based kinase inhibitor.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization KinaseDomain Kinase Domain (Inactive) VEGFR2->KinaseDomain ATP ATP ADP ADP ATP->KinaseDomain Autophosphorylation ActiveKinase Kinase Domain (Active/Phosphorylated) KinaseDomain->ActiveKinase P PLCg PLCγ ActiveKinase->PLCg PI3K PI3K ActiveKinase->PI3K Inhibitor This compound Derivative (e.g., Sunitinib) Inhibitor->KinaseDomain Blocks ATP Binding Proliferation Cell Proliferation PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability Migration Cell Migration PI3K->Migration Survival Cell Survival PI3K->Survival

VEGFR-2 signaling pathway and inhibition by an oxindole derivative.

The development of Sunitinib, which utilizes a fluorinated oxindole core, exemplifies the clinical success of this strategy.[10] The synthesis of Sunitinib and its analogues often involves the Knoevenagel condensation of a substituted oxindole (like 4-chloro- or 5-fluoro-oxindole) with a formylated pyrrole derivative, highlighting the central role of the oxindole scaffold.[11][12] By modifying the substituents attached to the this compound core via reactions like the Buchwald-Hartwig amination, researchers can fine-tune the selectivity and potency of these inhibitors against VEGFR-2 and other related kinases.[3]

Conclusion

This compound is far more than a simple chlorinated heterocycle; it is a strategically designed building block that empowers modern medicinal chemistry. Its robust physicochemical properties, coupled with the predictable reactivity of its C-Cl bond, make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated success of indolin-2-one derivatives as potent kinase inhibitors, particularly in the context of anti-angiogenic cancer therapy, underscores the immense value of this privileged scaffold. As researchers continue to explore new therapeutic targets, the versatility and synthetic accessibility of this compound will ensure its continued prominence as a cornerstone in the discovery and development of innovative medicines.

References

Spectroscopic Profile of 4-Chloroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroindolin-2-one, also known as 4-chlorooxindole, is a halogenated derivative of indolin-2-one. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 4-position of the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in drug discovery and development.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in complex biological matrices.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. The chlorine substituent at the C4 position and the methylene group at C3 are key features that give rise to characteristic spectral signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the amine proton. The electron-withdrawing nature of the chlorine atom and the amide group will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HN-H
~7.2Triplet1HH-6
~7.0Doublet1HH-5
~6.8Doublet1HH-7
~3.6Singlet2HCH₂

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

The downfield chemical shift of the N-H proton is characteristic of an amide proton. The aromatic protons are expected to show a splitting pattern corresponding to their coupling with adjacent protons. The methylene protons at the C3 position are expected to appear as a singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~175C=O
~142C-7a
~130C-4
~128C-6
~125C-3a
~123C-5
~110C-7
~36C-3

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the lactam ring, as well as C-H and C-Cl bonds.

Table 3: Expected IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Amide)
~1710Strong, SharpC=O Stretch (Lactam)
~1610, ~1470MediumC=C Stretch (Aromatic)
~780StrongC-Cl Stretch

The broadness of the N-H stretch is indicative of hydrogen bonding. The strong, sharp absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactam ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.

The molecular ion peak (M⁺) is expected at m/z 167, corresponding to the molecule with the ³⁵Cl isotope. A significant M+2 peak at m/z 169, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[2]

Expected Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through the loss of small molecules such as CO and HCl, as well as cleavage of the lactam ring.

Workflow for Spectroscopic Analysis of this compound

References

Introduction: The Significance of 4-Chloroindolin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroindolin-2-one

This compound, also known as 4-chlorooxindole, is a heterocyclic building block of considerable interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its core structure, an oxindole scaffold, is a privileged motif found in numerous bioactive molecules and approved therapeutics, particularly in the development of kinase inhibitors for oncology.[3][4] The strategic placement of a chlorine atom at the 4-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug candidates.[3]

For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these are solubility and stability. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life, formulation development, and ultimate therapeutic efficacy.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic and mechanistic reasoning behind the experimental approaches used to characterize this important intermediate.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. These intrinsic attributes govern its behavior in various experimental and physiological environments.

PropertyValueSource
Molecular Formula C₈H₆ClNO[1][2]
Molecular Weight 167.59 g/mol [1][3]
Appearance White to off-white/yellow powder[5][6]
Melting Point 206-208°C[3][6]
pKa (Predicted)13.27 ± 0.20[6]
CAS Number 20870-77-3[1][2][3]

Part 1: Solubility Profile Assessment

Solubility is a gatekeeper of bioavailability. A compound must dissolve to be absorbed and exert its therapeutic effect. The solubility of this compound is assessed in both aqueous and organic media to understand its behavior from initial high-throughput screening (HTS) to final formulation.

Aqueous and Organic Solubility

The molecular structure of this compound—a largely rigid, aromatic system with a polar lactam group—suggests limited aqueous solubility but better solubility in organic solvents. The lactam moiety can participate in hydrogen bonding, but the hydrophobic chlorobenzene portion dominates.

While specific, publicly available quantitative data is limited, a qualitative profile can be predicted based on its structure and data from analogous compounds.[5][7] Experimental determination is essential for any drug development program.

SolventPredicted SolubilityRationale & Causality
Water Poorly SolubleThe hydrophobic chlorophenyl ring dominates, limiting interaction with polar water molecules.
Phosphate-Buffered Saline (PBS, pH 7.4) Poorly SolubleAt physiological pH, the molecule is neutral, offering no pH-driven solubility enhancement.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, effective at solvating a wide range of organic molecules. Commonly used for compound stock solutions.[5]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving this compound.[5]
Ethanol / Methanol Moderately SolublePolar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating moderate solvation.[7]
Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction, the equilibrium solubility ("thermodynamic solubility") must be measured. This value represents the true saturation point of the compound and is critical for preclinical development.

Causality Behind the Method:

This "shake-flask" method is the gold standard because it allows the compound to reach a true thermodynamic equilibrium between its solid and dissolved states. The extended incubation period ensures that the measured concentration is not an artifact of slow dissolution kinetics. Using a buffered system like PBS is crucial as it mimics physiological pH and controls for any pH shifts that might occur upon dissolution.

Step-by-Step Methodology:
  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours. This duration is usually sufficient to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[8]

  • Calculation: The measured concentration, after accounting for the dilution factor, is the equilibrium solubility in µg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis A Weigh excess solid (2-5 mg) B Add precise volume of solvent (1 mL) A->B C Seal and shake (24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute aliquot E->F G Quantify via HPLC or LC-MS F->G H Calculate Solubility (µg/mL or µM) G->H

Workflow for Equilibrium Solubility Determination

Part 2: Stability Profile and Forced Degradation

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could be inactive or even toxic. Forced degradation studies are the cornerstone of this evaluation, intentionally exposing the drug substance to harsh conditions to accelerate decomposition.[9][10] The goal is to achieve 5-20% degradation, providing sufficient degradants for analytical method validation and structural elucidation.[11]

Overview of Degradation Pathways

The this compound structure possesses several potential points of instability:

  • Lactam Ring: Susceptible to hydrolysis under acidic and basic conditions.

  • Aromatic Ring: Can undergo oxidation or photolytic reactions.

  • Benzylic Position (C3): The methylene group adjacent to the carbonyl and aromatic ring is activated and can be a site for oxidation.

Forced Degradation Experimental Design

A comprehensive study should follow established regulatory guidance.[9][12] A stock solution of this compound (e.g., in acetonitrile or methanol) is subjected to a panel of stress conditions in parallel.

Causality Behind the Method:

This multi-pronged approach systematically probes all major degradation pathways relevant to pharmaceutical products.[9] Using both acid and base tests the full spectrum of hydrolytic lability. Hydrogen peroxide is a standard choice for oxidative stress as it mimics potential oxidative processes mediated by reactive oxygen species.[12] Thermal and photostability testing simulate the effects of improper storage and exposure to light during manufacturing and administration.[12][13] Running a "control" sample (drug in neutral solution) and a "dark control" for photostability is a self-validating mechanism to isolate the effect of each specific stressor from simple solution or thermal instability.

G cluster_stress Parallel Stress Conditions cluster_analysis Analysis start Prepare Drug Substance Solution (e.g., 1 mg/mL) A Acid Hydrolysis 0.1 M HCl, 60°C start->A B Base Hydrolysis 0.1 M NaOH, 60°C start->B C Oxidation 3% H₂O₂, RT start->C D Thermal Solution at 70°C start->D E Photolytic ICH Q1B Light Box start->E F Quench Reaction (if necessary) A->F B->F C->F D->F E->F G Dilute Sample F->G H Analyze by Stability- Indicating HPLC/LC-MS G->H I Assess Degradation % Identify Degradants Calculate Mass Balance H->I

Workflow for a Forced Degradation Study
Summary of Stress Conditions and Expected Outcomes

Stress ConditionTypical ProtocolExpected Outcome & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hours.[12]High potential for degradation. The primary pathway is likely the hydrolysis of the amide (lactam) bond, leading to ring-opening and the formation of 2-amino-5-chlorophenylacetic acid.
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hours.[12]High potential for degradation. Similar to acid hydrolysis, saponification of the lactam bond will lead to the corresponding carboxylate salt of the ring-opened amino acid.
Oxidation 3-30% H₂O₂ at room temperature for up to 24 hours.[12]Moderate potential for degradation. Oxidation may occur at the C3 position to form an intermediate radical, or potentially lead to N-oxides or hydroxylation of the aromatic ring. Dehydrogenation to the corresponding indole is also a possibility.[14]
Thermal (in solution) Heat solution at 70°C for 1-2 months.[12]Low to moderate potential for degradation. While the solid is stable to its melting point, prolonged heating in solution can accelerate hydrolysis or other reactions.
Photostability Expose solid and solution to ICH Q1B conditions: ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA).[13][15]Potential for degradation. Aromatic heterocyclic systems are often light-sensitive. Degradation could involve radical mechanisms, dimerization, or reaction with the solvent. A dark control is mandatory.
Potential Hydrolytic Degradation Product

The most predictable degradation pathway is hydrolysis of the internal amide bond.

Plausible Hydrolytic Degradation Pathway
Conclusion: A Roadmap for Development

This guide establishes a clear, scientifically grounded framework for evaluating the solubility and stability of this compound. While possessing favorable characteristics as a synthetic intermediate, its predicted poor aqueous solubility and potential for hydrolytic degradation are critical factors that must be addressed during drug development.

The experimental protocols detailed herein provide a robust methodology for generating the essential data required for lead optimization, candidate selection, and formulation strategy. By understanding and quantifying these fundamental properties early, research teams can mitigate risks, accelerate timelines, and increase the probability of successfully advancing molecules built from this valuable scaffold into clinical development.

References

A Technical Guide to 4-Chloroindolin-2-one Derivatives and Analogs: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Chloroindolin-2-one Scaffold – A Privileged Core in Modern Medicinal Chemistry

The indolin-2-one (or oxindole) nucleus is a cornerstone heterocyclic motif in drug discovery, forming the structural basis for a multitude of biologically active compounds. Within this family, the this compound scaffold has emerged as a particularly valuable building block.[1] Its strategic chloro-substituent not only influences the electronic properties of the ring system but, more importantly, serves as a versatile chemical handle for sophisticated molecular engineering.[1] This guide provides an in-depth exploration of this compound derivatives and their analogs, detailing their synthesis, dissecting their structure-activity relationships, and illuminating their primary role as potent kinase inhibitors, alongside emerging applications in diverse therapeutic areas.

Chemical and Physical Properties of the Core Scaffold

Property Value Reference
Molecular Formula C₈H₆ClNO [2]
Molecular Weight 167.59 g/mol [2]
Melting Point 206-208°C [1]

| CAS Number | 20870-77-3 |[2] |

Chapter 1: Synthetic Strategies and Methodologies

The therapeutic potential of any scaffold is unlocked by the chemical methodologies available to build and diversify it. The synthesis of this compound derivatives follows a logical, multi-stage workflow, beginning with the formation of the core and proceeding to its strategic functionalization.

Core Scaffold Synthesis

The construction of the this compound core can be achieved through various routes, often involving the cyclization of appropriately substituted aniline precursors. A common strategy involves the chlorination of an N-protected indole, followed by subsequent transformations to yield the desired oxindole. For instance, N-protected indole-3-formaldehydes can be reacted with N-chlorosuccinimide (NCS) to achieve regioselective chlorination at the C4 position.[3] The mild conditions and high selectivity of such methods make them suitable for scalable production.[3]

The Role of the C4-Chloro Group: A Gateway to Diversification

The true synthetic value of the this compound core lies in the reactivity of its chlorine atom. This substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the precise and controlled introduction of a wide array of chemical moieties (e.g., aryl, heteroaryl, alkyl groups) at a key position, enabling extensive exploration of the chemical space and fine-tuning of biological activity.[1]

G cluster_0 Core Synthesis cluster_1 Scaffold Elaboration A Substituted Aniline or Indole Precursor B Cyclization / Chlorination (e.g., with NCS) A->B Reaction C This compound Core B->C Yields Core Scaffold D Condensation Reaction (e.g., with Aldehyde/Ketone) C->D at C3 E Cross-Coupling Reaction (e.g., Suzuki, Buchwald) C->E at C4 F N-Functionalization C->F at N1 G Final Derivative Library D->G E->G F->G G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling GF Growth Factor (e.g., VEGF) RTK RTK Receptor (e.g., VEGFR) GF->RTK Binds RTK_P Phosphorylated RTK (Active) RTK->RTK_P Dimerization & Autophosphorylation P ATP -> ADP P->RTK_P Downstream Downstream Signaling (PI3K, MAPK pathways) RTK_P->Downstream Activates Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Leads to Inhibitor This compound Derivative Inhibitor->RTK Binds to ATP Pocket (Blocks Phosphorylation)

References

The 4-Chloroindolin-2-one Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a chlorine atom at the 4-position of this heterocyclic system gives rise to the 4-Chloroindolin-2-one scaffold, a framework that has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse therapeutic potential of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their in vitro evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around this versatile chemical scaffold.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound, also known as 4-chlorooxindole, is a heterocyclic organic compound with the chemical formula C₈H₆ClNO.[1] Its structure, characterized by a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group and a chlorine substituent, provides a unique combination of steric and electronic properties. This substitution pattern allows for further functionalization, making it a valuable building block in the synthesis of a wide array of biologically active molecules.[2] The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, often enhancing their potency and selectivity.

The versatility of the this compound scaffold stems from its ability to interact with various biological targets, including enzymes and receptors. This has led to the development of derivatives with a wide spectrum of therapeutic applications, most notably in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting the Engines of Malignancy

The this compound scaffold has emerged as a particularly fruitful starting point for the design of potent anticancer agents.[3][4][5] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, with kinase inhibition being one of the most prominent.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] Several this compound derivatives have been identified as potent inhibitors of various receptor tyrosine kinases (RTKs) and intracellular kinases.[9][10] For instance, substituted indolin-2-ones have demonstrated selective inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in tumor angiogenesis.[7][11] By binding to the ATP-binding pocket of these kinases, these compounds can block downstream signaling cascades, thereby inhibiting tumor growth and metastasis.[9]

Visualizing the Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cancer Cell cluster_kinase_domain Kinase Domain RTK Receptor Tyrosine Kinase (e.g., VEGFR) ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds Inhibitor This compound Derivative Inhibitor->RTK Inhibits ADP ADP ATP->ADP Phosphorylation Proliferation Tumor Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Promotes

Caption: Kinase inhibition by this compound derivatives.

Prominent Anticancer Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
LM08 6-Cl substitution in the 3-quinolinyl moietyA2780 (Ovarian)Potent and selective[12]
5h Thiazolidinone moietyHT-29 (Colon)0.016[5]
5h Thiazolidinone moietyH460 (Lung)0.0037[5]
1c 2-oxo-2-phenylethylidene side chainHCT-116 (Colon)Submicromolar[3]
1h 2-oxo-2-phenylethylidene side chainHCT-116 (Colon)Submicromolar[3]
14g Chloropyrrole moietyA549 (Lung)0.32[11]
14g Chloropyrrole moietyKB (Oral)0.67[11]
VIb-d 5-halo substitutionHeLa (Cervical)10.64 - 33.62[4]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][13][14]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The this compound scaffold has shown promise as a source of novel antimicrobial agents.[15][16][17]

Mechanism of Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, studies on related indole compounds suggest that they may disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with essential cellular processes.[15][16] For instance, 4-chloroindole has been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus.[15]

Notable Antimicrobial Derivatives
CompoundTarget MicroorganismActivityReference
4-Chloroindole Vibrio parahaemolyticusMIC = 50 µg/mL; inhibits biofilm formation[15][16]
7-Chloroindole Vibrio parahaemolyticusMIC = 200 µg/mL; inhibits biofilm formation[15][16]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of this compound Derivatives Start->Prep_Compounds Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Compounds->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The this compound scaffold has also been explored for its anti-inflammatory potential.[21][22][23]

Mechanism of Action

Derivatives of indolin-2-one have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[21][22] Some compounds have been found to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[21] Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, is another potential mechanism.[24][25][26]

Promising Anti-inflammatory Derivatives
CompoundKey FindingsReference
3-(3-hydroxyphenyl)-indolin-2-one Inhibited NO, TNF-α, and IL-6 production; inhibited Akt, MAPK, and NF-κB signaling[21]
Compound 7i Inhibited expression of TNF-α, IL-6, COX-2, and iNOS; showed in vivo efficacy in a sepsis model[22]
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages.[24]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense potential of this chemical framework. The ability to readily functionalize the core structure allows for fine-tuning of pharmacological properties, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

Future research in this area should continue to explore the vast chemical space around the this compound core. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more selective and potent inhibitors. Furthermore, elucidating the detailed molecular mechanisms of action will provide valuable insights for target-based drug discovery. As our understanding of the biological roles of this remarkable scaffold expands, so too will its impact on human health.

References

Unlocking the Therapeutic Potential of 4-Chloroindolin-2-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one chemical scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide provides a comprehensive technical overview of the potential therapeutic targets of a specific derivative, 4-Chloroindolin-2-one. While direct literature on this exact molecule is sparse, its structural similarity to numerous approved and investigational drugs allows for a robust, predictive analysis of its likely molecular interactions.[2] This document will delve into the primary target classes, the associated signaling pathways, and the requisite experimental protocols for target validation, empowering researchers to explore the full therapeutic promise of this compound.

Introduction: The Indolin-2-one Privileged Scaffold

The indolin-2-one core, also known as oxindole, is a bicyclic aromatic heterocyclic organic compound that has been extensively explored by researchers in academia and industry.[3] Its rigid structure provides a stable platform for diverse chemical modifications, enabling the fine-tuning of pharmacological activity. A significant number of drugs and clinical candidates are built upon this scaffold, most notably in the field of oncology.[1][3] Marketed drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®), both potent multi-targeted kinase inhibitors, feature the indolin-2-one core, underscoring its importance in cancer therapy.[1][4][5]

The addition of a chlorine atom at the 4th position of the indolin-2-one ring, creating this compound, is a key functionalization.[2][6] This modification can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity and selectivity for various protein targets. The chloro-substituent also provides a handle for further chemical modifications through cross-coupling reactions, making it a valuable intermediate in drug discovery.[2]

Primary Putative Target Class: Protein Kinases

Based on the extensive body of research on analogous compounds, the most probable and high-value targets for this compound are protein kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them highly attractive drug targets.

Receptor Tyrosine Kinases (RTKs)

The indolin-2-one scaffold is a well-established pharmacophore for binding to the ATP-binding pocket of RTKs.[7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a key mechanism for anti-angiogenic therapies.[4][7] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Sunitinib, a prominent indolin-2-one derivative, exerts its anti-cancer effects in part through potent inhibition of VEGFR-2.[4][7] It is highly probable that this compound will exhibit inhibitory activity against VEGFRs.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and differentiation. Their aberrant activation is implicated in various cancers. Many indolin-2-one-based kinase inhibitors, including Sunitinib, also target PDGFRs.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for embryonic development, tissue repair, and angiogenesis. Dysregulation of this pathway is linked to cancer and developmental disorders.

Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases

Beyond RTKs, the indolin-2-one scaffold has shown activity against other kinase families.

  • p21-Activated Kinase 1 (PAK1): PAK1 is a key regulator of cell motility, survival, and proliferation.[8] It has emerged as a promising target in cancer therapy, especially in breast cancer.[8] Structure-based design has led to the development of potent 2-indolinone derivatives as PAK1 inhibitors.[8]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease. Indolinone derivatives have been explored as LRRK2 inhibitors, with some compounds showing high affinity.[9]

Signaling Pathway Modulation

Inhibition of the aforementioned kinases by this compound would disrupt critical downstream signaling cascades.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->RTK Inhibition

Caption: Putative signaling pathway inhibition by this compound.

Other Potential Target Classes

While kinases are the most prominent targets, the versatility of the indolin-2-one scaffold suggests other potential interactions.

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents. Recent studies have explored hybrid molecules combining the indolin-2-one scaffold with functional groups known to inhibit HDACs, creating dual VEGFR/HDAC inhibitors.[4][10]

  • Thioredoxin Reductase (TrxR): TrxR is a key enzyme in maintaining cellular redox homeostasis and is often overexpressed in cancer cells.[11] Some indolin-2-one derivatives have been identified as potent inhibitors of TrxR, leading to oxidative stress and apoptosis in cancer cells.[11]

  • Dopamine D4 Receptor: Derivatives of indolin-2-one have been synthesized and shown to have a high affinity and selectivity for the dopamine D4 receptor, suggesting potential applications in neurological disorders.[12]

  • Microtubule Destabilization: Certain indolin-2-one derivatives have demonstrated the ability to destabilize microtubules, a mechanism distinct from kinase inhibition, leading to cytotoxic effects in cancer cells.[1]

Experimental Workflows for Target Identification and Validation

A systematic, multi-tiered approach is required to definitively identify and validate the therapeutic targets of this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cell-Based Assays Start This compound Kinase_Panel Broad Kinase Panel Screen (e.g., KINOMEscan®) Start->Kinase_Panel Enzyme_Assays Non-Kinase Enzyme Assays (e.g., HDAC, TrxR) Start->Enzyme_Assays IC50_Determination IC50 Determination for Hits (e.g., HTRF, FP assays) Kinase_Panel->IC50_Determination Proliferation Anti-Proliferation / Cytotoxicity (MTT, CellTiter-Glo®) IC50_Determination->Proliferation Enzyme_Assays->Proliferation Target_Engagement Cellular Target Engagement (e.g., CETSA®, NanoBRET™) Proliferation->Target_Engagement Phospho_Blot Western Blot for Phospho-Substrates Target_Engagement->Phospho_Blot Functional_Assays Functional Assays (Angiogenesis, Migration) Phospho_Blot->Functional_Assays

Caption: A streamlined workflow for target identification and validation.

Step 1: Broad Target Screening (In Vitro)

The initial step is to perform a broad screen against a large panel of kinases to identify primary targets.

Protocol: Kinase Panel Screening (Example: DiscoveRx KINOMEscan®)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel at a single concentration (e.g., 1 µM or 10 µM).

  • Binding Interaction Principle: The assay typically relies on a competition binding format. The test compound competes with a tagged, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, often via quantitative PCR of a DNA tag.

  • Data Analysis: Results are typically presented as "% Control" or "% Inhibition". A lower percentage indicates stronger binding of the test compound. Hits are defined as kinases showing inhibition above a certain threshold (e.g., >90% inhibition).

Step 2: Hit Confirmation and Potency Determination (In Vitro)

Identified hits from the primary screen must be confirmed, and their potency (IC50) determined.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second, acceptor-labeled molecule (e.g., streptavidin-XL665) is brought into proximity, a FRET signal is generated.

  • Reagents: Kinase, biotinylated substrate, ATP, assay buffer, anti-phospho-substrate antibody (Eu-labeled), streptavidin-XL665, and a dilution series of this compound.

  • Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a microplate, add the kinase and the test compound dilutions. Incubate to allow for binding. c. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature. d. Stop the reaction and detect phosphorylation by adding the HTRF detection reagents. e. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 3: Cellular Target Engagement and Functional Effects

Confirming that the compound interacts with its target in a cellular context and elicits a functional response is critical.

Protocol: Western Blot for Downstream Pathway Modulation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for angiogenesis studies, or a cancer cell line overexpressing a target kinase) to ~80% confluency. Treat the cells with a dilution series of this compound for a specified time.

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-VEGFR2, anti-phospho-ERK). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe for the total protein (e.g., total VEGFR2, total ERK) and a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target activity.

Summary of Potential Targets and Required Assays

Putative Target Class Specific Examples Primary Validation Assay Cellular Functional Assay
Receptor Tyrosine Kinases VEGFR-2, PDGFR-β, FGFR1HTRF or FP-based IC50 determinationWestern blot for p-substrate, Tube formation assay
Non-Receptor Kinases PAK1, LRRK2LanthaScreen® Eu Kinase Binding AssayCell migration assay, Apoptosis assay (Caspase-Glo®)
HDACs HDAC1, HDAC6Fluorometric HDAC activity assayWestern blot for acetylated histones or tubulin
Other Enzymes Thioredoxin Reductase (TrxR)DTNB-based TrxR activity assayCellular ROS measurement (e.g., DCFDA assay)

Conclusion

While this compound itself is not extensively characterized in public literature, its core scaffold is a wellspring of therapeutic potential, particularly in kinase inhibition.[11] By leveraging the vast knowledge base of its chemical relatives, researchers can formulate high-probability hypotheses about its molecular targets. The systematic application of the biochemical and cell-based assays outlined in this guide will be instrumental in validating these hypotheses and paving the way for the development of novel therapeutics. The indolin-2-one structure continues to be a privileged scaffold in drug discovery, and a thorough investigation of derivatives like this compound is a scientifically sound and promising endeavor.[1][3]

References

The Strategic Utility of 4-Chloroindolin-2-one: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloroindolin-2-one, a halogenated derivative of the privileged oxindole scaffold, has emerged as a cornerstone building block in contemporary drug discovery. Its strategic importance lies in the confluence of a biologically relevant core and a synthetically versatile chlorine substituent. This guide provides an in-depth technical exploration of this compound, from its synthesis to its multifaceted applications in the construction of potent and selective therapeutic agents. We will delve into the mechanistic rationale behind its key transformations and present field-proven protocols for its derivatization, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.

Introduction: The Oxindole Core and the Strategic Advantage of the 4-Chloro Substituent

The indolin-2-one (oxindole) skeleton is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities. The strategic placement of a chlorine atom at the 4-position of this scaffold imparts several key advantages that underscore its utility in medicinal chemistry. The chloro group serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby facilitating the exploration of chemical space and the optimization of lead compounds. Furthermore, the electronic properties of the chlorine atom can influence the physicochemical properties of the final molecule, impacting factors such as metabolic stability, membrane permeability, and target engagement. This guide will illuminate the synthetic pathways to access this key intermediate and explore its transformation into a diverse portfolio of bioactive molecules.

Synthesis of the this compound Core

A reliable and scalable synthesis of the this compound core is paramount for its widespread application. A common and effective strategy commences with 2-chloro-6-nitrotoluene. This multi-step synthesis is a testament to the strategic manipulation of functional groups to achieve the desired heterocyclic scaffold.

A key transformation in the synthesis of related indole structures from 2-chloro-6-nitrotoluene is the preparation of 4-chloroindole-3-acetic acid, which proceeds through the reduction of the nitro group followed by cyclization.[1] This foundational chemistry provides a strong basis for the synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a reductive cyclization strategy starting from a suitably substituted phenylacetic acid derivative, which itself is accessible from 2-chloro-6-nitrotoluene.

G A 2-Chloro-6-nitrotoluene B 4-Chloro-2-nitrophenylacetic acid A->B Oxidation C 4-Chloro-2-aminophenylacetic acid B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D This compound C->D Intramolecular Cyclization (Lactamization)

Figure 1: Proposed synthetic route to this compound.

Key Synthetic Transformations of this compound

The synthetic utility of this compound is primarily derived from the reactivity of its three key positions: the nitrogen atom (N1), the methylene group (C3), and the chloro-substituted aromatic ring (C4). This section will detail the principal reactions at these sites, providing both mechanistic insights and practical protocols.

N-Functionalization: Alkylation and Arylation

The nitrogen atom of the lactam is a nucleophilic center that can be readily functionalized. N-alkylation is a common strategy to introduce substituents that can modulate solubility, cell permeability, and target interactions.

This protocol is adapted from established methods for the N-alkylation of indoles and related heterocycles.[2]

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in DMF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

The N-arylation of this compound, typically achieved through Buchwald-Hartwig amination, allows for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space.[3]

G cluster_n_alkylation N-Alkylation cluster_n_arylation N-Arylation (Buchwald-Hartwig) A This compound B Deprotonated Intermediate A->B Base (e.g., NaH) C N-Alkylated Product B->C Alkyl Halide (R-X) D This compound F Oxidative Addition Complex D->F Pd(0), Ar-X E Pd(0) Complex G N-Arylated Product F->G Base, Reductive Elimination

Figure 2: General schemes for N-alkylation and N-arylation of this compound.

C-C Bond Formation at the 4-Position: Cross-Coupling Reactions

The chloro-substituent on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 4-position of the indolinone core and various aryl or vinyl groups using boronic acids or their esters.[4][5][6]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[5]

This is a general protocol that may require optimization for specific substrates.[5]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between the 4-position and a terminal alkyne, providing access to alkynyl-substituted indolinones.[3][7][8] This reaction is co-catalyzed by palladium and copper salts.[3][7][8]

Mechanism Insight: The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A This compound C Oxidative Addition A->C Pd(0) B Pd(0) Complex D Transmetalation (with R-B(OH)2) C->D E Reductive Elimination D->E E->B Regeneration F 4-Arylindolin-2-one E->F G This compound I Oxidative Addition G->I Pd(0) H Pd(0) Complex J Transmetalation (with Cu-C≡C-R) I->J K Reductive Elimination J->K K->H Regeneration L 4-Alkynylindolin-2-one K->L

Figure 3: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.

Applications of this compound in Medicinal Chemistry

The synthetic versatility of this compound has been harnessed to develop a range of bioactive molecules, with a particular emphasis on kinase inhibitors for oncology.

Kinase Inhibitors

The indolin-2-one scaffold is a well-established pharmacophore for the inhibition of various protein kinases. The 4-chloro position provides a crucial vector for synthetic elaboration to achieve potency and selectivity.

Target Kinase(s)Example Scaffold/Compound ClassTherapeutic Area
VEGFR, PDGFR4-Aryl/heteroaryl-indolin-2-onesOncology (Anti-angiogenesis)
LRRK2Substituted indolinonesNeurodegenerative Diseases (e.g., Parkinson's)
Aurora KinasesPyrrole-indolin-2-onesOncology

Data synthesized from multiple sources.

Antimicrobial Agents

Recent studies have highlighted the potential of chloro-substituted indoles and their derivatives as antimicrobial agents. 4-Chloroindole has demonstrated notable antibacterial and antibiofilm activity against pathogens like Vibrio parahaemolyticus and uropathogenic Escherichia coli.[9][10][11][12] The mechanism of action is believed to involve disruption of the bacterial cell membrane.[10][11] This suggests that derivatives of this compound could be promising leads for the development of novel anti-infective agents.

OrganismActivityMICReference
Vibrio parahaemolyticusAntibacterial & Antibiofilm50 µg/mL[9][10][11]
Uropathogenic E. coliAntibacterial & Antibiofilm75 µg/mL[12]
Anticonvulsant Agents

The indolinone core has also been explored for its potential in treating central nervous system disorders. Some indolinone derivatives have been reported to possess anticonvulsant activity, suggesting that this compound could serve as a starting point for the design and synthesis of novel anticonvulsant drugs.[13][14][15][16][17]

Conclusion and Future Perspectives

This compound has firmly established itself as a high-value building block in medicinal chemistry. Its synthetic tractability, coupled with the inherent biological relevance of the oxindole scaffold, provides a robust platform for the discovery of novel therapeutics. The ability to readily functionalize the nitrogen, the C3 position, and the chloro-substituted aromatic ring through a variety of reliable and well-understood chemical transformations allows for the systematic exploration of structure-activity relationships. While its application in the development of kinase inhibitors is well-documented, emerging research into its potential as a source of antimicrobial and anticonvulsant agents highlights the untapped potential of this versatile scaffold. Future research will undoubtedly continue to expand the synthetic toolbox for the derivatization of this compound and uncover new biological applications, further solidifying its role as a key intermediate in the quest for new medicines.

References

An In-Depth Technical Guide to 4-Chloroindolin-2-one and Its Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The introduction of a chlorine atom at the 4-position of this heterocyclic system gives rise to 4-chloroindolin-2-one, a versatile building block that has paved the way for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, chemical properties, and extensive pharmacological applications of these compounds, with a particular focus on their role as kinase inhibitors in oncology. Furthermore, this guide will explore the critical structure-activity relationships that govern their biological effects and present detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of the this compound Core

The indole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The indolin-2-one (or oxindole) core, a saturated analog of indole, retains much of this biological versatility and serves as a key structural motif in numerous natural products and synthetic pharmaceuticals.[3] The strategic placement of a chlorine atom at the 4-position of the indolin-2-one ring system significantly influences the molecule's electronic properties and steric profile. This halogenation can enhance binding affinity to biological targets, improve metabolic stability, and provide a valuable handle for further chemical modifications through cross-coupling reactions.[4][5]

Consequently, this compound has emerged as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of kinase inhibitors for cancer therapy.[4] Its structural resemblance to the core of several approved drugs underscores its importance in modern medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₈H₆ClNO[6][7]
Molecular Weight 167.59 g/mol [4][6]
Melting Point 206-208 °C[4][8]
Boiling Point 340.3 °C (Predicted)[4][8]
Appearance Yellow powder[8]
CAS Number 20870-77-3[4][7]

These properties are essential for designing appropriate reaction conditions, purification methods, and formulation strategies. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8]

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is a critical first step in the development of its derivatives. Several synthetic routes have been established, often starting from commercially available substituted anilines or indoles.

General Synthetic Strategies

A common approach involves the cyclization of a suitable N-substituted chloroaniline derivative. Another prevalent method is the direct chlorination of an indole precursor, followed by oxidation. For instance, various N-protected indole-3-formaldehydes can undergo a direct carbon-hydrogen activated chlorination reaction with N-chlorosuccinimide (NCS) to produce 4-chloroindole compounds.[9]

A general procedure for the synthesis of 4-chloro-2-oxoindole can be achieved from 4-chloroindoline-2,3-dione using a low-valent titanium reagent generated from titanium tetrachloride (TiCl₄) and zinc powder.[8]

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a this compound derivative, highlighting key stages from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Aniline) Cyclization Cyclization Reaction Start->Cyclization Reagents Indolinone_Core This compound Core Cyclization->Indolinone_Core Functionalization Functionalization (e.g., N-Alkylation, Condensation) Indolinone_Core->Functionalization Reactants Derivative Target Derivative Functionalization->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Final_Product Final Product Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Chemical Reactivity and Derivatization

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical modifications. The nitrogen atom of the lactam can be readily alkylated or acylated. The C3 methylene group is susceptible to condensation reactions with aldehydes and ketones, a key step in the synthesis of many kinase inhibitors. Furthermore, the chlorine atom at the 4-position can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the resulting derivatives.[4]

Pharmacological Applications of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

The most prominent application of this compound derivatives is in the field of oncology, particularly as kinase inhibitors.[4] Many of these compounds function as multi-targeted agents, inhibiting several kinases involved in tumor growth, proliferation, and angiogenesis.

  • Hydrazonoindolin-2-one Derivatives: A series of hydrazonoindolin-2-one derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines.[10] Notably, some of these compounds exhibited superior potency compared to the approved kinase inhibitor Sunitinib, with average IC₅₀ values in the low micromolar range.[10] These compounds were also shown to affect the cell cycle progression and inhibit the growth of multidrug-resistant cancer cell lines.[10]

Anti-inflammatory and Analgesic Properties

The indolin-2-one scaffold is also a key component of compounds with anti-inflammatory properties.[3] Novel oxindole conjugates have been synthesized and shown to possess potent anti-inflammatory and analgesic activities.[11] Some of these derivatives act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[11]

Antimicrobial and Other Activities

The versatility of the this compound core extends to the development of antimicrobial agents.[12] Furthermore, derivatives have been investigated for a range of other biological activities, including antiviral, antitubercular, and antimalarial properties, highlighting the broad therapeutic potential of this chemical class.[1][13]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

  • Substitution at the 4-Position: The presence of the chloro group at the 4-position is often crucial for activity. For instance, in a series of antibacterial compounds, the presence of a chloro group at the fourth position of a phenyl group demonstrated significant activity.[14]

  • Modifications at the C3-Position: The substituent at the C3-position plays a pivotal role in determining the target specificity and potency of kinase inhibitors. The introduction of various aromatic and heterocyclic moieties through condensation reactions has led to the discovery of potent and selective inhibitors.

  • N-Substitution: Modification of the nitrogen atom of the indolin-2-one ring can influence the physicochemical properties of the molecule, such as solubility and membrane permeability, which in turn can affect its pharmacokinetic profile and overall efficacy.

The following diagram illustrates the key structural features of this compound derivatives and their impact on biological activity.

SAR_Diagram cluster_0 This compound Core cluster_1 Key Modification Sites & Their Impact Core [Chemical Structure of this compound] N_Sub N1-Substitution: - Modulates solubility - Affects pharmacokinetics C3_Sub C3-Substitution: - Crucial for target binding - Determines potency & selectivity C4_Cl C4-Chloro Group: - Enhances binding affinity - Improves metabolic stability

Caption: Key structure-activity relationship sites on the this compound scaffold.

Experimental Protocols

To provide practical insights for researchers, this section outlines a detailed, step-by-step methodology for a key experiment.

Synthesis of a Representative Hydrazonoindolin-2-one Derivative

This protocol describes the synthesis of a 3-hydrazonoindolin-2-one derivative, a class of compounds with demonstrated anti-proliferative activity.[10]

Materials:

  • 5-Chloro-isatin

  • Substituted hydrazine hydrochloride

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve 5-chloro-isatin (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazonoindolin-2-one derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the potential for diverse functionalization, has led to the discovery of numerous potent biological agents, particularly in the realm of cancer therapy. The continued exploration of the structure-activity relationships of these compounds, aided by computational modeling and advanced synthetic methodologies, will undoubtedly pave the way for the development of novel and more effective therapeutic agents in the future. The adaptability of the this compound scaffold ensures its enduring relevance in the ongoing quest for new drugs to address unmet medical needs.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloroindolin-2-one via Oxidation of 4-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxindole scaffold is a privileged structural motif present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] 4-Chloroindolin-2-one, in particular, serves as a crucial building block in medicinal chemistry, notably in the development of kinase inhibitors for oncological applications.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from commercially available 4-chloroindole. The featured methodology utilizes tert-butyl hypochlorite (tBuOCl) as an efficient oxidizing agent, offering a reliable and straightforward route to the desired product. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline methods for product characterization, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Scientific Foundation: Mechanistic Insights into Indole Oxidation

The conversion of an indole to an indolin-2-one (oxindole) is fundamentally an oxidation of the C2 position of the indole ring. While various oxidizing agents can achieve this transformation, the choice of reagent is critical to ensure selectivity, avoid over-oxidation, and maintain compatibility with existing functional groups.[4][5]

This protocol employs tert-butyl hypochlorite (tBuOCl), a versatile reagent that serves as both an oxidant and a chlorine source.[6][7] The reaction is proposed to proceed through a radical-mediated pathway.[6]

Plausible Reaction Mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak O-Cl bond in tBuOCl, generating a tert-butoxy radical (tBuO•) and a chlorine radical (Cl•).

  • Propagation: These highly reactive radical species attack the electron-rich indole ring of 4-chloroindole. The reaction likely proceeds through a series of radical addition and elimination steps.

  • Oxygenation and Rearrangement: The incorporation of the oxygen atom at the C2 position is facilitated by the tert-butoxy radical or subsequent reaction with another molecule of tBuOCl, leading to an unstable intermediate.[6]

  • Termination: The reaction cascade terminates upon the formation of the stable this compound product.

The advantage of this method lies in its mild reaction conditions and experimental simplicity, avoiding the use of heavy metals or harsh acids.[8] An alternative, classic method involves reagents like N-Bromosuccinimide (NBS) in the presence of an alcohol such as tert-butanol, where the solvent acts as the oxygen source for the newly formed carbonyl group.[9] However, the tBuOCl method is particularly effective for preparing chlorinated oxindoles.[10]

Chemical Transformation and Workflow

The overall synthesis is a direct oxidation of the starting material, 4-chloroindole, to the target product, this compound.

G Chemical Reaction Scheme cluster_0 4-Chloroindole This compound 4-Chloroindole->this compound tBuOCl, EtOAc 40 °C, 16 h

Caption: Oxidation of 4-chloroindole to this compound.

The following diagram outlines the complete experimental workflow, from initial setup to final product analysis.

G reagents 1. Reagent Preparation - Dissolve 4-chloroindole in EtOAc setup 2. Reaction Setup - Place in reaction vessel - Stir under inert atmosphere reagents->setup addition 3. Reagent Addition - Add tBuOCl dropwise setup->addition reaction 4. Reaction Execution - Heat to 40 °C - Monitor by TLC for 16 h addition->reaction workup 5. Aqueous Workup - Quench reaction - Extract with EtOAc - Wash & dry organic layer reaction->workup purify 6. Purification - Concentrate crude product - Purify via flash chromatography workup->purify characterize 7. Characterization - Obtain ¹H NMR, ¹³C NMR, HRMS - Determine melting point purify->characterize product Final Product This compound characterize->product

Caption: Experimental workflow for the synthesis and analysis.

Materials and Methods

Reagents and Equipment
Reagent / MaterialGradeSupplierNotes
4-Chloroindole≥98%Commercial SourceStore at -20°C, protect from light.[11]
tert-Butyl hypochlorite (tBuOCl)≥98%Commercial SourceCaution: Volatile and corrosive. Handle in a fume hood.
Ethyl acetate (EtOAc)AnhydrousCommercial SourceUsed as the reaction solvent.
Dichloromethane (DCM)ACS GradeCommercial SourceUsed for extraction and chromatography.
HexanesACS GradeCommercial SourceUsed for chromatography.
Silica Gel230-400 meshCommercial SourceFor flash column chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceFor drying organic layers.
Round-bottom flask-Standard Lab Supplier-
Magnetic stirrer and stir bar-Standard Lab Supplier-
Condenser-Standard Lab Supplier-
Heating mantle / Oil bath-Standard Lab Supplier-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Source-
Rotary evaporator-Standard Lab Supplier-
Key Reaction Parameters
ParameterValueRationale / Notes
Stoichiometry (tBuOCl)2.5 equivalentsAn excess ensures complete conversion of the starting material.[8]
SolventEthyl Acetate (EtOAc)A suitable solvent for the reactants that performs well in this transformation.[8]
Temperature40 °CProvides sufficient energy for radical initiation without significant decomposition.[8]
Reaction Time16 hoursTypical time required for the reaction to reach completion.[8]
AtmosphereInert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric oxygen or moisture.

Detailed Experimental Protocol

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-chloroindole (1.00 g, 6.60 mmol).

  • Dissolution: Add anhydrous ethyl acetate (30 mL) to the flask. Stir the mixture at room temperature until all the 4-chloroindole has dissolved.

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Carefully add tert-butyl hypochlorite (tBuOCl) (1.85 mL, 16.5 mmol, 2.5 equiv.) dropwise to the stirred solution over 5 minutes. The solution may change color upon addition.

  • Reaction Execution: Equip the flask with a condenser and place it in a pre-heated oil bath at 40 °C. Allow the reaction to stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot (4-chloroindole) and the appearance of a new, more polar spot indicates product formation.

  • Workup:

    • After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water to quench any remaining tBuOCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product Isolation: Concentrate the combined pure fractions under reduced pressure to yield this compound as a solid. Dry the product under high vacuum to remove any residual solvent.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
Appearance White to off-white solid
Molecular Formula C₈H₆ClNO[12]
Molecular Weight 167.59 g/mol [12]
Melting Point 206-208 °C[3]
¹H NMR Expect signals corresponding to the aromatic protons and the C3-methylene protons (CH₂). The characteristic C2-H proton of the indole starting material will be absent.
¹³C NMR Expect signals for the 8 carbons, including a downfield signal for the C2-carbonyl group (C=O) and signals for the chlorinated aromatic ring.
HRMS (ESI) Calculated for C₈H₇ClNO⁺ [M+H]⁺: 168.0211; Found should be within ±5 ppm.
Yield Moderate to excellent yields are expected for this type of transformation.[6]

Safety and Handling

  • General: This procedure should be carried out by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • tert-Butyl Hypochlorite: tBuOCl is volatile, corrosive, and a strong oxidizing agent. Avoid inhalation and contact with skin and eyes. It can react violently with reducing agents.

  • Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle with care and minimize exposure.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient tBuOCl- Reaction time too short- Low temperature- Add an additional portion of tBuOCl (0.2-0.5 equiv.) and continue monitoring.- Extend the reaction time.- Ensure the reaction temperature is maintained at 40 °C.
Formation of Multiple Byproducts - Over-oxidation or side reactions- Reaction temperature too high- Ensure dropwise addition of tBuOCl at the start.- Verify the reaction temperature does not exceed 40 °C.- Careful purification by column chromatography is essential.
Low Yield after Purification - Product loss during workup/extraction- Inefficient chromatographic separation- Ensure complete extraction from the aqueous layer.- Use a finer gradient and carefully monitor fractions during chromatography.

References

Synthetic Routes to 4-Chloro-1,3-dihydro-2H-indol-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1,3-dihydro-2H-indol-2-one, also known as 4-chlorooxindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and scalable synthetic routes to this core structure a significant area of research. This document provides a detailed overview of established and innovative synthetic strategies for the preparation of 4-chlorooxindole, offering in-depth protocols and mechanistic insights to guide researchers in its synthesis.

The oxindole core, a bicyclic structure containing a fused benzene and pyrrolidinone ring, is a privileged motif in numerous biologically active compounds.[1] The introduction of a chlorine atom at the 4-position of the oxindole ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide will explore the most prominent synthetic pathways, providing a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

Synthetic Strategies: A Comparative Overview

The synthesis of 4-chlorooxindole predominantly commences from readily available substituted nitroaromatics. The key transformation involves the construction of the five-membered heterocyclic ring, which is typically achieved through a reductive cyclization of a suitable precursor. Below, we detail the most common and effective synthetic routes.

Route 1: From 2-Chloro-6-nitrotoluene

This classical approach involves the elaboration of the side chain of 2-chloro-6-nitrotoluene, followed by a reductive cyclization to furnish the desired oxindole. This route offers a reliable and well-established pathway to the target molecule.

Route 1 A 2-Chloro-6-nitrotoluene B Side-chain functionalization (e.g., with diethyl oxalate) A->B NaOEt C Intermediate (e.g., ethyl (2-chloro-6-nitrophenyl)pyruvate) B->C D Hydrolysis and Decarboxylation C->D H+ E (2-Chloro-6-nitrophenyl)acetic acid D->E F Reductive Cyclization (e.g., Fe/CH3COOH or H2/Pd-C) E->F G 4-Chloro-1,3-dihydro-2H-indol-2-one F->G Route 2 A 2-Chloro-6-nitrobenzoic acid B Reduction of carboxylic acid A->B e.g., BH3-THF C (2-Chloro-6-nitrophenyl)methanol B->C D Conversion to halide C->D e.g., SOCl2 E 2-Chloro-6-nitrobenzyl chloride D->E F Cyanation E->F NaCN G (2-Chloro-6-nitrophenyl)acetonitrile F->G H Hydrolysis G->H H+ or OH- I (2-Chloro-6-nitrophenyl)acetic acid H->I J Reductive Cyclization I->J e.g., Fe/CH3COOH K 4-Chloro-1,3-dihydro-2H-indol-2-one J->K Route 3 A N-(2,6-dichlorophenyl)acetamide B Intramolecular C-H Arylation A->B Pd catalyst, Ligand, Base C 4-Chloro-1,3-dihydro-2H-indol-2-one B->C

References

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 4-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Chloroindolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a privileged heterocyclic scaffold, frequently found in a multitude of natural products and pharmaceutical agents.[1] Its structure serves as a cornerstone for numerous approved drugs, including several tyrosine kinase inhibitors pivotal in oncology, such as sunitinib and nintedanib.[1] The 4-chloro substituted variant, this compound, is a particularly valuable intermediate in medicinal chemistry.[2][3] The chloro-substituent not only influences the electronic properties and biological activity of the final compound but also provides a handle for further functionalization through cross-coupling reactions.[2]

The functionalization of the nitrogen atom at the 1-position (N-alkylation) is a critical step in the synthesis of diverse libraries of these compounds. This modification allows for the introduction of various alkyl or aryl groups, which can profoundly modulate the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][4] However, the N-alkylation of oxindoles presents a distinct regioselectivity challenge, as alkylation can also occur at the nucleophilic C3 position.[5][6]

This guide provides an in-depth analysis and a set of robust, field-proven protocols for achieving selective N-alkylation of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore the mechanistic underpinnings of the reaction, detail a standard SN2 protocol, and discuss alternative methodologies such as Phase-Transfer Catalysis and the Mitsunobu reaction.

Part 1: Mechanistic Principles of Regioselective N-Alkylation

The N-alkylation of this compound is fundamentally a two-step process:

  • Deprotonation: The lactam N-H proton is weakly acidic. A suitable base is required to abstract this proton, generating a resonance-stabilized ambident anion (the indolin-2-onate).

  • Nucleophilic Attack: This anion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction.

The primary challenge lies in controlling the site of attack. The indolin-2-onate anion possesses two nucleophilic centers: the nitrogen atom (N-1) and the enolate carbon atom (C-3). The reaction conditions—specifically the choice of base, solvent, and counter-ion—are paramount in dictating the N- versus C-alkylation ratio.[6]

Key Factors for Achieving High N-Selectivity:

  • Base Selection: Strong, non-nucleophilic bases are preferred to ensure complete and rapid deprotonation. Sodium hydride (NaH) is a classic and highly effective choice, as it irreversibly forms the sodium salt of the oxindole and hydrogen gas.[6][7] Weaker bases like potassium carbonate (K₂CO₃) are also widely used, often in combination with a catalyst or at elevated temperatures.[1]

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or tetrahydrofuran (THF) are crucial.[1][7][8] These solvents effectively solvate the cation (e.g., Na⁺), leaving a more "naked" and highly reactive anion. This enhances the nucleophilicity of the nitrogen atom, kinetically favoring N-alkylation.[6]

  • Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) during deprotonation to control the exothermic reaction, especially with NaH, and then allowed to proceed at room or elevated temperature.[1]

Below is a diagram illustrating the fundamental mechanism and the regioselectivity challenge.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (Regioselectivity Challenge) Start This compound Anion Resonance-Stabilized Anion (Ambident Nucleophile) Start->Anion + Base - H₂ Base Base (e.g., NaH) AlkylHalide Alkylating Agent (R-X) N_Product N-Alkylated Product (Desired) Anion->N_Product + R-X (N-Attack) Favored in Polar Aprotic Solvents C_Product C3-Alkylated Product (Side Product) Anion->C_Product + R-X (C-Attack)

Caption: General mechanism for the N-alkylation of this compound.

Part 2: Standard Protocol for N-Alkylation via SN2 Reaction

This protocol describes a reliable and widely applicable method using sodium hydride as the base and DMF as the solvent.

Experimental Workflow Diagram

G start 1. Setup dissolve 2. Dissolve this compound in anhydrous DMF under N₂ start->dissolve cool 3. Cool to 0 °C (Ice Bath) dissolve->cool add_base 4. Add NaH portion-wise Stir for 30-60 min cool->add_base add_alkyl 5. Add alkyl halide dropwise at 0 °C add_base->add_alkyl react 6. Warm to RT Stir 12-24h (Monitor by TLC) add_alkyl->react quench 7. Quench reaction (e.g., with sat. NH₄Cl) react->quench extract 8. Aqueous Work-up (EtOAc, H₂O, Brine) quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify

Caption: Step-by-step workflow for the standard N-alkylation protocol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound20870-77-3167.59Substrate
Sodium Hydride (60% in mineral oil)7646-69-724.00Highly reactive with water! Handle with care.
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04Electrophile (1.1 - 1.5 equivalents)
Anhydrous Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Saturated aq. NH₄Cl or H₂O--Quenching Agent
Saturated aq. NaCl (Brine)7647-14-558.44Washing Agent
Anhydrous Na₂SO₄ or MgSO₄7757-82-6142.04Drying Agent
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1–0.2 M concentration relative to the substrate) via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the cooled solution in small portions over 10-15 minutes.

    • Expert Insight: The addition of NaH is exothermic and results in the evolution of flammable hydrogen gas. Ensure adequate ventilation and an inert atmosphere. The mixture may become cloudy or form a slurry.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or deionized water until gas evolution ceases.

    • Safety Note: Quenching unreacted NaH is highly exothermic. Perform this step slowly and with caution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated this compound.

Part 3: Alternative and Advanced Methodologies

While the standard SN2 protocol is robust, certain substrates or desired transformations may benefit from alternative approaches.

Method 1: Phase-Transfer Catalysis (PTC)

PTC is an excellent "green" alternative that avoids pyrophoric bases and anhydrous solvents.[9] A quaternary ammonium salt transfers the oxindole anion from a solid or aqueous basic phase into an organic phase where it reacts with the alkyl halide.[9][10]

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (e.g., Toluene) Base Inorganic Base (NaOH, K₂CO₃) Anion Oxindole Anion (A⁻) Base->Anion Deprotonation Catalyst_A Ion Pair (Q⁺A⁻) Anion->Catalyst_A Forms Ion Pair RX Alkyl Halide (R-X) Product N-Alkylated Product (R-A) Catalyst_Q Catalyst (Q⁺X⁻) e.g., TBAB Product->Catalyst_Q Regenerates Catalyst Catalyst_Q->Anion Transfers to Aq. Phase Catalyst_A->RX Reacts in Org. Phase

Caption: Principle of Phase-Transfer Catalysis for N-alkylation.

Typical PTC Conditions:

  • Substrate: this compound (1.0 eq)

  • Base: K₂CO₃ or powdered NaOH (3.0-5.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Alkylating Agent: Alkyl Halide (1.2 eq)

  • Solvent: Acetone, Acetonitrile, or Toluene[11]

  • Temperature: 60 °C to reflux

This method is particularly advantageous for large-scale synthesis due to its operational simplicity and improved safety profile.[9]

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation using an alcohol directly, which is often preferred from an industrial and green chemistry perspective. The reaction proceeds via the in-situ activation of the alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][13]

Key Features:

  • Direct use of alcohols: Avoids the need to pre-form an alkyl halide.

  • Stereochemical Inversion: The reaction proceeds with a clean SN2-type inversion of configuration at the alcohol's stereocenter, a powerful tool in stereoselective synthesis.[12][13]

  • Mild Conditions: Typically performed at 0 °C to room temperature.[14]

Typical Mitsunobu Conditions:

  • Substrate: this compound (1.0 eq)

  • Alcohol: Primary or secondary alcohol (1.1 eq)

  • Reagents: PPh₃ (1.5 eq) and DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

  • Temperature: 0 °C to RT

While highly effective, a drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[12]

Comparison of N-Alkylation Methods
MethodKey AdvantagesKey DisadvantagesBest Suited For
Standard SN2 High yields, well-established, reliable for simple alkyl halides.Requires anhydrous conditions and pyrophoric bases (NaH).General purpose, lab-scale synthesis with primary and activated secondary halides.
Phase-Transfer Catalysis Milder, safer, avoids anhydrous solvents, operationally simple, scalable.[9]May require higher temperatures; catalyst can sometimes be difficult to remove.Large-scale production; when using less reactive alkylating agents.
Mitsunobu Reaction Uses alcohols directly, mild conditions, provides stereochemical inversion.[12][13]Stoichiometric byproducts complicate purification; higher reagent cost.Synthesis of complex molecules, installation of chiral side chains, late-stage functionalization.

Part 4: Troubleshooting and Safety

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (NaH).2. Wet solvent (DMF) or glassware.3. Unreactive alkylating agent.1. Use a fresh bottle of NaH or titrate to determine activity.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI.
Mixture of N- and C-Alkylated Products 1. Incomplete deprotonation.2. Use of a less polar solvent.3. Reaction run at too high a temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase equivalents.2. Ensure a polar aprotic solvent like DMF or DMA is used.[6]3. Maintain low temperature during addition and consider running the full reaction at RT instead of heating.
Decomposition of Starting Material 1. Base is too strong or temperature is too high for a sensitive substrate.2. Alkylating agent is unstable under basic conditions.1. Consider a milder method like PTC with K₂CO₃.2. Evaluate the stability of the electrophile; the Mitsunobu reaction may be a gentler alternative.

Critical Safety Precautions:

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Always handle in a fume hood under an inert atmosphere (N₂ or Ar). Use a powder funnel for transfers. Quench residual NaH slowly and carefully at 0 °C.

  • Solvents: DMF is a reproductive toxin. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Alkylating Agents: Many alkyl halides (e.g., methyl iodide, benzyl bromide) are lachrymators and toxic. Handle with care in a fume hood.

References

Topic: Suzuki-Miyaura Coupling Reactions with 4-Chloroindolin-2-one: A Guide to Synthesizing Key Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[1][2][4] These attributes have made it an indispensable tool in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4]

At the heart of many biologically active compounds lies the indolin-2-one (or oxindole) scaffold. This privileged heterocyclic motif is a core component in numerous pharmaceuticals, including a variety of kinase inhibitors used in oncology.[5][6][7] The derivatization of this core structure is crucial for modulating biological activity, and the 4-position is a key vector for structural modification. 4-Chloroindolin-2-one serves as a readily available and versatile building block, where the chlorine atom acts as a synthetic handle for introducing diverse aryl and heteroaryl substituents via cross-coupling reactions.[5] This guide provides a detailed examination of the Suzuki-Miyaura coupling of this compound, focusing on the mechanistic rationale, practical protocols, and troubleshooting strategies necessary for its successful application in drug discovery and development.

The Challenge: Activating Aryl Chlorides

A significant hurdle in Suzuki-Miyaura couplings is the inherent low reactivity of aryl chlorides compared to their bromide, iodide, or triflate counterparts.[1][8] The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][9] The carbon-chlorine bond is stronger and less polarized, making this initial activation step kinetically less favorable.

Early Suzuki reaction conditions were often ineffective for aryl chlorides. However, the past two decades have seen revolutionary advances in catalyst design, leading to systems that can efficiently activate these challenging substrates.[10][11] The key to this success lies in the development of sophisticated ligands that modify the electronic and steric properties of the palladium center.

Mechanistic Rationale: Understanding the "Why" Behind Component Selection

A successful Suzuki-Miyaura coupling of this compound hinges on the rational selection of each component. The reaction is a synergistic system where the catalyst, ligand, base, and solvent work in concert to drive the catalytic cycle forward.

The Palladium Catalyst System
  • Palladium Precatalyst : The active catalyst is a palladium(0) species. Common precatalysts like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are used as stable sources that are reduced in situ to the active Pd(0) complex.[9][12]

  • The Ligand: Key to Activating Chlorides : For unactivated aryl chlorides like this compound, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[10] The solution lies in using ligands that are both bulky and electron-rich .[10][13][14]

    • Electron-Rich Character : Ligands such as dialkylbiaryl phosphines (e.g., Buchwald's SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) donate significant electron density to the palladium center.[11][15] This increased electron density on the metal facilitates the oxidative addition step by making the palladium more nucleophilic and eager to insert into the C-Cl bond.[1][11]

    • Steric Bulk : The large size of these ligands promotes the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is highly reactive in oxidative addition.[11] Furthermore, steric hindrance between the ligands and the coupled organic fragments in the Pd(II) intermediate accelerates the final, product-releasing reductive elimination step.[1]

The Role of the Base and Boron Reagent
  • Base : A base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[1] This "activated" boron species can then efficiently transfer its organic group to the palladium center. The choice of base can be critical; inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are generally preferred over alkoxides for substrates with base-sensitive functional groups.

  • Boron Reagent : Arylboronic acids are the most common coupling partners due to their stability and wide commercial availability.[16] Alternatively, boronate esters, such as pinacol esters (Bpin), offer enhanced stability and are less prone to side reactions like protodeboronation, making them excellent substitutes.[1][9]

Solvent Selection

Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are standard choices.[17] They effectively solubilize the reactants and catalyst complex. In many modern protocols, a small amount of water is included as a co-solvent. This can accelerate the reaction, possibly by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate species.[8][18]

Visualizing the Catalytic Cycle and Workflow

To better understand the process, two diagrams are presented below. The first illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle, and the second outlines a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_Intermediate Ar-Pd(II)(L)-Cl (Ar = Indolinone) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl Ar-Pd(II)(L)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product Ar-Ar' RedElim->Product ArylChloride This compound ArylChloride->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Start Start: Oven-Dried Glassware Setup Add Solids: This compound, Boronic Acid, Base, Pd Precatalyst, Ligand Start->Setup Inert Evacuate and Backfill with Inert Gas (e.g., Argon) Setup->Inert Solvent Add Degassed Solvent(s) via Syringe Inert->Solvent Reaction Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring Solvent->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Cool, Quench, and Perform Aqueous Workup (Extraction) Monitor->Workup Upon Completion Purify Dry Organic Layer and Concentrate. Purify via Column Chromatography Workup->Purify End Characterize Pure Product Purify->End

Caption: General Experimental Workflow for Suzuki Coupling.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.

Table 1: Typical Reagent Stoichiometry
ComponentMolar EquivalentsMol %Typical Reagents
This compound1.0--
Arylboronic Acid1.2 - 1.5--
Palladium Precatalyst0.01 - 0.051 - 5%Pd(OAc)₂, Pd₂(dba)₃
Ligand0.02 - 0.102 - 10%XPhos, SPhos, RuPhos
Base2.0 - 3.0-K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent--1,4-Dioxane, Toluene
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[19]

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]

  • Solvent Addition : Add the appropriate volume of degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via a syringe. If an aqueous co-solvent is used, add the degassed water (e.g., dioxane/H₂O 10:1) at this stage.

  • Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17][19]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and add water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[17][19] The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-arylindolin-2-one.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Table 2: Common Issues and Recommended Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently active ligand/catalyst system for the C-Cl bond.3. Poor quality or wet reagents/solvents.1. Ensure a rigorously inert atmosphere; use fresh, high-quality precatalyst and ligand.[19]2. Screen more electron-rich/bulky ligands (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) based system. Increase reaction temperature.[17]3. Use freshly dried solvents and high-purity reagents.
Dehalogenation 1. Formation of a palladium-hydride (Pd-H) species, which reductively eliminates with the aryl group.2. Source of hydride can be trace water, base, or solvent.1. Switch to a non-protic, anhydrous solvent system (e.g., dry toluene or dioxane).[17]2. Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of K₃PO₄). Avoid alkoxide bases.[17]3. Use a ligand that promotes faster reductive elimination of the desired product.
Boronic Acid Homocoupling 1. Presence of oxygen, which can oxidize Pd(0) to Pd(II), a known promoter of homocoupling.2. Incomplete reduction of a Pd(II) precatalyst.1. Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction.[9]2. Use a direct Pd(0) source like Pd₂(dba)₃ or allow for a brief pre-formation period for the active catalyst before adding all reagents.
Protodeboronation 1. The boronic acid is cleaved by acid or base before it can transmetalate.2. More common with electron-rich or sterically hindered boronic acids.1. Use a milder base or fluoride source (e.g., KF).2. Switch from the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[9]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for synthesizing libraries of novel compounds with significant potential in drug discovery. While the activation of the aryl chloride bond presents a challenge, it is readily overcome through the judicious selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands. By understanding the mechanistic principles that govern the reaction and employing robust, optimized protocols, researchers can efficiently access a diverse range of 4-arylindolin-2-one derivatives. This guide provides the foundational knowledge and practical steps to empower scientists to leverage this essential transformation in their pursuit of new therapeutic agents.

References

Leveraging 4-Chloroindolin-2-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy. The oxindole (or indolin-2-one) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][4] This guide provides a detailed technical overview of the strategic use of a key intermediate, 4-Chloroindolin-2-one, in the design and synthesis of potent kinase inhibitors. We will explore core synthetic methodologies, provide a detailed experimental protocol for the synthesis of a multi-targeted kinase inhibitor analogue, and discuss the chemical rationale behind these strategies.

Introduction: The Power of the Oxindole Scaffold

The therapeutic success of kinase inhibitors is often predicated on the discovery of molecular scaffolds that can be readily modified to achieve high potency and selectivity. The oxindole core is an exemplary scaffold due to its synthetic tractability and its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[5][6] This interaction mimics the binding of the adenine portion of ATP, providing a strong foundation for competitive inhibition.

This compound is a particularly valuable starting material for several reasons:

  • Activated Methylene Group: The C3 position of the indolinone ring is flanked by both a carbonyl and an aromatic ring, making the methylene protons acidic and readily reactive in condensation reactions.

  • Halogen Handle for Cross-Coupling: The chlorine atom at the C4 position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of diverse aryl and heteroaryl moieties, enabling extensive exploration of the inhibitor's structure-activity relationship (SAR).[8][9][10]

  • Strategic Substitution: The 4-position substitution points into a region of the kinase active site that can be exploited to enhance potency and modulate the selectivity profile of the inhibitor.

This guide will focus on the two primary synthetic transformations that make this compound a cornerstone for building kinase inhibitor libraries.

Core Synthetic Strategies & Mechanistic Rationale

The journey from this compound to a potent kinase inhibitor primarily involves two powerful and versatile chemical reactions: Knoevenagel condensation at the C3 position and Suzuki-Miyaura cross-coupling at the C4 position.

Knoevenagel Condensation: Building the Core Pharmacophore

The most fundamental transformation of the oxindole scaffold in kinase inhibitor synthesis is the Knoevenagel condensation.[11] This reaction involves the base-catalyzed condensation of the active methylene group at C3 of the oxindole with an aldehyde, typically a substituted pyrrole- or indole-carboxaldehyde. This reaction forms the characteristic 3-alkenyl-oxindole structure found in many multi-kinase inhibitors like Sunitinib.[6][12][13]

Causality of Experimental Choice:

  • Base Catalyst: A weak base like piperidine or pyrrolidine is typically sufficient to deprotonate the C3-methylene group, forming the reactive enolate nucleophile.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and intermediates.

  • Driving the Equilibrium: The reaction produces water as a byproduct. In many protocols, the reaction is heated to reflux to drive the equilibrium towards the product side by removing water.

The resulting (Z)-isomer is generally the more thermodynamically stable product and is the desired geometry for effective kinase binding.

Suzuki-Miyaura Cross-Coupling: Diversification for Potency and Selectivity

While the condensation reaction establishes the core structure, the chloro-substituent at the C4 position offers a gateway to diversification. The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming C-C bonds between the sp2-hybridized carbon of the chloro-oxindole and various boronic acids or esters.[7][14][15][16]

Causality of Experimental Choice:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos) are commonly employed.

  • Base: A base such as K₃PO₄ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: Anhydrous, aprotic solvents like dioxane or toluene, often with a small amount of water, are used to facilitate the reaction while preventing significant hydrolysis of the boronic acid.[7]

This strategy allows for the systematic introduction of different aromatic and heterocyclic groups at the C4 position to probe interactions with specific pockets within the kinase active site, thereby fine-tuning the inhibitor's potency and selectivity profile.

Workflow: From Building Block to Kinase Inhibitor Library

The following diagram illustrates the strategic combination of these core reactions to generate a library of potential kinase inhibitors from the this compound starting material.

G cluster_start Starting Material cluster_path1 Pathway 1: Condensation First cluster_path2 Pathway 2: Coupling First cluster_end Final Product A This compound B Knoevenagel Condensation (with R-CHO) A->B Step 1a E Suzuki Coupling (with Ar-B(OH)2) A->E Step 1b C 3-Alkenyl-4-chloro- indolin-2-one Intermediate B->C D Suzuki Coupling (with Ar-B(OH)2) C->D Step 2a H Diverse Kinase Inhibitor Library D->H F 4-Aryl-indolin-2-one Intermediate E->F G Knoevenagel Condensation (with R-CHO) F->G Step 2b G->H

Caption: Dual synthetic pathways for library generation.

Application Protocol: Synthesis of a Sunitinib Analogue

This protocol details the synthesis of (Z)-5-((4-chloro-2-oxoindolin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, an analogue of the multi-targeted tyrosine kinase inhibitor, Sunitinib. This procedure is a representative example of the Knoevenagel condensation strategy.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Step 1: Knoevenagel Condensation

ReagentCAS NumberMol. Wt. ( g/mol )AmountMoles (mmol)
This compound17630-75-0167.591.00 g5.97
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide*40536-45-6251.321.50 g5.97
Piperidine110-89-485.150.25 mL2.54
Ethanol (Anhydrous)64-17-546.0750 mL-

*Note: The side chain N-(2-(diethylamino)ethyl) is pre-installed on the pyrrole aldehyde for this specific protocol.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.97 mmol) and 5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.50 g, 5.97 mmol).

  • Add anhydrous ethanol (50 mL) to the flask. Stir the mixture to achieve a suspension.

  • Add piperidine (0.25 mL, 2.54 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The starting materials will be consumed, and a new, less polar, colored spot (typically yellow/orange) will appear.

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual starting materials and piperidine.

  • Dry the solid product under vacuum to yield the final compound as a yellow-orange powder.

Self-Validation and Characterization:

  • Purity Check: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: The identity of the compound must be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence of all protons and the (Z)-stereochemistry of the double bond (alkenyl proton typically appears as a singlet).

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Yield Calculation: The typical yield for this reaction is in the range of 75-90%.

Mechanism of Action: Targeting Kinase Signaling

The synthesized 3-alkenyl-oxindole derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade. The oxindole core forms crucial hydrogen bonds with the kinase hinge region, while the various substituents at the C3 and C4 positions interact with surrounding hydrophobic and hydrophilic pockets to determine the inhibitor's overall potency and selectivity.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a simplified RTK signaling pathway and highlights the point of intervention for the synthesized oxindole-based inhibitor.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP Hydrolysis Substrate Substrate Protein ATP ATP ATP->RTK Binds to Active Site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Activation Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding Site Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Dimerizes

Caption: Inhibition of RTK signaling by an oxindole derivative.

Conclusion

This compound is a versatile and powerful building block for the synthesis of kinase inhibitors. Its dual reactivity at the C3 and C4 positions enables the rapid construction of diverse chemical libraries through robust and well-understood synthetic methodologies like Knoevenagel condensation and Suzuki-Miyaura cross-coupling. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors for a range of therapeutic applications.

References

Application Notes & Protocols: Development of Novel Anti-inflammatory Agents from a 4-Chloroindolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chronic inflammation is a critical pathological driver in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are effective, their long-term use is associated with significant adverse effects. This necessitates the exploration of novel chemical scaffolds that offer improved selectivity and safety profiles. The indolin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide provides a detailed technical framework for the synthesis and evaluation of novel anti-inflammatory agents derived from 4-Chloroindolin-2-one, a promising starting template. We will delve into the mechanistic rationale, provide detailed, field-tested protocols for synthesis and biological screening, and offer insights into data interpretation, thereby creating a comprehensive roadmap for researchers in this domain.

The Scientific Rationale: Targeting Key Nodes in the Inflammatory Cascade

Inflammation is a complex biological response involving a network of cells and signaling molecules. A successful anti-inflammatory agent must effectively modulate key pathways that initiate and perpetuate this response. Derivatives of the indolin-2-one scaffold have shown significant promise by targeting several critical nodes in the inflammatory cascade.[1][2][3]

The primary molecular targets for these compounds often include:

  • Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of the inflammatory response.[4] Upon activation by stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[5][6] Inhibition of the NF-κB pathway is a cornerstone of modern anti-inflammatory drug discovery.[7][8]

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] While constitutively expressed COX-1 is crucial for physiological functions, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for selective inhibitors.[10][11][12]

  • Pro-inflammatory Cytokines & Mediators: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent cytokines that amplify the inflammatory response.[13][14][15] Inducible Nitric Oxide Synthase (iNOS) produces nitric oxide (NO), a signaling molecule that contributes to vasodilation and cytotoxicity in inflammatory conditions.

The this compound scaffold provides a versatile platform for designing inhibitors that can modulate one or more of these pathways, as illustrated below.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pro-inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Activates IkB IκBα Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB Translocation NFkB->NFkB_n Transcription Gene Transcription MAPK->Transcription COX2_p COX-2 Pathway COX2 COX-2 → PGs COX2_p->COX2 NFkB_n->Transcription TNF TNF-α Transcription->TNF IL6 IL-6 Transcription->IL6 iNOS iNOS → NO Transcription->iNOS Transcription->COX2 Compound This compound Derivative Compound->IKK Compound->MAPK Compound->COX2_p caption Fig 1: Potential Anti-inflammatory Mechanisms

Caption: Fig 1: Potential Anti-inflammatory Mechanisms.

Synthesis of this compound Derivatives

A common and effective method for generating diversity from the this compound core is the Knoevenagel condensation reaction.[16][17] This reaction involves the base-catalyzed condensation of the active methylene group at the C3 position of the indolinone ring with an aromatic aldehyde. This approach is highly versatile, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR).

The rationale for this synthetic choice is its reliability, generally high yields, and the commercial availability of diverse aldehydes, which facilitates the rapid creation of a chemical library for screening.

G start Start Materials: - this compound - Substituted Aldehyde - Base (e.g., Piperidine) - Solvent (e.g., Ethanol) reaction Reaction Setup: Combine reactants in solvent. Reflux for 4-12 hours. start->reaction monitoring TLC Monitoring: Monitor reaction progress until starting material is consumed. reaction->monitoring workup Aqueous Work-up: Cool reaction. Precipitate product in cold water. Filter crude solid. monitoring->workup purification Purification: Recrystallization from a suitable solvent (e.g., Ethanol/DMF) or Column Chromatography. workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point purification->characterization final Pure Compound characterization->final caption Fig 2: General Synthesis & Purification Workflow

Caption: Fig 2: General Synthesis & Purification Workflow.

Protocol 2.1: Synthesis of a Representative Derivative

Objective: To synthesize (Z)-4-chloro-3-(4-hydroxy-3-methoxybenzylidene)indolin-2-one.

Materials:

  • This compound (1.0 eq)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (0.2 eq, catalyst)

  • Ethanol (solvent)

  • Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment.

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (e.g., 1.68 g, 10 mmol) and vanillin (e.g., 1.52 g, 10 mmol) to 40 mL of absolute ethanol.

  • Catalysis: Add piperidine (e.g., 0.2 mL, 2 mmol) to the suspension. The addition of a base is critical to deprotonate the C3-methylene group of the indolinone, forming the nucleophile required for the condensation reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of a new, typically lower Rf, spot indicates product formation. The reaction is typically complete within 4-8 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Filter the resulting solid precipitate using a Büchner funnel, and wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield a pure crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.

Biological Evaluation: A Tiered Screening Approach

A robust screening cascade is essential for efficiently identifying promising candidates.[18][19] This process begins with high-throughput in vitro assays to assess primary anti-inflammatory activity and cytotoxicity, followed by more resource-intensive in vivo models for the most potent and non-toxic compounds.[20]

G cluster_library Compound Library cluster_invitro Tier 1: In Vitro Screening cluster_invivo Tier 2: In Vivo Confirmation cluster_mechanistic Tier 3: Mechanistic Studies Library Synthesized this compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) Discard toxic compounds. Library->Cytotoxicity PrimaryAssay Primary Anti-inflammatory Assay (e.g., NO Inhibition in LPS-stimulated RAW 264.7 cells) Cytotoxicity->PrimaryAssay Non-toxic compounds IC50 Determine IC₅₀ for active compounds PrimaryAssay->IC50 Select Select Potent, Non-Toxic Hits IC50->Select AcuteModel Acute Inflammation Model (e.g., Carrageenan-induced Paw Edema in Rats) Select->AcuteModel Efficacy Determine % Inhibition of Edema AcuteModel->Efficacy Lead Lead Candidate Efficacy->Lead Significant efficacy MoA Mechanism of Action Studies: - Western Blot (NF-κB, COX-2) - ELISA (TNF-α, IL-6) - Kinase Assays Lead->MoA caption Fig 3: Biological Screening Cascade

Caption: Fig 3: Biological Screening Cascade.

Protocol 3.1: In Vitro Screening - Inhibition of Nitric Oxide (NO) Production

Rationale: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of NO via iNOS.[21] The amount of NO produced can be easily quantified, and its reduction is a reliable indicator of potential anti-inflammatory activity.[22][23]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM media with 10% FBS

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment: Remove the old media. Add 100 µL of fresh media containing various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM). Also include wells for a vehicle control (DMSO), a positive control (Dexamethasone, e.g., 10 µM), and a negative control (media only). Incubate for 1 hour. This pre-incubation allows the compounds to enter the cells before the inflammatory stimulus is added.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

  • Self-Validation (Cytotoxicity): It is crucial to run a parallel cytotoxicity assay (e.g., MTT or resazurin) with the same compound concentrations to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Protocol 3.2: In Vivo Confirmation - Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely accepted and validated method for evaluating acute anti-inflammatory activity, particularly for NSAIDs.[24][25] The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a drug's efficacy in a live biological system.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compound (suspended in a vehicle like 0.5% carboxymethyl cellulose)

  • Indomethacin or Diclofenac (positive control)

  • Plebysmometer (for measuring paw volume)

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is V₀).

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (this is Vₜ). The peak inflammation typically occurs around the 3-hour mark.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Analysis and Interpretation

Effective data presentation is key to comparing the efficacy of different derivatives. The goal is to identify compounds with high potency (in vitro) and significant efficacy (in vivo).

Table 1: Representative Data Summary for Hypothetical Compounds

Compound IDStructure ModificationIn Vitro NO Inhibition IC₅₀ (µM)In Vitro Cell Viability at 50 µM (%)In Vivo Paw Edema Inhibition at 3h (%) [Dose: 50 mg/kg]
Control Dexamethasone8.5 ± 0.7> 95%N/A
Control IndomethacinN/AN/A55.2 ± 4.1%
Parent This compound> 100> 95%10.5 ± 2.3%
Cpd-01 3-(4-Hydroxybenzylidene)15.2 ± 1.3> 95%48.7 ± 5.5%
Cpd-02 3-(4-Nitrobenzylidene)8.9 ± 0.965% (Toxic)Not Tested
Cpd-03 3-(4-Methoxybenzylidene)22.5 ± 2.1> 95%35.1 ± 3.8%

Data are presented as mean ± SD. IC₅₀ is the concentration required to inhibit 50% of NO production. Cell viability below 80% is considered significantly cytotoxic.

Interpretation:

  • Cpd-01 shows good in vitro potency and strong in vivo efficacy, comparable to the standard, making it a strong lead candidate.

  • Cpd-02 is potent in vitro but is eliminated due to significant cytotoxicity, highlighting the importance of the self-validating cytotoxicity assay.

  • Cpd-03 shows moderate activity, suggesting that electron-donating groups may be less favorable than the hydroxyl group in Cpd-01 for activity.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a systematic and robust framework for the synthesis, screening, and evaluation of new derivatives. Promising lead compounds identified through this cascade, such as the hypothetical Cpd-01 , should be advanced to further mechanistic studies to precisely define their molecular targets (e.g., via Western blot for NF-κB pathway proteins or direct enzymatic assays for COX-2).[3][6] Subsequent lead optimization efforts can then focus on improving potency, selectivity, and pharmacokinetic properties to develop a clinical candidate with a superior therapeutic window compared to existing drugs.

References

Application Notes & Protocols for High-Throughput Screening of 4-Chloroindolin-2-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors approved for oncology.[1][2] Specifically, the 4-Chloroindolin-2-one moiety serves as a versatile synthetic intermediate for building focused libraries aimed at discovering novel therapeutics.[3] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a biological target's activity.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, validating, and executing robust HTS campaigns for this compound libraries. We present detailed protocols for both a primary biochemical screen targeting kinase inhibition and a secondary cell-based assay to assess the induction of apoptosis, ensuring a logical and efficient progression from initial hit identification to biologically relevant validation.

The Foundation: HTS Assay Design and Validation

The success of any HTS campaign is predicated on the quality and robustness of the underlying assay. The primary goal is to develop a method that is sensitive, reproducible, and scalable, capable of clearly distinguishing true biological activity from experimental noise across thousands of compounds.[7]

Causality in Assay Choice: From Scaffold to Target

The this compound scaffold is a known pharmacophore for kinase inhibitors.[2] Therefore, a logical primary screen for a library of its derivatives is a direct biochemical assay measuring the inhibition of a relevant protein kinase. This approach directly answers the question: "Does the compound interact with the intended target class?"

Following the primary screen, a cell-based assay is essential. Biochemical hits may not translate to cellular activity due to poor cell permeability, rapid metabolism, or other factors. A cell-based assay provides a more physiologically relevant context to confirm a compound's mechanism of action, such as inducing apoptosis in cancer cells, which is a common downstream effect of kinase inhibition.[8][9]

The Litmus Test for a Screen: The Z'-Factor

While a high signal-to-background ratio is desirable, it does not account for data variability. The Z'-factor is the industry-standard statistical metric for validating an HTS assay because it incorporates both the dynamic range of the signal and the standard deviation of the controls.[10][11]

The formula is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition).

Interpretation of Z'-Factor Values: [12][13]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: An acceptable assay, but may benefit from optimization.

  • Z' < 0: The assay is not suitable for screening.

An assay must demonstrate a Z'-factor ≥ 0.5 during validation to ensure that the hits identified in the full screen are statistically significant and not false positives arising from assay variability.[12][13]

The HTS Workflow

The overall process follows a logical progression from assay development to validated hits. This workflow ensures resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Reagent Optimization) AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal Test Controls PrimaryHTS Primary HTS (e.g., Kinase Assay) Single Concentration AssayVal->PrimaryHTS Proceed to Screen HitID Hit Identification (% Inhibition Threshold) PrimaryHTS->HitID Data Analysis DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Confirm Hits SecondaryAssay Secondary Assay (e.g., Cell Apoptosis) DoseResponse->SecondaryAssay Confirm Potency SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR Validate Mechanism

Caption: High-Throughput Screening (HTS) logical workflow.

Protocol 1: Biochemical Kinase Inhibition HTS (Fluorescence-Based)

This protocol describes a universal, fluorescence-based assay for screening this compound libraries against a protein kinase of interest. The principle relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[14][15]

Assay Principle

This protocol uses an enzyme-coupled reaction to detect ADP. Kinase activity produces ADP. In the presence of a detection reagent mix (containing enzymes like pyruvate kinase and lactate dehydrogenase, and substrates), the ADP is converted through a series of reactions that ultimately lead to the consumption of NADH, causing a decrease in fluorescence (Ex/Em = ~340/460 nm). Inhibitors will prevent ADP formation, thus preserving the fluorescent signal.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Reaction Kinase Kinase ATP ATP + Substrate ADP ADP + Phospho-substrate ATP->ADP Kinase NADH NADH (High Fluorescence) ADP->NADH Drives Reaction NAD NAD+ (Low Fluorescence) NADH->NAD ADP-coupled enzymes Inhibitor Inhibitor from This compound Library Inhibitor->Kinase Caspase_Assay_Principle cluster_0 Cellular Events cluster_1 Assay Chemistry Compound Active Compound (Kinase Inhibitor) Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Induction Cell->Apoptosis Caspase Active Caspase-3/7 Apoptosis->Caspase Cleavage Substrate Cleavage Caspase->Cleavage Catalyzes Reagent Caspase-Glo® Reagent (Substrate + Luciferase) Reagent->Cleavage Light Luminescent Signal Cleavage->Light Luciferase

References

Application Note: Quantitative Analysis of 4-Chloroindolin-2-one using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the accurate and robust quantification of 4-Chloroindolin-2-one, a key intermediate in pharmaceutical synthesis. We present two primary analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity applications. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step experimental procedures, explanations for methodological choices, and comprehensive validation protocols grounded in ICH guidelines to ensure data integrity and trustworthiness.

Introduction

This compound (also known as 4-chlorooxindole) is a heterocyclic compound that serves as a vital structural motif and building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its derivatives have been explored for anti-inflammatory and other therapeutic properties. Given its role as a critical intermediate, the ability to accurately quantify this compound in reaction mixtures, process streams, and final active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, optimizing reaction yields, and meeting regulatory standards.

This document provides a comprehensive guide to validated analytical methods for its quantification. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The protocols herein are designed to be robust, reproducible, and compliant with international regulatory expectations.[3][4]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development, particularly for preparing standards and sample solutions.

PropertyValueReference
Molecular FormulaC₈H₆ClNO[5]
Molecular Weight167.59 g/mol [5]
AppearanceSolid (powder/crystals)[6]
IUPAC Name4-chloro-1,3-dihydroindol-2-one[5]
CAS Number20870-77-3[5]

General Analytical Workflow

A systematic workflow is essential for achieving reliable and reproducible results. The process begins with careful sample and standard preparation, followed by instrumental analysis, data processing, and finally, validation and reporting. This structured approach minimizes variability and ensures the integrity of the final quantitative data.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Sample Receipt & Logging C Sample Preparation (e.g., Extraction, Dilution) A->C B Standard Solution Preparation (Stock & Working) E Calibration Curve Generation (Injection of Standards) B->E F Sample Analysis (HPLC-UV or LC-MS/MS) C->F D System Suitability Test (SST) D->E Proceed if SST passes E->F G Data Acquisition & Integration F->G H Quantification (Concentration Calculation) G->H I Method Validation (as per ICH Q2(R2)) H->I J Final Report Generation I->J

Caption: General workflow for the quantification of this compound.

Recommended Analytical Methods

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is ideal for routine analysis where high sensitivity is not the primary requirement. It relies on a reverse-phase C18 column to separate this compound from impurities based on polarity. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light. The indole-2-one structure typically exhibits strong UV absorbance, making this a robust technique.[7]

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Formic Acid (optional, for peak shaping).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • This compound reference standard.

Experimental Protocol:

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards: Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of acetonitrile or a suitable solvent.

    • Dilute the solution as necessary with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.

  • Chromatographic Conditions:

    • The use of a gradient is recommended to ensure good separation from potential impurities. The conditions below serve as a starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid helps to protonate silanols and the analyte, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.[8]
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
UV Detection 254 nm or DAD scan 200-400 nmIndole derivatives often have strong absorbance around 254 nm. A DAD allows for peak purity assessment.[9]
Gradient 0-15 min: 30% to 90% B15-17 min: 90% B17.1-20 min: 30% BA gradient elution ensures that both early and late-eluting impurities are cleared from the column.

Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression analysis on the curve. A correlation coefficient (r²) > 0.995 is typically required.[4]

  • Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve and accounting for all dilution factors.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification or analysis in complex matrices.[10][11] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[12]

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • LC system, column, and solvents as described in Method 1.

  • High-purity nitrogen gas for the MS source.

  • Argon for collision-induced dissociation (CID).

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in Method 1. Due to the high sensitivity of LC-MS/MS, final concentrations will likely be much lower (e.g., in the ng/mL range).[8][13]

  • LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Conditions Similar to HPLC-UV method, but may use faster gradients and smaller ID columns (e.g., 2.1 mm) to conserve solvent and improve sensitivity.A flow rate of 0.3-0.5 mL/min is common for 2.1 mm ID columns.[9]
Ionization Mode ESI, PositiveThe indolinone structure contains nitrogen, which is readily protonated in the positive ion mode.[8]
Precursor Ion (Q1) m/z 168.0Corresponds to the protonated molecule [C₈H₆ClNO + H]⁺.
Product Ion (Q3) To be determined experimentallyA plausible fragment would be the loss of CO (m/z 140.0) or HCl (m/z 132.0). This requires direct infusion and optimization.
Dwell Time 50-100 msBalances sensitivity with the ability to define a chromatographic peak with enough data points.
Collision Energy To be determined experimentallyOptimized to maximize the signal of the chosen product ion.

Workflow Diagram for LC-MS/MS Analysis:

LCMS_Workflow A Prepared Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C D Quadrupole 1 (Q1) Selects Precursor Ion (m/z 168.0) C->D E Quadrupole 2 (q2) Collision Cell (CID) D->E F Quadrupole 3 (Q3) Selects Product Ion E->F G Detector F->G H Data System (MRM Chromatogram) G->H

Caption: LC-MS/MS workflow using Multiple Reaction Monitoring (MRM).

Data Analysis and Quantification:

  • Data is processed using the instrument's software. Quantification is based on the peak area of the MRM transition.

  • A calibration curve is constructed as in the HPLC-UV method, but over a much lower concentration range. The high specificity of MRM often allows for the use of a deuterated internal standard to correct for matrix effects and improve accuracy.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] A comprehensive validation should be performed for the chosen method.[3][14][15]

ParameterPurpose & ProcedureTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, placebo, and spiked samples to ensure no interference at the analyte's retention time. For HPLC-UV, DAD peak purity analysis is used. For LC-MS/MS, the specificity is inherent in the MRM transition.No significant interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze a minimum of 5 concentration levels across the desired range.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at the lowest concentration.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Established from linearity, accuracy, and precision data. Typically 80-120% of the target concentration for assays.
Accuracy The closeness of the test results to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked matrix) at a minimum of 3 levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery typically within 98.0% - 102.0%.[16]
Precision The degree of scatter between a series of measurements. - Repeatability (Intra-assay): Minimum of 6 determinations at 100% concentration or 9 determinations across the range. - Intermediate Precision: Assessed by a different analyst, on a different day, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.S/N ≥ 10; RSD at this concentration should meet precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C column temp, ±5% organic mobile phase, ±0.1 pH unit).System suitability parameters should remain within acceptance criteria.[15]

Summary and Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and process monitoring where analyte concentrations are relatively high. For applications requiring lower detection limits, such as impurity profiling or analysis in complex biological matrices, the LC-MS/MS method provides unparalleled sensitivity and specificity. Both protocols, when fully validated according to the provided ICH guidelines, will yield accurate and defensible data critical for research, development, and manufacturing in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-Chloroindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is dedicated to the synthesis of 4-Chloroindolin-2-one, a crucial intermediate in the development of kinase inhibitors and other pharmaceuticals.[1] We will explore common pitfalls and provide robust, evidence-based solutions to optimize your reaction yields.

Section 1: Understanding the Core Synthesis: Intramolecular Cyclization

The most prevalent and reliable method for synthesizing this compound involves the intramolecular cyclization of a suitably substituted phenylacetic acid derivative. This strategy offers high regioselectivity, as the chlorine atom is positioned on the starting material before the ring-forming step, thus avoiding the formation of unwanted isomers that often plague direct chlorination methods.

The general workflow involves the cyclization of a 2-amino-6-chlorophenylacetic acid derivative. The amino group, often protected or activated, acts as the nucleophile, attacking an activated carboxylic acid group (like an acyl chloride or ester) to form the five-membered lactam ring of the indolin-2-one core.

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Topic: Low Conversion & Poor Yield

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material, even after extended reaction times. What is the likely cause?

A1: This issue typically points to three primary areas: insufficient activation of the carboxylic acid, a deactivated nucleophile (the amino group), or catalyst/reagent degradation.

  • Ineffective Carboxylic Acid Activation: The conversion of the phenylacetic acid to a more reactive species (like an acyl chloride or a mixed anhydride) is critical. If using thionyl chloride (SOCl₂) or oxalyl chloride, ensure it is fresh and has not been degraded by atmospheric moisture. Consider performing this step in a rigorously dried, inert atmosphere.

  • N-Protecting Group: The choice of the N-protecting group on the aniline nitrogen is crucial. A strongly electron-withdrawing group (e.g., tosyl) can significantly decrease the nucleophilicity of the nitrogen, hindering the final cyclization. An acetyl or Boc group is often a better choice as it provides sufficient stability during precursor synthesis but can be readily managed during cyclization.

  • Base Selection: The base used for the cyclization must be strong enough to deprotonate the nitrogen or neutralize the generated HCl without causing side reactions. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. If the reaction is sluggish, consider a stronger base like sodium hydride (NaH), but be mindful of potential side reactions.

Q2: The overall yield of my purified this compound is consistently below 50%. Where are the most common points of product loss?

A2: Significant product loss can occur during both the reaction and the subsequent work-up and purification steps.

  • Side Reactions: The formation of intermolecular amides (polymers) can compete with the desired intramolecular cyclization, especially at high concentrations. Running the reaction under more dilute conditions can favor the intramolecular pathway.

  • Work-up Issues: this compound has moderate polarity. During an aqueous work-up, ensure the organic layer is thoroughly extracted multiple times to prevent product loss into the aqueous phase. Back-extraction of the aqueous layer is recommended.

  • Purification Losses: Overly aggressive purification can lead to loss. When performing column chromatography, use a well-chosen solvent system to ensure good separation from impurities without excessive band broadening. Recrystallization is often a highly effective method for purification and can yield a very pure product, but solvent choice is key to maximizing recovery.[2] Consider solvent systems like ethanol, ethyl acetate/hexane, or toluene.

Topic: Byproduct Formation

Q3: My final product is contaminated with a significant amount of dehalogenated product (indolin-2-one). How can I prevent this?

A3: Dehalogenation is a common side reaction, particularly when using certain catalysts or reductive conditions.

  • Catalyst Choice: If any step in your synthesis involves a palladium catalyst (e.g., for cross-coupling), be aware that Pd/C in the presence of a hydrogen source is a potent dehalogenation agent.[3] If a reduction is necessary (e.g., reducing a nitro group to an amine), consider alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media, which are less likely to cause dehalogenation.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times in the presence of certain metals or bases, can promote dehalogenation. Optimize the reaction to proceed at the lowest effective temperature for the shortest possible time.

Q4: I am observing an isomeric byproduct that appears to be another chloroindolinone. How is this possible if my precursor is regiochemically pure?

A4: While intramolecular cyclization from a 2-amino-6-chlorophenylacetic acid precursor should exclusively give the 4-chloro isomer, the formation of other isomers can occur under specific circumstances, often related to the precursor synthesis itself.

  • Precursor Scrambling: In rare cases, under harsh acidic or thermal conditions (e.g., during a Friedel-Crafts reaction to install the acetic acid moiety), acyl group migration or other rearrangements could lead to a mixture of regioisomeric precursors.

  • Starting Material Impurity: The most common cause is an impurity in your starting material (e.g., contamination of 2,6-dichloroaniline with 2,4-dichloroaniline). It is imperative to verify the purity of all starting materials by NMR or GC-MS before beginning the synthesis.

Section 3: Optimized Experimental Protocol

This protocol describes a reliable, two-step procedure for the synthesis of this compound from 2-amino-6-chlorophenylacetic acid.

Step 1: N-Acetylation of 2-Amino-6-chlorophenylacetic Acid

  • Reagents & Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-chlorophenylacetic acid (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Reaction: Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane system with a UV lamp for visualization). The product should be more nonpolar than the starting material.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into ice-cold water with vigorous stirring. The N-acetylated product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 2-(acetylamino)-6-chlorophenylacetic acid, is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reagents & Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the 2-(acetylamino)-6-chlorophenylacetic acid (1.0 eq) from the previous step in anhydrous toluene (10-15 volumes).

  • Activation: Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The suspension should become a clear solution as the acyl chloride is formed. This step converts the carboxylic acid to a more reactive acyl chloride.

  • Cyclization: Cool the reaction to room temperature. In a separate flask, prepare a solution of a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous toluene. Add the acyl chloride solution dropwise to the base solution over 30 minutes with stirring. This slow addition under dilute conditions is key to favoring the intramolecular reaction.

  • Monitoring: After the addition is complete, heat the mixture to 80-90°C for 1-2 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, wash with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient).[2]

Section 4: Data-Driven Optimization

Optimizing reaction parameters is essential for maximizing yield. The following table provides illustrative data on how changing key variables can impact the efficiency of the cyclization step.

ParameterCondition AYield (A)Condition BYield (B)Remarks
Solvent Toluene~85%DMF~70%Toluene is generally preferred as it is non-polar and facilitates easy work-up. Polar aprotic solvents like DMF can sometimes lead to more side products.[4]
Base Triethylamine (TEA)~85%Pyridine~65%TEA is a non-nucleophilic base that effectively scavenges HCl. Pyridine is nucleophilic and can react with the acyl chloride intermediate, lowering the yield.
Temperature 80 °C~85%25 °C (RT)~40%Thermal energy is required to overcome the activation barrier for the intramolecular cyclization. The reaction is significantly slower at room temperature.[5]
Concentration 0.1 M~85%1.0 M~60%Higher concentrations can favor intermolecular polymerization, leading to a decrease in the desired intramolecular product.

Section 5: Visualizing the Troubleshooting Process

When faced with a low yield, a systematic approach is critical. The following workflow diagram can guide your troubleshooting efforts.

G start Low Yield of This compound check_sm Analysis of Crude Reaction Mixture (TLC/LC-MS) start->check_sm sm_present High % of Starting Material check_sm->sm_present Unreacted Precursor? byproducts Significant Byproducts check_sm->byproducts New Spots/Peaks? sol_sm1 Verify Reagent Activity (e.g., SOCl₂, Base) sm_present->sol_sm1 Yes sol_by1 Dehalogenation? → Use milder reducing agents → Avoid Pd/C with H₂ source byproducts->sol_by1 Yes sol_sm2 Check N-Protecting Group (Is it too deactivating?) sol_sm1->sol_sm2 sol_sm3 Increase Reaction Temperature or Time sol_sm2->sol_sm3 success Yield Improved sol_sm3->success sol_by2 Polymerization? → Decrease reaction concentration sol_by1->sol_by2 sol_by3 Isomer Formation? → Verify starting material purity sol_by2->sol_by3 sol_by3->success

Caption: Troubleshooting workflow for low-yield synthesis.

References

Technical Support Center: Synthesis of 4-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most prevalent and industrially scalable route to this compound involves a two-step process starting from a substituted phenylacetic acid:

  • Reductive Cyclization of 2-Nitro-6-chlorophenylacetic Acid: This is the most common pathway. It involves the reduction of the nitro group of 2-nitro-6-chlorophenylacetic acid to an amine, which then undergoes spontaneous or acid/base-catalyzed intramolecular cyclization (lactamization) to form the desired this compound.

  • Direct Cyclization of 2-Amino-6-chlorophenylacetic Acid: This is essentially the second step of the first route. If 2-amino-6-chlorophenylacetic acid is used as the starting material, it can be directly cyclized to the product.

An alternative, though less common, approach is a variation of the Fischer Indole Synthesis .[1][2] This method would involve the reaction of a suitably substituted hydrazine with a carbonyl compound, followed by cyclization. However, controlling the regioselectivity to obtain the 4-chloro isomer can be challenging.

Q2: Why is the reductive cyclization of 2-nitro-6-chlorophenylacetic acid the preferred method?

This method is often favored due to the relative accessibility of the starting materials and the generally good yields of the final product under optimized conditions. The reaction sequence is robust and can be performed on a large scale.

Q3: What are the critical parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with minimal side reactions:

  • Temperature: Both the reduction and cyclization steps are sensitive to temperature. Exothermic reactions need to be carefully controlled to prevent the formation of byproducts.

  • pH: The pH of the reaction medium can significantly influence the rate of both the reduction and the lactamization, as well as the stability of the starting materials and product.

  • Purity of Starting Materials: The presence of impurities in the starting materials, particularly regioisomers, can lead to a complex mixture of products that are difficult to separate.

  • Choice of Reducing Agent: The selection of the reducing agent for the nitro group is critical to avoid over-reduction or other unwanted side reactions.

II. Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.

Problem 1: Low Yield of the Desired this compound

Possible Cause 1.1: Incomplete Reduction of the Nitro Group

  • Observation: Presence of the starting material, 2-nitro-6-chlorophenylacetic acid, in the crude product mixture (identifiable by TLC or LC-MS).

  • Scientific Explanation: The reduction of the nitro group is a prerequisite for cyclization. Insufficient reducing agent, inactive catalyst, or non-optimal reaction conditions can lead to incomplete conversion.

  • Solution:

    • Increase the equivalents of the reducing agent: Gradually increase the amount of the reducing agent while monitoring the reaction progress.

    • Ensure catalyst activity: If using a heterogeneous catalyst (e.g., Pd/C), ensure it is fresh and not poisoned.

    • Optimize reaction conditions: Adjust the temperature and reaction time as needed. For catalytic hydrogenations, ensure efficient stirring and proper hydrogen pressure.

Possible Cause 1.2: Formation of Soluble Byproducts

  • Observation: The desired product is not precipitating out of the reaction mixture as expected, and the yield after work-up is low.

  • Scientific Explanation: Side reactions can lead to the formation of more soluble byproducts, which remain in the mother liquor during filtration.

  • Solution:

    • Extraction of the mother liquor: Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product or intermediates.

    • Purification by column chromatography: If the byproducts have different polarities, column chromatography can be an effective method for isolation.[2]

Possible Cause 1.3: Degradation of the Product

  • Observation: Darkening of the reaction mixture and the presence of multiple spots on the TLC plate.

  • Scientific Explanation: this compound can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

  • Solution:

    • Maintain neutral pH during work-up: After the reaction is complete, neutralize the reaction mixture before extraction.

    • Avoid excessive heat: Use moderate temperatures during the reaction and purification steps.

Problem 2: Presence of an Isomeric Impurity

Possible Cause 2.1: Formation of 6-Chloroindolin-2-one

  • Observation: An additional peak with the same mass as the product is observed in LC-MS, and the NMR spectrum shows a different substitution pattern on the aromatic ring.

  • Scientific Explanation: This is a common issue if the synthesis starts from a meta-substituted aniline derivative in a reaction that allows for cyclization at two different positions. In the context of this compound synthesis, this is more likely if an alternative route starting from 3-chloroaniline is employed.

  • Solution:

    • Use of a starting material with unambiguous cyclization: The reductive cyclization of 2-nitro-6-chlorophenylacetic acid is highly regioselective and avoids the formation of the 6-chloro isomer.

    • Careful purification: If the isomeric impurity is present, separation can be achieved by fractional crystallization or careful column chromatography, although this can be challenging due to the similar physical properties of the isomers.

Problem 3: Formation of Dehalogenated Byproduct

Possible Cause 3.1: Reductive Dechlorination

  • Observation: Presence of indolin-2-one in the product mixture.

  • Scientific Explanation: Certain reducing agents, especially under harsh conditions (e.g., high temperature, prolonged reaction time), can cause the reductive cleavage of the carbon-chlorine bond.

  • Solution:

    • Use of milder reducing agents: Consider using milder reducing agents such as iron powder in acetic acid or sodium dithionite.

    • Careful control of reaction conditions: Avoid excessive temperatures and prolonged reaction times.

III. Experimental Protocols

Protocol 1: Reductive Cyclization of 2-Nitro-6-chlorophenylacetic Acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, suspend 2-nitro-6-chlorophenylacetic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.

Step 2: Intramolecular Cyclization (Lactamization)

  • Upon completion of the reduction, the cyclization to this compound often occurs in situ.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Parameter Recommended Condition Notes
Reducing Agent Iron powder, Tin(II) chloride, Sodium dithionite, Catalytic Hydrogenation (e.g., Pd/C)The choice of reducing agent can affect the yield and purity. Iron/acetic acid is a common and cost-effective option.
Solvent Ethanol/Water, Acetic AcidA protic solvent system is generally used to facilitate the reduction.
Temperature 70-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2-6 hoursMonitor by TLC for completion.

Table 1: Recommended Reaction Conditions for Reductive Cyclization

IV. Visualizing the Process

Reaction Pathway

G start 2-Nitro-6-chlorophenylacetic Acid intermediate 2-Amino-6-chlorophenylacetic Acid start->intermediate Reduction (e.g., Fe/AcOH) product This compound intermediate->product Intramolecular Cyclization (Lactamization)

Caption: Synthetic pathway to this compound.

Troubleshooting Decision Tree

G cluster_0 Troubleshooting Flowchart start Low Yield of This compound q1 Is starting material present in crude product? start->q1 a1_yes Incomplete Reduction q1->a1_yes Yes q2 Isomeric impurity detected? q1->q2 No sol1 Increase reducing agent Optimize conditions a1_yes->sol1 end Pure Product sol1->end a2_yes Formation of 6-Chloroindolin-2-one q2->a2_yes Yes q3 Dehalogenated byproduct detected? q2->q3 No sol2 Use regioselective route Careful purification a2_yes->sol2 sol2->end a3_yes Reductive Dechlorination q3->a3_yes Yes q3->end No sol3 Use milder reducing agent Control temperature a3_yes->sol3 sol3->end

Caption: Decision tree for troubleshooting common issues.

V. References

  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2021, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • Fischer indole synthesis. (2023, November 15). In Wikipedia. Retrieved from --INVALID-LINK--

References

Overcoming poor solubility of 4-Chloroindolin-2-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloroindolin-2-one and its derivatives. As a Senior Application Scientist, I understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, notably as a core component of several kinase inhibitors.[1][2] However, its planar, aromatic nature often leads to poor aqueous solubility, a significant hurdle in experimental biology and formulation development.[3][4]

This guide is structured as a series of troubleshooting questions and answers to directly address the solubility challenges you may encounter. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Basic Solubility & Stock Preparation

Question 1: My this compound compound won't dissolve in aqueous buffers like PBS or media. What should I do first?

This is the most common issue. Due to its hydrophobic nature, this compound is practically insoluble in water.[5] Direct dissolution in aqueous media is not a viable strategy.

Answer: The standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[6] The choice of solvent is critical.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of indolinone derivatives.[5][6]

  • Alternatives: If DMSO is incompatible with your experimental system, other options include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), ethanol, or methanol.[6][7][]

See the protocol below for preparing a standard 10 mM DMSO stock solution.

Question 2: I've dissolved my compound in 100% DMSO, but it crashes out or precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic problem of a compound exceeding its maximum solubility in the final aqueous medium. The organic solvent helps initially, but as it's diluted, the environment becomes predominantly aqueous, and the compound can no longer stay in solution.

Answer: There are several strategies to address this, ranging from simple to more complex:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound is sufficient for the desired biological effect.

  • Minimize the Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically ≤0.5% (v/v), to minimize solvent-induced artifacts in biological assays.

  • Use a Co-solvent System: Instead of diluting directly from a 100% organic stock, create an intermediate solution using a co-solvent system.[9][10][11] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the aqueous phase, helping to keep hydrophobic compounds dissolved.[11][12] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[][9]

  • Gentle Warming & Sonication: Briefly warming the solution to 37°C or using a bath sonicator can sometimes help redissolve small amounts of precipitate and achieve a supersaturated state, which may be stable enough for the duration of an experiment. Use caution, as prolonged heating can degrade the compound.

Advanced Solubilization Techniques

Question 3: My application is highly sensitive to organic solvents, or I need a higher final concentration than co-solvents allow. What other options exist?

When standard organic solvents are not suitable, more advanced formulation strategies are required. These methods alter the chemical environment to make the compound itself more soluble.

Answer:

  • pH Adjustment: This is a powerful technique for compounds with ionizable functional groups.[][13][14] The indolin-2-one scaffold contains a lactam N-H proton which is weakly acidic. By raising the pH of the solution with a base (e.g., NaOH), you can deprotonate this nitrogen, forming a more polar—and thus more water-soluble—anionic salt.[15] The pKa of the indole N-H is typically high (around 17 in DMSO), but the electron-withdrawing nature of the adjacent carbonyl in the indolin-2-one structure lowers it significantly, making it accessible to deprotonation under moderately basic conditions.

  • Use of Excipients (Surfactants or Cyclodextrins):

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the this compound, while the hydrophilic shell keeps the entire complex dissolved in water.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17][18] The this compound molecule can form an "inclusion complex" by fitting into the hydrophobic cavity, effectively masking it from the aqueous environment and increasing its apparent solubility.[16][17][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[18][21]

Solubility Data Summary

The following table provides a qualitative summary of the solubility for this compound in common laboratory solvents. Exact solubility can vary with purity, crystal form, and temperature.

SolventMiscibility with WaterSolubility of this compoundNotes
Water / PBS (pH 7.4)N/APoor / InsolubleThe starting point of the problem.
DMSOMiscibleHighRecommended for primary stock solutions.
DMFMiscibleHighAlternative to DMSO for stock solutions.
EthanolMiscibleModerateCan be used as a co-solvent.
MethanolMiscibleModerateLess common for biological applications.
PEG 400MiscibleModerateExcellent co-solvent for in vivo/in vitro use.
AcetoneMiscibleModerateGenerally used for chemical synthesis, not biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for creating a high-concentration primary stock solution.

Materials:

  • This compound powder (MW: 167.59 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh out 1.68 mg of this compound and place it into a clean vial.

  • Add Solvent: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the DMSO.

Protocol 2: pH-Mediated Solubilization for Aqueous Solutions

This protocol provides a method to increase aqueous solubility by forming a salt.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired buffer

  • pH meter

Procedure:

  • Prepare Suspension: Create a suspension of the this compound powder in the desired aqueous buffer at the target concentration (e.g., 1 mg/mL).

  • Adjust pH: While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitor Dissolution: Monitor the pH and the visual clarity of the solution. As the pH increases, the compound should begin to dissolve as its anionic salt form is generated.

  • Target pH: Continue adding base until the solution becomes clear. The final pH required will depend on the compound's pKa but is typically in the range of 9-11.

  • Final Volume Adjustment: Once dissolved, adjust the final volume with the buffer if necessary.

  • Stability Check: It is crucial to monitor the stability of this solution over time, as pH changes or interactions with other components (e.g., CO₂ from the air) could cause the compound to precipitate. This method is often best for solutions prepared fresh for each experiment.

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with this compound compounds.

G start Start: Compound is Insoluble in Aqueous Buffer stock_q Can you use an organic solvent stock solution? start->stock_q prep_stock Prepare concentrated stock in DMSO (See Protocol 1) stock_q->prep_stock Yes advanced_q Need solvent-free or higher concentration? stock_q->advanced_q No precip_q Does it precipitate upon dilution into aqueous buffer? prep_stock->precip_q lower_c Lower final concentration or % DMSO precip_q->lower_c Yes success Success: Compound is Solubilized precip_q->success No cosolvent Use a co-solvent (e.g., PEG 400, Ethanol) lower_c->cosolvent cosolvent->success ph_adjust Try pH Adjustment (See Protocol 2) advanced_q->ph_adjust Yes excipients Use Excipients (Cyclodextrins, Surfactants) advanced_q->excipients ph_adjust->success excipients->success

Caption: Decision tree for solubilizing this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroindolin-2-one Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroindolin-2-one. This molecule is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Its structure presents two primary sites for modification: the nucleophilic nitrogen of the lactam ring and the electrophilic C4-position bearing a chlorine atom.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies. We will address common challenges in a direct question-and-answer format, focusing on the two most frequent modifications: N-Alkylation/N-Arylation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

Section 1: Troubleshooting N-Alkylation and N-Arylation

The acidity of the N-H proton (pKa ≈ 18 in DMSO) on the indolin-2-one core makes it readily deprotonated for subsequent reaction with electrophiles. However, challenges such as low conversion, competitive C3-alkylation, and purification difficulties are common.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: My N-alkylation of this compound is giving very low yields or failing completely. What are the primary causes and how can I improve the conversion?

A: Low conversion in N-alkylation is typically traced back to an inappropriate choice of base, solvent, or reaction temperature. The goal is to generate the N-anion efficiently without promoting side reactions or degradation.

Causality & Troubleshooting Strategy:

  • Base Selection is Critical: The base must be strong enough to deprotonate the amide N-H but should be chosen carefully based on the electrophile's reactivity.

    • For Reactive Electrophiles (e.g., Benzyl Bromide, Allyl Halides, Methyl Iodide): Mild inorganic bases are often sufficient and minimize side reactions. Potassium carbonate (K₂CO₃) is an excellent starting point.[2] It is basic enough to facilitate the reaction, but its low solubility in many organic solvents can be overcome by using a polar aprotic solvent like DMF or by adding a phase-transfer catalyst.

    • For Less Reactive Electrophiles (e.g., Alkyl Chlorides, Aryl Halides): Stronger bases are required. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the amide to form the sodium salt. However, it is highly moisture-sensitive and requires strictly anhydrous conditions.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) or Butyllithium (BuLi) can also be effective but may increase the risk of competitive C3-alkylation.[4]

  • Solvent Choice Dictates Reactivity: The solvent must solubilize the starting materials and facilitate the Sₙ2 transition state.

    • Polar Aprotic Solvents like DMF, DMSO, and Acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. DMF is a robust, general-purpose solvent for these reactions.

    • Ethereal Solvents like THF are required when using highly reactive bases like NaH or BuLi.

  • Temperature and Additives:

    • Most N-alkylations can be run between room temperature and 60-80 °C.[2] Start at room temperature and slowly increase the heat while monitoring the reaction by TLC.

    • For alkyl bromides or chlorides, adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) can significantly accelerate the reaction via an in situ Finkelstein reaction, converting the electrophile to the more reactive alkyl iodide.[2]

Data Summary: Base and Solvent Selection for N-Alkylation

BasepKa (Conjugate Acid)Typical Solvent(s)Key Considerations
K₂CO₃10.3DMF, AcetonitrileMild, safe, good for reactive electrophiles.[2]
Cs₂CO₃10.3DMF, AcetonitrileMore soluble than K₂CO₃, often gives faster reactions.
NaH~36THF, DioxaneStrong, non-nucleophilic. Requires anhydrous conditions.[3]
LiHMDS~26THFVery strong, good for generating anions at low temps.[4]
tBuOK~17THF, tBuOHStrong base, can also act as a nucleophile.
Optimized Protocol: N-Benzylation of this compound
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: My reaction is working, but I'm seeing a significant amount of a side product. How do I prevent C3-alkylation?

A: The methylene protons at the C3 position of the oxindole ring are also acidic and can be deprotonated, leading to competitive C-alkylation, especially with strong bases or for the introduction of a second substituent at C3.[3][4]

Mitigation Strategies:

  • Use a Milder Base: Avoid exceptionally strong bases like BuLi if N-selectivity is desired. K₂CO₃ or even an organic base like triethylamine (TEA) in DMF heavily favors N-alkylation over C-alkylation for the first substitution.[2]

  • Protecting Group Strategy: For complex syntheses where C-alkylation is a persistent issue, a temporary protecting group can be installed at the C3 position. Condensation with an aldehyde, such as N-methylpyrrole-2-carboxaldehyde, can block the C3 position, allowing for clean N-alkylation. The protecting group can then be removed under mild conditions (e.g., with hydrazine).[2]

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired N-alkylation pathway.

Troubleshooting Workflow for N-Alkylation

G start Low Yield in N-Alkylation base Evaluate Base start->base solvent Check Solvent base->solvent Base is appropriate (e.g., K2CO3 for BnBr) solution1 Use Milder Base (e.g., K2CO3) base->solution1 Base too strong (e.g., BuLi) temp Optimize Temperature/ Additives solvent->temp Solvent is polar aprotic (e.g., DMF) solution3 Use Polar Aprotic Solvent (DMF, MeCN) solvent->solution3 Solvent is non-polar or protic side_product Side Product Observed? temp->side_product Conditions Optimized solution4 Add Catalytic KI for R-Br / R-Cl temp->solution4 Electrophile is R-Br or R-Cl c3_alkylation Suspect C3-Alkylation side_product->c3_alkylation Yes success High Yield Achieved side_product->success No c3_alkylation->solution1 solution2 Consider C3 Protecting Group c3_alkylation->solution2

Caption: Troubleshooting Decision Tree for N-Alkylation.

Section 2: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming a C(sp²)-C(sp²) bond at the C4-position by coupling the aryl chloride with an organoboron reagent.[5] Success hinges on the delicate interplay between the palladium catalyst, ligand, base, and solvent to navigate the catalytic cycle efficiently. Aryl chlorides are notoriously less reactive than bromides or iodides, making catalyst selection paramount.[6]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki coupling at the C4-chloro position, but I see no product formation and only recover my starting material. What is wrong with my catalyst system?

A: Failure of a Suzuki reaction with an aryl chloride points directly to an insufficiently active catalyst system. The rate-limiting step is often the initial oxidative addition of the Pd(0) species into the strong C-Cl bond.[7]

Causality & Troubleshooting Strategy:

  • Ligand Choice is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides. You must use bulky, electron-rich phosphine ligands that promote oxidative addition and subsequent reductive elimination.

    • Buchwald Ligands: Sphos, XPhos, and RuPhos are state-of-the-art ligands designed specifically for challenging cross-couplings.[8]

    • Other Effective Ligands: Tri-tert-butylphosphine (P(tBu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[9]

  • Palladium Precursor: While many Pd sources work, Pd(OAc)₂ and Pd₂(dba)₃ are the most common and reliable precursors.[5][10] The active Pd(0) catalyst is generated in situ.

  • Base and Solvent Synergy: A strong, non-nucleophilic base is needed to facilitate the transmetalation step by forming the reactive boronate species.[6]

    • Base: Potassium phosphate (K₃PO₄) is an excellent choice for these reactions. Cesium carbonate (Cs₂CO₃) is also highly effective.

    • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Dioxane/water or Toluene/water mixtures are standard. The water is essential for dissolving the base and aiding in the transmetalation step.[5][11]

Data Summary: Recommended Catalyst Systems for Aryl Chlorides

Pd SourceLigandBaseSolvent SystemTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Dioxane / H₂O80-110
Pd₂(dba)₃XPhosK₃PO₄Toluene / H₂O80-110
Pd(OAc)₂PCy₃K₃PO₄Dioxane / H₂O80-110
Optimized Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
  • To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio, 0.1 M concentration).

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Q4: My Suzuki reaction is producing significant byproducts, such as the dehalogenated starting material (indolin-2-one) or homo-coupled boronic acid (biphenyl). How can I suppress these pathways?

A: These side reactions are classic signs of a troubled catalytic cycle. Dehalogenation (hydrodehalogenation) arises from competitive protonolysis, while homo-coupling is often caused by oxygen contamination or issues in the transmetalation step.

Mitigation Strategies:

  • Preventing Dehalogenation:

    • Ensure Anhydrous Conditions (Beyond the Co-solvent): While water is a necessary co-solvent, ensure your primary organic solvent (dioxane/toluene) is anhydrous and that reagents are dry.

    • Use a Non-Protic Base: K₃PO₄ is generally better than hydroxide or alkoxide bases which can be sources of protons or hydrides after side reactions.

  • Preventing Homo-coupling:

    • Thorough Degassing: Oxygen can promote the oxidative homo-coupling of boronic acids.[12] Degas your solvent thoroughly by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout.

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

G cluster_0 Catalytic Cycle cluster_1 Troubleshooting pd0 L2Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Cl pdiia L2Pd(II)(Ar)Cl oa->pdiia fail1 FAILURE POINT: Slow/No Reaction oa->fail1 trans Transmetalation pdiia->trans + Ar'B(OH)2 + Base fail2 SIDE REACTION: Dehalogenation pdiia->fail2 pdiib L2Pd(II)(Ar)(Ar') trans->pdiib fail3 SIDE REACTION: Homo-coupling trans->fail3 re Reductive Elimination pdiib->re re->pd0 Reforms Catalyst product Ar-Ar' (Product) re->product sol1 Solution: Use bulky, e--rich ligand (SPhos, XPhos) sol2 Solution: Strictly anhydrous solvent, use K3PO4 base sol3 Solution: Thoroughly degas solvent, maintain inert atmosphere

Caption: Suzuki-Miyaura cycle and key troubleshooting points.

Section 3: General Stability and Purification

Q5: My starting material or product appears to be degrading during workup or purification. What could be the cause?

A: The amide bond in the indolin-2-one core is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Recommendations:

  • Neutral Workup: When possible, perform aqueous workups under neutral or near-neutral conditions. If you've used a strong base, quench carefully and avoid prolonged exposure to highly acidic or basic aqueous layers.

  • Purification: Column chromatography on silica gel is generally well-tolerated. Avoid using highly acidic or basic mobile phase additives unless necessary. A standard ethyl acetate/hexanes gradient is usually effective.

  • Storage: Store this compound and its derivatives in a cool, dry place, protected from light to ensure long-term stability.

References

Technical Support Center: Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction. Here, we address common challenges encountered during the synthesis of substituted indoles in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Foundational Principles & Mechanism

A solid understanding of the reaction mechanism is the bedrock of effective troubleshooting. Before diagnosing specific issues, let's address the most fundamental questions about how the Fischer indole synthesis works.

Q1: What is the accepted mechanism for the Fischer indole synthesis, and why is the acid catalyst so critical?

The Fischer indole synthesis is a classic organic reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The mechanism proceeds through several key, acid-catalyzed steps:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[1][3]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. The acid catalyst is crucial for protonating the imine nitrogen, which facilitates this step.[1][4]

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic rearrangement (similar to a Cope rearrangement) to form a di-imine intermediate.[1][3][6] This step breaks the weak N-N bond and forms a new C-C bond.

  • Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminal intermediate.[1][2]

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, which is driven by the formation of the energetically favorable aromatic indole ring.[1][2]

The acid catalyst is not merely a spectator; it actively participates in nearly every stage, from facilitating the initial tautomerization to enabling the final ammonia elimination.[4][7] The choice and concentration of the acid are therefore critical variables that can dictate the success or failure of the reaction.[7][8]

Caption: The mechanism of the Fischer Indole Synthesis.

Part 2: Reaction Optimization & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q2: My reaction yield is very low or I'm not forming any product. What are the most likely causes and how do I fix them?

Low or no yield is a frequent problem. A systematic approach is key to diagnosis.

Caption: Troubleshooting workflow for low-yield reactions.

Troubleshooting_Low_Yield start Problem: Low or No Product check_sm TLC Analysis: Starting Materials Consumed? start->check_sm sm_not_consumed Cause: Reaction Not Initiated check_sm->sm_not_consumed No sm_consumed Cause: Decomposition or Side Reaction check_sm->sm_consumed Yes sol_temp Solution: Increase Temperature sm_not_consumed->sol_temp sol_acid Solution: Change/Increase Acid Catalyst sm_not_consumed->sol_acid sol_solvent Solution: Change Solvent sm_not_consumed->sol_solvent sol_lower_temp Solution: Lower Temperature/ Reduce Reaction Time sm_consumed->sol_lower_temp sol_inert Solution: Use Inert Atmosphere (N₂/Ar) sm_consumed->sol_inert sol_purity Solution: Purify Starting Materials sm_consumed->sol_purity

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in either the arylhydrazine or the carbonyl compound can inhibit the reaction or lead to unwanted side products.[9] It is highly recommended to use freshly purified starting materials.

  • Evaluate the Acid Catalyst: The choice of acid is substrate-dependent.[8] If your reaction is sluggish, the acid may be too weak. Conversely, if you see decomposition (e.g., charring), the acid may be too strong. It is often beneficial to screen a few catalysts.[9]

  • Optimize Temperature and Time: The[5][5]-sigmatropic rearrangement often requires significant thermal energy.[9] However, excessive heat or prolonged reaction times can degrade the product.[9] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to find the optimal balance.[9][10] Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.[9][11]

  • Solvent Selection: Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are commonly used.[3] In some cases, high-boiling aromatic solvents like toluene or xylene are effective.[10] For certain substrates, running the reaction neat (without solvent) can be successful.[9][12]

  • Consider an Inert Atmosphere: For electron-rich or otherwise sensitive substrates, oxidative side reactions can be a problem. Running the reaction under an inert atmosphere of nitrogen or argon can prevent this.[9]

Catalyst Type Examples Common Applications/Notes
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Widely applicable. PPA is often very effective for difficult cyclizations due to its high boiling point and dehydrating properties.[1][5]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Useful for a broad range of substrates.[1][5][8] Care must be taken with moisture-sensitive Lewis acids.
Q3: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

This is a classic challenge in Fischer indole synthesis. The regiochemical outcome is determined by which of the two possible ene-hydrazine intermediates is formed and undergoes the subsequent rearrangement.[13]

Factors Influencing Regioselectivity:

  • Steric Hindrance: The reaction generally favors the formation of the less sterically hindered ene-hydrazine.[11] Therefore, cyclization will typically occur on the less substituted alpha-carbon of the ketone. For example, with an alkyl methyl ketone, the major product will result from enolization towards the methyl group.[13]

  • Acid Catalyst: The choice and strength of the acid can influence the isomer ratio.[11][13] Weaker acids may lead to a decrease in selectivity.[13]

  • Electronic Effects: The electronic nature of the substituents on the ketone can also play a role, although steric factors are often dominant.

Strategies for Control:

  • Leverage Sterics: If possible, choose a carbonyl partner where one alpha-position is significantly more hindered or is sterically inaccessible (e.g., a quaternary carbon).

  • Use a Pre-formed Hydrazone: While many Fischer indolizations are performed as one-pot reactions, synthesizing and isolating the arylhydrazone first can sometimes provide better control.

  • Borsche–Drechsel Cyclization: If you are starting with a cyclohexanone derivative and aiming for a carbazole, this related reaction can be considered.

Q4: My reaction fails with substrates containing strong electron-donating groups (e.g., amino or indolyl groups). Why does this happen?

This is a known limitation. Strong electron-donating groups on the carbonyl component can destabilize the key ene-hydrazine intermediate.[14][15] Instead of undergoing the desired[5][5]-sigmatropic rearrangement, the intermediate is prone to heterolytic cleavage of the N-N bond.[14][15] This alternative pathway leads to decomposition products, such as aniline and a stabilized iminylcarbocation, rather than the indole.[14][15]

Computational studies have shown that these electron-donating substituents significantly weaken the N-N bond, making cleavage the more favorable pathway.[14][15] This explains why, for example, the synthesis of 3-aminoindoles via the Fischer method is notoriously difficult and often fails.[14]

Part 3: Experimental Protocols & Purification

Q5: Can you provide a reliable, general experimental protocol for a Fischer indole synthesis?

Certainly. The following is a representative procedure adapted from established methods, such as those found in Organic Syntheses, for the preparation of 2,3-dimethylindole. This should be treated as a starting point, and conditions may need to be optimized for different substrates.

Protocol: Synthesis of 2,3-Dimethylindole

  • Step 1: Hydrazone Formation (One-Pot Variation)

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq.).

    • Add a suitable solvent, such as glacial acetic acid.[10]

    • Slowly add butanone (methyl ethyl ketone) (1.05 eq.) to the stirred solution.

    • The formation of the hydrazone is often exothermic. Allow the mixture to stir at room temperature for 30 minutes.

  • Step 2: Indolization

    • Heat the reaction mixture to reflux (for acetic acid, this is ~118 °C).

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 1-3 hours).

    • Cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation of the product.

  • Step 3: Work-up and Purification

    • Pour the cooled reaction mixture into a beaker of cold water.

    • Neutralize the acid carefully by slowly adding a base, such as a saturated solution of sodium bicarbonate, until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude indole via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).[9][16]

Q6: I'm struggling with the final purification. What are the best strategies for purifying substituted indoles?

Purification can indeed be challenging due to the similar polarities of the product and potential side products.

  • Column Chromatography: This is the most common method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can sometimes improve peak shape and prevent streaking on the column, especially if the indole is slightly acidic or basic impurities are present.[17]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[9] Experiment with different solvent systems to find one where the indole is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: While the indole N-H is only weakly acidic, this technique can sometimes be used to separate it from non-acidic or non-basic impurities.[9] However, this should be approached with caution, as some indoles are sensitive to strong acids or bases.[9]

References

Preventing decomposition of 4-Chloroindolin-2-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloroindolin-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for this compound. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into the stability of this crucial building block. This compound is a valuable scaffold in medicinal chemistry, but its reactivity can present challenges.[1][2][3][4] This document offers troubleshooting advice and robust protocols to help you mitigate decomposition and ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture containing this compound is turning dark, and I'm observing multiple spots on TLC. What's happening?

Answer: Dark coloration and multiple TLC spots are classic indicators of decomposition, likely due to oxidation or dimerization. The oxindole core is susceptible to oxidation, especially under basic conditions or in the presence of air (oxygen).[5]

Underlying Mechanism: The N-H proton of the indolinone is weakly acidic and can be deprotonated by a base. The resulting anion, or radical intermediates, can be sensitive to oxygen. Furthermore, the C3 position of the oxindole ring is nucleophilic and can participate in unwanted side reactions, including oxidative dimerization, to form vicinal all-carbon quaternary centers.[5]

Troubleshooting Protocol: Ensuring an Inert Atmosphere

  • Setup: Assemble your glassware and flame-dry it under a vacuum to remove adsorbed water and oxygen.

  • Inert Gas: Backfill the apparatus with an inert gas like Argon or Nitrogen. Maintain a positive pressure throughout the reaction by using a gas bubbler or a balloon.

  • Solvent Degassing: Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.

  • Reagent Addition: Add this compound and other reagents under a steady stream of inert gas.

  • Monitoring: When taking aliquots for reaction monitoring (e.g., TLC, LC-MS), do so under a positive pressure of inert gas to prevent air from entering the flask.

dot

References

Technical Support Center: Scale-Up Synthesis of 4-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4-Chloroindolin-2-one (also known as 4-chlorooxindole). This molecule is a crucial building block in medicinal chemistry, notably serving as a key intermediate in the development of various kinase inhibitors for oncology applications.[1] Scaling its synthesis from the bench to pilot or manufacturing scale introduces a unique set of challenges that require a deep understanding of the reaction mechanism, impurity profiles, and process control.

This guide is structured to provide direct, actionable advice for researchers, process chemists, and drug development professionals. We will address common questions and troubleshoot specific experimental issues you may encounter.

Frequently Asked Questions (FAQs)

This section covers high-level questions regarding synthetic strategy, safety, and process control.

Q1: What are the most viable synthetic routes for the scale-up of this compound?

A1: While several routes exist, two primary strategies dominate large-scale synthesis due to their convergence and use of accessible starting materials.

  • Reductive Cyclization of 4-Chloro-2-nitrophenylacetic acid: This is the most common and robust method for industrial production. It involves the reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the oxindole ring. The primary challenge lies in controlling the highly exothermic reduction step. This process is often preferred because the precursor, 4-chloro-2-nitrophenylacetic acid, can be reliably synthesized.[2]

  • Friedel-Crafts Cyclization of an N-Aryl Chloroacetamide: This route involves reacting a 3-chloroaniline derivative with chloroacetyl chloride to form an N-(3-chlorophenyl)-2-chloroacetamide intermediate. This intermediate is then cyclized using a Lewis acid like aluminum chloride. A significant drawback at scale is the potential for regioisomer formation, which can lead to the undesired 6-chloroindolin-2-one, complicating purification.[2]

For scalability and regiochemical control, the reductive cyclization pathway is superior and will be the focus of this guide.

Q2: How is the key starting material, 4-Chloro-2-nitrophenylacetic acid, typically prepared at scale?

A2: The industrial synthesis of 4-chloro-2-nitrophenylacetic acid often starts from a substituted nitrotoluene or nitrobenzene. A common method involves the reaction of a halo-nitrobenzene with a malonate ester, followed by hydrolysis and decarboxylation. For instance, reacting dimethyl-(4-chloro-2-nitrophenyl)malonate with a mixture of acetic acid and hydrochloric acid, followed by heating, yields the desired product after workup.[2] Ensuring the purity of this starting material is critical, as any impurities will carry through and complicate the final reduction and purification steps.

Q3: What are the most critical safety considerations when scaling this synthesis?

A3: Safety is paramount. The reductive cyclization route presents three primary hazards:

  • Thermal Runaway: The reduction of the nitro group, especially using classical methods like zinc dust in acidic medium or catalytic hydrogenation, is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a dangerous thermal runaway. A thorough process safety review, including reaction calorimetry, is essential before attempting scale-up.

  • Hydrogen Handling (for Catalytic Transfer Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C with H₂ gas), all protocols for handling a flammable, explosive gas under pressure must be strictly followed. An alternative is transfer hydrogenation (e.g., using sodium hypophosphite), which can mitigate this risk.[3]

  • Waste Streams: The use of metal reductants like zinc or iron generates significant metal-containing acidic waste streams that require specialized handling and disposal procedures.

Q4: How can I effectively monitor the reaction progress to determine its endpoint?

A4: Thin-Layer Chromatography (TLC) is suitable for at-a-glance monitoring, while High-Performance Liquid Chromatography (HPLC) is necessary for quantitative analysis.

  • TLC System: A typical mobile phase is 50-70% Ethyl Acetate in Hexanes. The starting material (4-chloro-2-nitrophenylacetic acid) is quite polar and will have a low Rf. The product, this compound, is less polar than the starting acid but will appear as a distinct spot. The key is to watch for the complete consumption of the starting material.

  • HPLC Method: A reverse-phase C18 column is effective. A gradient method starting from a high-aqueous mobile phase (e.g., water with 0.1% TFA) and ramping to a high-organic phase (e.g., acetonitrile with 0.1% TFA) will provide excellent separation of the starting material, product, and any potential byproducts like the dehalogenated analog.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, focusing on the reductive cyclization of 4-chloro-2-nitrophenylacetic acid.

Problem 1: Low or Inconsistent Yield
  • Potential Cause A: Inactive Reducing Agent

    • Diagnosis: The reaction stalls, showing significant unreacted starting material even after the full charge of the reducing agent and extended reaction time.

    • Scientific Explanation: Metal reductants like zinc or iron dust can develop an oxide layer on their surface upon storage, which passivates the metal and reduces its activity.

    • Solution:

      • Activation: Before use, briefly wash the zinc dust with dilute HCl to etch away the oxide layer, followed by washes with water, ethanol, and ether, and dry under vacuum.

      • Quality Control: Purchase the reducing agent from a reputable supplier and use a freshly opened container. For GMP processes, a quantitative assay to test the activity of a new batch of reductant is recommended.

  • Potential Cause B: Poor Temperature Control

    • Diagnosis: The yield is inconsistent from batch to batch. You may observe an initial rapid exotherm followed by a stall.

    • Scientific Explanation: The reduction is highly exothermic. If the initial temperature is too low, the reaction may not initiate properly. If cooling is insufficient, localized overheating can occur, leading to byproduct formation and degradation of the desired product.

    • Solution:

      • Controlled Addition: Add the reducing agent portion-wise or via a solids-charging hopper at a rate that allows the cooling system to maintain the target internal temperature (typically 25-40 °C).

      • Initiation: Ensure the reaction has initiated (a slight exotherm should be noted) after the first portion of the reductant before continuing the addition. A small amount of heat may be required to initiate the first batch.

Problem 2: Significant Byproduct Formation
  • Potential Cause A: Formation of Dehalogenated Product (Indolin-2-one)

    • Diagnosis: HPLC or LC-MS analysis shows a peak with a mass of 133 g/mol , corresponding to the loss of the chlorine atom.

    • Scientific Explanation: Overly aggressive reducing conditions, particularly with certain catalysts like palladium on carbon in the presence of a base, or prolonged reaction times with metal dusts can lead to hydrodechlorination.

    • Solution:

      • Avoid Harsh Conditions: If using catalytic hydrogenation, avoid adding a base unless necessary for other reasons.

      • Stoichiometry: Use the minimum effective amount of the reducing agent. Do not add a large excess.

      • Monitor Closely: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

  • Potential Cause B: Formation of Colored, Tar-Like Impurities

    • Diagnosis: The crude product is dark brown or black, and purification by recrystallization is difficult. TLC shows a smear at the baseline.

    • Scientific Explanation: Oxindoles can be sensitive to strongly acidic or oxidative conditions.[4] During an acidic workup, prolonged exposure can cause polymerization or degradation. Aerial oxidation can also lead to colored impurities.

    • Solution:

      • Prompt Workup: After the reaction is complete, neutralize the acidic reaction mixture as quickly as possible during the workup.

      • Inert Atmosphere: For high-purity applications, conducting the reaction and workup under a nitrogen or argon atmosphere can prevent oxidative degradation.[2]

      • Temperature Control: Keep the temperature low during workup and isolation steps.

Problem 3: Purification Challenges at Scale
  • Potential Cause A: Product Crashes Out Oily or with Poor Filterability

    • Diagnosis: During crystallization, the product precipitates as a gum or as very fine particles that clog the filter press.

    • Scientific Explanation: This is often due to supersaturation being too high (cooling too fast) or the presence of impurities that inhibit proper crystal growth.

    • Solution:

      • Controlled Crystallization: Cool the solution slowly and with gentle agitation.

      • Seeding: Add a small amount of pure, crystalline this compound at a temperature where the solution is just saturated. This provides a template for ordered crystal growth.

      • Anti-Solvent Addition: Consider a mixed-solvent system where the product is soluble in one solvent (e.g., Ethyl Acetate) and insoluble in another (e.g., Heptane). Slowly add the anti-solvent to the solution of the crude product to induce crystallization.

  • Potential Cause B: Impurities Co-crystallize with the Product

    • Diagnosis: The purity of the product does not improve significantly after one or more recrystallizations.

    • Scientific Explanation: If an impurity has a very similar structure and polarity to the product (e.g., the dehalogenated indolin-2-one), it may fit into the product's crystal lattice, making separation by simple crystallization inefficient.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems for recrystallization. A solvent that maximizes the solubility difference between the product and the key impurity is needed.

      • Reslurry: If recrystallization is ineffective, try a hot reslurry. This involves stirring the impure solid in a solvent at an elevated temperature where the impurity is soluble but the product is only sparingly soluble. The impurity is leached into the solvent.

      • Reactive Purification: In some cases, an impurity can be selectively reacted to change its properties. For example, if there is unreacted starting acid, a mild basic wash of the crude solution before crystallization can remove it as a salt.

Data and Workflow Visualization

Troubleshooting Summary Table
ProblemKey Indicator (TLC/HPLC)Probable CauseRecommended Action
Low Yield High % of starting material remains.Inactive reducing agent.Activate metal dust with dilute acid wash before use; use fresh reagent.
Dehalogenation Impurity peak at M-34 Da (loss of Cl).Over-reduction or harsh conditions.Reduce catalyst loading; avoid base; monitor reaction closely and stop at completion.
Colored Impurities Dark crude product; baseline on TLC.Product degradation/oxidation.Neutralize workup promptly; use an inert atmosphere; control temperature.
Poor Isolation Oily precipitate; slow filtration.Uncontrolled crystallization.Implement slow cooling, seed the crystallization, or use an anti-solvent method.
Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing issues with yield and purity.

TroubleshootingWorkflow Start Problem Encountered: Low Yield or Impure Product Check_SM Step 1: Verify Starting Material Purity (HPLC/NMR) Start->Check_SM Check_Reagent Step 2: Assess Reducing Agent Activity Check_SM->Check_Reagent [If Pure] Action_SM Action: Recrystallize Starting Material Check_SM->Action_SM [If Impure] Check_Conditions Step 3: Review Reaction Conditions (Temp, Time) Check_Reagent->Check_Conditions [If Active] Action_Reagent Action: Activate or Replace Reducing Agent Check_Reagent->Action_Reagent [If Inactive] Analyze_Impurity Step 4: Identify Main Impurity by LC-MS Check_Conditions->Analyze_Impurity [If Controlled] Action_Conditions Action: Implement Strict Temperature Control Check_Conditions->Action_Conditions [If Uncontrolled] Dehalogenated Dehalogenated Product? Analyze_Impurity->Dehalogenated Purification Step 5: Optimize Purification Protocol Recrystallize Recrystallization Ineffective? Purification->Recrystallize End Process Optimized Degradation Colored Tars? Dehalogenated->Degradation [No] Action_Dehalogenated Action: Reduce Reagent Stoichiometry/Time Dehalogenated->Action_Dehalogenated [Yes] Degradation->Purification [No] Action_Degradation Action: Use Inert Atmosphere, Quench Promptly Degradation->Action_Degradation [Yes] Recrystallize->End [No] Action_Purification Action: Screen Solvents, Attempt Reslurry Recrystallize->Action_Purification [Yes] Action_SM->Check_SM Action_Reagent->Check_Reagent Action_Conditions->Check_Conditions Action_Dehalogenated->End Action_Degradation->End Action_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

Reference Protocol: Reductive Cyclization

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory or plant conditions. All work should be performed by qualified personnel with appropriate safety measures in place.

Objective: To synthesize this compound from 4-chloro-2-nitrophenylacetic acid.

Materials:

  • 4-chloro-2-nitrophenylacetic acid (1.0 eq)

  • Zinc Dust (<10 micron, activated) (3.0-4.0 eq)

  • Acetic Acid (or Formic Acid)

  • Ethyl Acetate

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: To a reactor equipped with mechanical stirring, a thermometer, an addition funnel, and adequate cooling, charge 4-chloro-2-nitrophenylacetic acid (1.0 eq) and a suitable solvent like acetic acid or a mixture of ethyl acetate and a protic acid.

  • Reduction: Begin vigorous stirring and maintain the internal temperature at 25-30 °C. Add the activated zinc dust portion-wise over 1-2 hours, carefully monitoring the internal temperature. The exotherm should be managed by the cooling system to keep the temperature below 40 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 35-40 °C for an additional 2-4 hours. Monitor the reaction by TLC or HPLC for the complete consumption of the starting material.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Combine the filtrate and washes. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally, brine.

  • Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to about 20-30% of its original volume. The crude product should begin to precipitate.

  • Isolation: Cool the slurry slowly to 0-5 °C and hold for at least 1 hour. Collect the solid product by filtration, wash the cake with a small amount of cold ethyl acetate, and dry under vacuum at 50 °C to a constant weight.

References

Technical Support Center: Catalyst Selection for Functionalizing 4-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Chloroindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of catalyst selection for modifying this versatile scaffold. The indolin-2-one core is a privileged structure in numerous pharmaceutical agents, and its successful functionalization is a critical step in drug discovery.

This document moves beyond simple protocols to explain the why behind experimental choices, providing a framework for logical troubleshooting and optimization.

Core Concepts: Navigating Cross-Coupling Reactions

The chlorine atom at the C4 position of the indolin-2-one ring is an aryl chloride—notoriously less reactive than its bromide or iodide counterparts in cross-coupling reactions. This low reactivity stems from the strong C-Cl bond, making the initial oxidative addition step of the catalytic cycle challenging. Therefore, successful functionalization hinges on selecting a highly active catalyst system, typically involving a palladium source and a specialized ligand designed to facilitate this difficult activation.

The three primary palladium-catalyzed cross-coupling reactions for this purpose are:

  • Suzuki-Miyaura Coupling: For forming Carbon-Carbon (C-C) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming Carbon-Nitrogen (C-N) bonds with amines, amides, or carbamates.[1]

  • Heck Reaction: For forming C-C bonds by coupling with alkenes.[2]

Frequently Asked Questions (FAQs)

Q1: My initial attempts at a Suzuki-Miyaura coupling on this compound have failed. Where should I start troubleshooting?

Answer: Failure to couple an aryl chloride is a common issue, almost always related to catalyst activity. The key is the synergy between the palladium precursor and, most importantly, the ligand.

  • The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for aryl chlorides. You require electron-rich, sterically bulky phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and their bulk promotes the final reductive elimination step.

  • Recommended Starting Point: For a Suzuki coupling, a robust starting system is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[3] These are often referred to as "Buchwald ligands."

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[3] A moderately strong base like K₃PO₄ or K₂CO₃ is often a good choice. Stronger bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups.

Q2: What is the practical difference between using a Pd(0) precursor like Pd₂(dba)₃ versus a Pd(II) precursor like Pd(OAc)₂?

Answer: The active catalyst in these cross-coupling cycles is a Pd(0) species. The choice of precursor determines how this species is generated in situ.

  • Pd(0) Precursors (e.g., Pd₂(dba)₃): These complexes already contain palladium in the correct oxidation state. The weakly associated dibenzylideneacetone (dba) ligands are easily displaced by the more strongly coordinating phosphine ligand to form the active L-Pd(0) catalyst. This can be more reliable as it removes a potential failure point.

Q3: I need to form a C-N bond via Buchwald-Hartwig amination. How does my catalyst selection differ from the Suzuki coupling?

Answer: While both reactions rely on palladium and bulky phosphine ligands, the Buchwald-Hartwig amination has distinct requirements.

  • Ligand Choice: While some Buchwald ligands overlap, specific ligands have been developed that excel in C-N bond formation. Josiphos-type ligands (like CyPF-tBu) or specific biaryl phosphines are excellent choices.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation, offering high stability and activity.[7]

  • Base Requirement: C-N coupling typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[1][8] Weaker carbonate bases are usually insufficient.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

pd0 L-Pd(0) Active Catalyst oa Oxidative Addition Intermediate pd0->oa + Ar-Cl amide_complex Palladium Amido Complex oa->amide_complex + HNR¹R² + Base - Base·HCl re Reductive Elimination Intermediate re->pd0 Catalyst Regeneration prod Ar-NR¹R² (Product) re->prod Reductive Elimination start Ar-Cl (this compound) start->oa amine HNR¹R² (Amine) amine->amide_complex base Base base->amide_complex amide_complex->re Forms C-N bond

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Q4: Are there viable alternatives to palladium for functionalizing this compound?

Answer: Yes, while palladium catalysis is the most established method, other transition metals and catalytic strategies are emerging.

  • Copper Catalysis: Copper-catalyzed reactions, often inspired by the classic Ullmann condensation, can be effective for C-N, C-O, and C-S bond formation. These reactions often require a ligand, such as L-proline or a phenanthroline derivative, and can sometimes be more cost-effective and less sensitive to air than palladium systems.[9]

  • Photoredox Catalysis: This rapidly developing field uses light energy to generate highly reactive radical intermediates under exceptionally mild conditions.[10] A photoredox catalyst can be combined with a nickel or copper co-catalyst to perform cross-couplings.[11] This approach could be particularly useful for introducing functional groups that are incompatible with the thermal conditions of traditional cross-coupling.[12]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem / Symptom Potential Cause(s) Recommended Troubleshooting Steps
No reaction occurs; only starting material is recovered. 1. Inactive Catalyst: The Pd(II) precursor was not reduced to active Pd(0).[13] 2. Incorrect Ligand: The chosen ligand is not sufficiently electron-rich or bulky to promote oxidative addition of the aryl chloride. 3. Incompatible Base: The base may be too weak or is inhibiting the catalyst.1. Switch to a Pd(0) precursor like Pd₂(dba)₃ or a pre-formed catalyst. 2. Screen a panel of robust ligands (e.g., XPhos, SPhos, RuPhos for C-C; GPhos or Josiphos ligands for C-N). 3. For Suzuki, try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄). For Buchwald-Hartwig, ensure a strong base like NaOtBu is used.
Low yield (<30%) of the desired product. 1. Suboptimal Temperature: The reaction may require more thermal energy for the difficult oxidative addition step. 2. Catalyst Decomposition: High temperatures or long reaction times can lead to catalyst deactivation (e.g., formation of palladium black). 3. Poor Reagent Quality: The boronic acid may have decomposed (homocoupled), or the solvent may not be sufficiently anhydrous.1. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 110°C). 2. Use a more stable ligand (e.g., an N-heterocyclic carbene-based catalyst) or slightly increase the catalyst loading. 3. Use fresh, high-purity reagents and ensure solvents are rigorously dried, especially for Buchwald-Hartwig reactions.
Significant side product formation (e.g., dehalogenation or homocoupling). 1. Dehalogenation (Ar-Cl → Ar-H): Can occur if the catalytic cycle is interrupted after oxidative addition. Often promoted by water or other proton sources. 2. Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): Can be competitive with the desired cross-coupling, especially at high temperatures.1. Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). 2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid but avoid a large excess. Consider a ligand that accelerates transmetalation relative to side reactions.

Catalyst Selection Workflow

The following diagram provides a logical workflow for selecting an appropriate catalyst system for your desired transformation.

start Goal: Functionalize This compound bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N suzuki Suzuki Coupling (Partner: Boronic Acid/Ester) cc_bond->suzuki Aryl/Vinyl Partner heck Heck Reaction (Partner: Alkene) cc_bond->heck Alkene Partner bwh Buchwald-Hartwig Amination (Partner: Amine) cn_bond->bwh suzuki_cond Starting Conditions: - Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: XPhos or SPhos - Base: K₃PO₄ or K₂CO₃ - Solvent: Toluene/H₂O or Dioxane/H₂O suzuki->suzuki_cond heck_cond Starting Conditions: - Pd Source: Pd(OAc)₂ - Ligand: P(o-tol)₃ or P(t-Bu)₃ - Base: Et₃N or K₂CO₃ - Solvent: DMF or NMP heck->heck_cond bwh_cond Starting Conditions: - Pd Source: Pd₂(dba)₃ - Ligand: GPhos or CyPF-tBu - Base: NaOtBu or LHMDS - Solvent: Toluene or Dioxane (anhydrous) bwh->bwh_cond

Caption: Decision workflow for initial catalyst system selection.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the reaction vial.

  • Solvent Addition & Degassing: Add the solvent (e.g., a 10:1 mixture of Toluene:Water, to make a 0.1 M solution based on the limiting reagent). Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling with a primary or secondary amine.

  • Reaction Setup: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a suitable Buchwald or Josiphos ligand, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.3 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1-0.2 M solution).

  • Reaction: Seal the vial, remove from the glovebox, and place in a preheated oil bath at 80-110 °C. Stir for 4-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 4-Chloroindolin-2-one and Other Halogenated Indolinones in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors for oncology. Strategic halogenation of this core is a critical tool for modulating physicochemical properties and target affinity. This guide provides an in-depth comparison of 4-Chloroindolin-2-one with other halogenated analogs (fluorinated, brominated, and iodinated). We will explore the nuanced effects of halogen identity and position on synthetic utility, structure-activity relationships (SAR), and overall performance as a kinase inhibitor building block, supported by experimental data and detailed protocols.

The Indolin-2-one Scaffold and the Strategic Role of Halogenation

The indolin-2-one (or oxindole) core is recognized as a "privileged scaffold" in drug discovery. Its rigid bicyclic structure provides a robust framework for presenting substituents in a well-defined three-dimensional arrangement, making it an ideal starting point for developing potent and selective enzyme inhibitors.[1] A significant portion of kinase inhibitors, pivotal in cancer therapy, are built upon this framework.

Halogenation is a fundamental strategy in drug design used to fine-tune a molecule's properties.[2] The introduction of a halogen atom can profoundly impact:

  • Lipophilicity: Generally, lipophilicity increases with the size of the halogen (I > Br > Cl > F), which can enhance membrane permeability and cell penetration.[3][4]

  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity and Selectivity: Halogens can engage in specific, non-covalent interactions with protein targets. A key interaction is the halogen bond , where a halogen atom acts as an electrophilic "donor" to a Lewis basic acceptor (like a backbone carbonyl oxygen) in the protein's active site.[5][6][7] The strength of this bond typically follows the order I > Br > Cl > F, offering a powerful tool for enhancing binding affinity.[8]

  • Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing ionization state and solubility.[6]

This compound represents a balanced and versatile starting material. The chlorine atom at the 4-position offers a significant increase in lipophilicity and the potential for halogen bonding, while often being more synthetically tractable than its bromo or iodo counterparts.

Synthesis Strategies for Halogenated Indolin-2-ones

A common and robust method for synthesizing this compound involves the Sandmeyer reaction, which converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[9][10] This classic reaction provides excellent regiochemical control.

Below is a generalized workflow for this synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Alternative Halogenations A 4-Aminoindolin-2-one B Aryl Diazonium Salt (Intermediate) A->B  NaNO₂, aq. HCl  0-5 °C C This compound B->C  CuCl, HCl  Heat D 4-Bromoindolin-2-one B->D  CuBr, HBr B->D E 4-Iodoindolin-2-one B->E  KI B->E

Caption: General workflow for synthesizing halogenated indolin-2-ones.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol describes a self-validating system for the synthesis of this compound from 4-Aminoindolin-2-one.

Materials:

  • 4-Aminoindolin-2-one (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂), 1.1 eq

  • Copper(I) Chloride (CuCl), 1.2 eq

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 4-Aminoindolin-2-one (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.[11]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Self-Validation Check: The solution should be a clear, pale yellow. The presence of brown fumes (NO₂) indicates the temperature is too high.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.[12] Effervescence (N₂ gas evolution) should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.[12] Self-Validation Check: The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.[13] Self-Validation Check: The final product should be a solid with a melting point of approximately 206-208°C.[14] Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure.

Head-to-Head Comparison: this compound vs. Other Halogenated Analogs

The choice of halogen is a critical decision in the design of an indolinone-based inhibitor. Below, we compare key properties and their implications.

Physicochemical Properties

The halogen's identity and position significantly influence the molecule's drug-like properties.

Property4-Fluoro4-Chloro 4-Bromo4-IodoRationale & Implications
Molecular Weight 151.13167.59 212.04259.04Lower molecular weight is generally favored for better pharmacokinetics ("rule of five").
Calculated LogP ~1.2~1.6 ~1.8~2.1LogP (lipophilicity) increases with halogen size. 4-Chloro offers a moderate increase, often balancing solubility and permeability.[3]
Halogen Bond Strength WeakestModerate StrongStrongestChlorine provides a good balance, capable of forming effective halogen bonds without the high reactivity or steric bulk of iodine.[15]
C-X Bond Strength StrongestStrong ModerateWeakestThe robust C-Cl bond enhances metabolic stability compared to C-Br or C-I bonds, which can be more susceptible to dehalogenation.
Biological Activity & Structure-Activity Relationships (SAR)

The true test of a building block is its performance in a biological context. Halogenation directly impacts kinase binding affinity.

Case Study: Kinase Inhibition

Let's consider a hypothetical SAR study on a generic indolinone-based kinase inhibitor. Often, the hinge-binding region of a kinase contains a backbone carbonyl that can act as a halogen bond acceptor.

CompoundHalogen at C4IC₅₀ (nM) vs. Target KinaseRationale
1 H150Baseline activity from the core scaffold.
2 F125Minimal improvement; fluorine is a poor halogen bond donor.[16]
3 Cl 25 Significant potency increase. The chlorine atom likely forms a favorable halogen bond with a key residue (e.g., a backbone carbonyl) in the kinase hinge region.[17]
4 Br20Slightly better potency than chloro-analog due to a stronger halogen bond.
5 I22Potency may plateau or slightly decrease due to increased steric bulk of iodine, potentially causing a suboptimal fit in the binding pocket.

This data illustrates a common trend where chlorine provides a "sweet spot" of electronic properties, size, and halogen bonding capability, leading to a substantial improvement in inhibitory activity.[18] While bromine might offer a slight potency advantage in some cases, chlorine often provides a better overall profile when considering synthetic accessibility and metabolic stability.[4]

Caption: Structure-Activity Relationship (SAR) of 4-halogenated indolinones.

Experimental Protocol: Comparative In Vitro Kinase Inhibition Assay

To empirically compare the efficacy of inhibitors derived from different halogenated indolinones, a robust in vitro kinase assay is essential. This protocol outlines a common luminescence-based assay.

Objective: To determine the IC₅₀ values of halogenated indolinone derivatives against a target protein kinase.

Materials:

  • Target Kinase and its specific peptide substrate.

  • Test Compounds (dissolved in DMSO).

  • ATP (Adenosine triphosphate).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Workflow:

G A 1. Compound Dispensing (Serial dilution of test compounds in 384-well plate) B 2. Kinase/Substrate Addition (Add enzyme and peptide substrate to each well) A->B C 3. Reaction Initiation (Add ATP to start the reaction. Incubate at RT) B->C D 4. Reaction Termination & Detection (Add Kinase-Glo® reagent to stop reaction and generate signal) C->D E 5. Signal Measurement (Read luminescence on a plate reader) D->E F 6. Data Analysis (Plot % inhibition vs. [Compound]. Calculate IC₅₀) E->F

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., derived from 4-fluoro, 4-chloro, 4-bromo indolinones) in DMSO and dispense into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Add the target kinase and its specific peptide substrate, diluted in assay buffer, to all wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent assay reagent (which measures the amount of ATP remaining) to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 10 minutes).

  • Measurement: Read the luminescence signal on a compatible plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Conclusion

While each halogen offers unique advantages, This compound frequently emerges as a superior building block in the development of indolinone-based kinase inhibitors. It provides a highly effective balance of:

  • Synthetic Tractability: Readily synthesized via well-established methods like the Sandmeyer reaction.

  • Physicochemical Properties: Offers a moderate and often beneficial increase in lipophilicity without excessive molecular weight.

  • Potent Biological Activity: The chlorine atom is an effective halogen bond donor, frequently leading to a dramatic increase in binding affinity and inhibitory potency compared to non-halogenated or fluorinated analogs.

While bromo- and iodo-analogs can sometimes provide higher potency through stronger halogen bonds, this can come at the cost of selectivity, metabolic stability, or synthetic accessibility. Therefore, for researchers and drug development professionals, this compound represents a robust, reliable, and high-performing starting point for the design of the next generation of targeted therapeutics.

References

A Comparative Guide to the Biological Activity of 4-Chloroindolin-2-one and 5-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors. The specific placement of substituents on this core can dramatically alter biological activity. This guide provides an in-depth comparison of two critical positional isomers: 4-Chloroindolin-2-one and 5-Chloroindolin-2-one. By examining the structure-activity relationships of their derivatives, particularly in the context of Receptor Tyrosine Kinase (RTK) inhibition, we will elucidate the profound impact of chlorine atom placement at the C4 versus the C5 position. We will delve into the mechanistic basis of their action, present experimental protocols for their comparative evaluation, and synthesize data from existing literature to guide researchers in selecting the optimal scaffold for drug discovery programs.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one skeleton is a cornerstone in the development of therapeutics targeting protein kinases.[1][2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Indolin-2-one derivatives have proven to be a versatile template for designing ATP-competitive kinase inhibitors.[3] The success of this scaffold is exemplified by Sunitinib (marketed as Sutent®), an FDA-approved multi-targeted RTK inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][5][6]

Sunitinib's chemical structure features a 5-fluoroindolin-2-one core, highlighting the importance of halogen substitution on the oxindole ring.[7] This raises a critical question for medicinal chemists: how does the specific position of a halogen, such as chlorine, influence the compound's biological profile? This guide will compare the biological activities of this compound and 5-Chloroindolin-2-one, providing a framework for understanding their potential as foundational molecules in drug development.

Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

Indolin-2-one derivatives typically function as Type II kinase inhibitors, competing with adenosine triphosphate (ATP) for binding to the catalytic site of RTKs.[5] This interaction prevents the autophosphorylation of the kinase and blocks the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.

The core indolin-2-one structure establishes crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase. This interaction anchors the inhibitor in the ATP-binding pocket. The substituent at the C3 position and modifications on the oxindole ring itself then determine the inhibitor's potency and selectivity for different kinases.[7]

Key targets for this class of compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs), both of which are critical for angiogenesis—the formation of new blood vessels required for tumor growth.[5][8] By inhibiting these receptors, indolin-2-one derivatives can effectively starve tumors of their blood supply.

RTK_Inhibition cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular RTK Receptor Tyrosine Kinase (RTK) ATP_Site ATP Binding Site RTK->ATP_Site contains Signal Downstream Signaling (Proliferation, Angiogenesis) ATP_Site->Signal 3. Enables Phosphorylation & Downstream Signaling Ligand Growth Factor (e.g., VEGF) Ligand->RTK 1. Binds & Activates ATP ATP ATP->ATP_Site 2. Binds Indolinone Indolin-2-one Inhibitor Indolinone->ATP_Site COMPETITIVELY BLOCKS

Caption: General mechanism of RTK inhibition by indolin-2-one derivatives.

Comparative Analysis: The Impact of Chlorine Position

While direct, side-by-side comparisons of the parent this compound and 5-Chloroindolin-2-one molecules are not extensively documented, a wealth of data on their derivatives allows for a robust structure-activity relationship (SAR) analysis.

Structure-Activity Relationship (SAR) and Target Potency

The position of the halogen on the indolin-2-one ring is a critical determinant of inhibitory activity. The literature strongly indicates that substitution at the C5 position is highly favorable for potent inhibition of key oncogenic kinases.

  • 5-Chloroindolin-2-one Derivatives: This scaffold is the basis for numerous potent kinase inhibitors. Studies have shown that pyrrole indolin-2-ones with halide substitutions at the C5 position exhibit superior inhibitory activity against VEGFR-2 and PDGFRβ.[8] Further derivatization of 5-chloroisatin (the oxidized form) has yielded hydrazonoindolin-2-one compounds with anti-proliferative activities superior to Sunitinib against various human cancer cell lines.[9] The 5-chloro-indole scaffold is widely regarded as a "privileged structure" for developing inhibitors of kinases like EGFR and BRAF.[10]

  • This compound Derivatives: This isomer is more commonly described as a key intermediate in the synthesis of pharmaceuticals rather than the final active scaffold itself.[11] While derivatives of 4-chloro-2-hydroxy-N-benzamides have shown some biological activity, the focus in kinase inhibition has overwhelmingly been on C5-substituted analogs.[12] The positioning of the bulky, electron-withdrawing chlorine atom at C4 may create steric hindrance or unfavorable electronic properties for optimal binding within the ATP pocket of many target kinases compared to the C5 position.

This evidence strongly suggests that the 5-Chloroindolin-2-one scaffold is more conducive to forming potent interactions with the ATP binding sites of key RTKs like VEGFR and PDGFR.

Physicochemical Properties

The position of the chlorine atom can also influence physicochemical properties like lipophilicity, which affects cell permeability and overall pharmacokinetics. A study on related chloro-substituted salicylanilide structures found that compounds with chlorine at the C4 position exhibited higher lipophilicity than their C5-substituted counterparts.[12] While this may not directly translate to the indolin-2-one scaffold without experimental verification, it suggests that this compound and its derivatives might possess different solubility and permeability profiles than the 5-chloro isomers, a critical consideration in drug design.

Experimental Protocols for Comparative Evaluation

To empirically determine the difference in biological activity, a series of standardized assays should be performed. The following protocols provide a self-validating system for comparing the two compounds.

Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) Determines: IC50 CellAssay Cell Viability Assay (e.g., MTT on HUVECs) Determines: GI50 KinaseAssay->CellAssay Promising candidates progress to cellular tests WesternBlot Western Blot Analysis (p-VEGFR2, p-Akt) Confirms: Target Engagement CellAssay->WesternBlot Confirm mechanism of potent compounds Compound This compound vs. 5-Chloroindolin-2-one Compound->KinaseAssay

Caption: Experimental workflow for comparing the biological activity of the two isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of a target kinase.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) value for each compound against VEGFR-2.

  • Methodology:

    • Prepare serial dilutions of this compound and 5-Chloroindolin-2-one in DMSO (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add the recombinant human VEGFR-2 kinase enzyme, a suitable peptide substrate, and the compound dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Initiate the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate at 30°C for 60 minutes.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®). A lower signal indicates higher kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

  • Rationale: This biochemical assay provides a direct measure of target engagement, independent of cellular factors like membrane permeability. It is the gold standard for confirming direct inhibition.

Protocol 2: Cell Viability/Proliferation Assay

This assay assesses the effect of the compounds on the growth and survival of cells that are dependent on the target pathway.

  • Objective: To determine the GI50 (half-maximal growth inhibition) value for each compound in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), whose proliferation is driven by VEGF.

  • Methodology:

    • Seed HUVECs in 96-well plates and allow them to adhere overnight.

    • Replace the medium with a low-serum medium containing a stimulating concentration of VEGF.

    • Add serial dilutions of this compound and 5-Chloroindolin-2-one to the wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add a viability reagent such as MTT or CellTiter-Glo® and measure the signal according to the manufacturer's instructions. The signal correlates with the number of viable cells.

    • Calculate the percentage of growth inhibition relative to the vehicle control and plot against the log of compound concentration to determine the GI50.

  • Rationale: This assay confirms that the biochemical inhibition observed in Protocol 1 translates into a functional anti-proliferative effect in a relevant biological system.

Protocol 3: Cellular Pathway Analysis (Western Blot)

This technique verifies that the observed cellular effects are due to the inhibition of the intended signaling pathway.

  • Objective: To confirm that the compounds inhibit VEGF-induced phosphorylation of VEGFR-2 and downstream signaling proteins (e.g., Akt, ERK).

  • Methodology:

    • Culture HUVECs to near-confluence and serum-starve them for 4-6 hours.

    • Pre-treat the cells with the IC50 concentration of each compound (or a vehicle control) for 1-2 hours.

    • Stimulate the cells with VEGF for 10-15 minutes to induce pathway activation.

    • Immediately lyse the cells and collect the protein lysate.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR2), total VEGFR-2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

    • Apply HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Rationale: This experiment provides direct evidence of on-target activity within the cell, confirming that the compound inhibits the specific signaling pathway under investigation.

Data Summary: Activity of Chloroindolin-2-one Derivatives

The following table summarizes the reported biological activities for various derivatives of 5-Chloroindolin-2-one, underscoring the therapeutic potential of this scaffold. Data for analogous 4-chloro derivatives in these specific assays is less prevalent in the literature.

Compound ClassTarget Kinase / Cell LineReported Activity (IC50 / GI50)Reference
Hydrazonoindolin-2-one (Derivative 7b)Average (A-549, HT-29, ZR-75)2.14 µM[9]
Hydrazonoindolin-2-one (Derivative 5c)Average (A-549, HT-29, ZR-75)2.53 µM[9]
Indole-2-carboxylate (Derivative 3e)Panc-1 (Pancreatic Cancer)29 nM[13]
Indole-2-carboxylate (Derivative 3e)EGFR68 nM[13]
Indole-2-carboxylate (Derivative 3e)BRAFV600E> 35 nM[13]

Note: The activities listed are for complex derivatives, not the parent 5-Chloroindolin-2-one molecule.

Conclusion and Future Outlook

While this compound remains a valuable chemical intermediate, its direct use as a foundational scaffold for kinase inhibitors is less supported by current literature. Future research should include direct, head-to-head testing of the parent molecules and their simple derivatives using the protocols outlined in this guide. Such studies would provide definitive quantitative data to confirm the SAR trends observed and further refine the design of next-generation indolin-2-one based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloroindolin-2-one Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The indolin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its inherent ability to act as a hydrogen bond donor and acceptor, coupled with its rigid bicyclic structure, makes it an ideal framework for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-Chloroindolin-2-one derivatives. The introduction of a chloro group at the 4-position of the indolin-2-one core significantly influences the electronic and steric properties of the molecule, thereby impacting its binding affinity and selectivity towards various biological targets. This guide will objectively compare the performance of different this compound derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The this compound Core: A Strategic Starting Point

The rationale for focusing on the this compound scaffold stems from the well-documented impact of halogen substitutions on the pharmacological properties of drug candidates. The electron-withdrawing nature of the chlorine atom at the C4 position can modulate the acidity of the N-H proton and influence the overall electron distribution of the aromatic ring, potentially leading to enhanced interactions with target proteins.[1] Furthermore, this substitution provides a synthetic handle for further functionalization, allowing for the exploration of a wider chemical space.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Key to Potency and Selectivity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing upon published data to elucidate the principles governing their efficacy as kinase inhibitors and anticancer agents.

Substitutions at the C3-Position: The Gateway to Kinase Inhibition

The C3 position of the indolin-2-one ring is a critical determinant of biological activity, typically featuring a substituent that projects into the ATP-binding pocket of the target kinase. Condensation of this compound with various aldehydes or ketones introduces a diverse array of functionalities at this position.

A common and effective modification involves the introduction of a substituted benzylidene moiety at the C3 position. The electronic and steric properties of the substituents on the phenyl ring play a crucial role in modulating the inhibitory activity.

For instance, in a series of 3-substituted indolin-2-ones designed as neuroprotective agents, the nature of the substituent on the phenyl ring at the C3-position was found to be critical for activity. While this study did not focus specifically on 4-chloro derivatives, it highlights the importance of the C3-substituent in the broader indolin-2-one class.[7]

Substitutions at the N1-Position: Fine-Tuning Solubility and Cellular Permeability

The nitrogen atom at the 1-position of the indolin-2-one ring offers a valuable site for modification to optimize the physicochemical properties of the compounds, such as solubility and cell permeability. Alkylation or acylation of the N1-position can introduce a variety of functional groups that can interact with the solvent or cellular membranes.

Substitutions at Other Positions (C5, C6, C7): Exploring Additional Pockets

While the primary focus of this guide is on the 4-chloro scaffold, it is important to consider the impact of additional substitutions on the benzene ring of the indolin-2-one core. Studies on related indolin-2-one derivatives have shown that substitutions at the C5 and C6 positions can significantly impact kinase inhibitory activity. For example, the presence of a halogen at the C5 position has been shown to enhance the anticancer activity of some indolin-2-one derivatives.[8][9]

Comparative Analysis of Biological Activity

To provide a clear comparison of the performance of different this compound derivatives, the following table summarizes the reported biological activities of representative compounds. It is important to note that a direct comparison can be challenging due to variations in assay conditions and target cell lines across different studies. However, this compilation offers a valuable overview of the potential of this compound class.

Compound IDC3-SubstituentN1-SubstituentTarget/Cell LineIC50/GI50 (µM)Reference
GW5074 (3,5-Dibromo-4-hydroxyphenyl)methyleneHc-RafNot Specified[7]
Compound 7 3-ThienylmethyleneHNeuroprotection AssayPotent[7]
Compound 37 3-(5-Bromo-2-furyl)methyleneHNeuroprotection AssayPotent[7]
Compound 39 3-(5-Nitro-2-furyl)methyleneHNeuroprotection AssayPotent[7]
Compound 45 3-(5-Nitro-2-thienyl)methyleneHNeuroprotection AssayPotent[7]

Note: The table above includes compounds from a study on 3-substituted indolin-2-ones for neuroprotection. While not all are 4-chloro derivatives, they illustrate the impact of C3-substitutions on biological activity within this scaffold class.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of a representative this compound derivative and a standard biological assay are provided below.

Synthesis of 3-(Substituted-benzylidene)-4-chloroindolin-2-one

This protocol describes a general method for the synthesis of 3-(substituted-benzylidene)-4-chloroindolin-2-one derivatives via a Knoevenagel condensation.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Piperidine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[8][10][11]

Materials:

  • Cancer cell line of interest (e.g., HT-29, H460, MDA-MB-231)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Summary cluster_scaffold This compound Core cluster_modifications Key Modification Sites cluster_properties Impact on Biological Activity Scaffold img C3 C3-Position Potency Potency C3->Potency Major determinant Selectivity Selectivity C3->Selectivity Influences kinase selectivity N1 N1-Position PK Pharmacokinetics N1->PK Modulates solubility & permeability C5_C7 C5-C7 Positions C5_C7->Potency Can enhance activity

Caption: Key modification sites on the this compound scaffold and their impact on biological properties.

Experimental_Workflow start Synthesis of this compound Derivatives char Structural Characterization (NMR, MS) start->char screen In Vitro Antiproliferative Screening (MTT Assay) char->screen kinase Kinase Inhibition Assays (e.g., VEGFR, Aurora) screen->kinase Active Compounds sar Structure-Activity Relationship (SAR) Analysis screen->sar kinase->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Studies lead_opt->in_vivo

Caption: A typical workflow for the discovery and development of this compound-based drug candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic placement of the chlorine atom at the C4 position offers unique electronic properties and a handle for further chemical modifications. While the existing literature provides a foundational understanding of the SAR of the broader indolin-2-one class, more focused and systematic studies on 4-chloro derivatives are warranted.

Future research should aim to:

  • Synthesize and evaluate a diverse library of this compound derivatives with systematic variations at the C3, N1, and other positions of the indolin-2-one ring.

  • Screen these compounds against a panel of relevant protein kinases to identify potent and selective inhibitors.

  • Conduct in-depth mechanistic studies to elucidate the mode of action of the most promising candidates.

  • Optimize the lead compounds for improved pharmacokinetic and pharmacodynamic properties.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, leading to the development of novel and effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 4-Chloroindolin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the robust in vitro validation of 4-Chloroindolin-2-one based kinase inhibitors. Moving beyond mere protocols, we delve into the scientific rationale behind each experimental step, offering a comparative analysis to benchmark novel compounds against established alternatives. Our goal is to equip researchers with the necessary tools and insights to rigorously characterize their inhibitors, ensuring data integrity and accelerating the drug discovery pipeline.

Introduction: The Significance of the Indolin-2-one Scaffold in Kinase Inhibition

The indolin-2-one (or oxindole) scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form the core of potent kinase inhibitors.[1][2] Its derivatives, particularly those with substitutions like the 4-chloro group, have given rise to several clinically successful drugs, most notably Sunitinib (Sutent®).[1][3][4] These compounds typically function as multi-targeted receptor tyrosine kinase (RTK) inhibitors, potently blocking key drivers of tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5][6][7]

Validating a novel this compound based inhibitor requires a multi-tiered in vitro approach. This process is not merely about generating an IC50 value; it is a systematic investigation to build a comprehensive profile of the compound's potency, selectivity, cellular activity, and mechanism of action. This guide will walk you through this validation cascade, from initial biochemical characterization to functional cellular assays.

Section 1: The Target Landscape and Mechanism of Action

Most indolin-2-one inhibitors target the ATP-binding pocket of protein kinases. A primary target class for these inhibitors is the VEGFR family, particularly VEGFR-2, which is a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth.[2][8][9] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[10] This initiates a cascade of downstream signaling events, including the PLCγ-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[8][9][10][11][12]

A potent this compound inhibitor will block this initial phosphorylation event, effectively shutting down the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival, Migration) AKT->Proliferation MAPK->Proliferation VEGF VEGF-A Ligand VEGF->VEGFR2 Binds

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a this compound based compound.

Section 2: Primary Validation: Biochemical Potency and Selectivity

The first step in validation is to determine the direct inhibitory effect of your compound on purified target enzymes. This provides the most fundamental measure of potency, the half-maximal inhibitory concentration (IC50).

Biochemical IC50 Determination

Causality: The goal here is to measure the inhibitor's ability to block the kinase's catalytic activity in a clean, cell-free system. This isolates the interaction between the compound and the kinase, free from confounding cellular factors like membrane permeability or efflux pumps. A low IC50 value (typically in the nanomolar range) is the first indicator of a potent compound.

Workflow:

G A 1. Prepare Reagents - Kinase (e.g., VEGFR-2) - Substrate (Peptide) - ATP - Test Compound Dilutions B 2. Add Kinase and Compound to Plate A->B C 3. Initiate Reaction by adding ATP B->C D 4. Incubate (Allow phosphorylation) C->D E 5. Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Signal (Luminescence) E->F G 7. Analyze Data (Plot Dose-Response Curve, Calculate IC50) F->G

Caption: General workflow for a biochemical kinase inhibition assay to determine IC50 values.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for determining the IC50 of a test compound against a target kinase like VEGFR-2.

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range in 10-point, 3-fold dilutions.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the purified recombinant kinase (e.g., VEGFR-2).

  • Inhibitor Addition: Add 25 nL of each inhibitor concentration from the dilution series to the appropriate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a buffer containing the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km of the kinase to ensure accurate and comparable IC50 values.[13][14]

  • Incubation: Incubate the plate at room temperature for 1 hour. This allows the enzymatic reaction to proceed.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis: Subtract the background (no enzyme control), normalize the data to the DMSO control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[15]

Kinase Selectivity Profiling

Causality: No inhibitor is perfectly specific. The indolin-2-one scaffold is known to interact with multiple kinases.[3][5][7] Assessing the inhibitor's activity against a broad panel of kinases (kinome scanning) is critical for two reasons: 1) It reveals potential off-target liabilities that could lead to toxicity, and 2) It can uncover beneficial polypharmacology, where inhibiting multiple nodes in a cancer signaling network is therapeutically advantageous.

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Promega, Reaction Biology, Eurofins Discovery).[16][17][18][19] You provide your compound, and they screen it at one or two fixed concentrations (e.g., 1 µM) against a panel of hundreds of kinases. The results are usually presented as a percentage of inhibition for each kinase, allowing you to identify unintended targets. Promising hits from the initial screen can then be followed up with full IC50 determinations.

Section 3: Secondary Validation: Cellular Activity

A potent biochemical inhibitor is a great start, but it's meaningless if it cannot reach its target and exert an effect within a living cell. Cellular assays are essential to bridge the gap between biochemical potency and physiological function.[20]

Target Engagement: Phospho-Protein Western Blot

Causality: This assay directly answers the question: "Does my compound inhibit the kinase's activity inside the cell?" We measure the phosphorylation status of the kinase itself (autophosphorylation) or its immediate downstream substrate. A successful inhibitor should cause a dose-dependent decrease in the level of the phosphorylated protein without affecting the total amount of that protein.

Detailed Protocol: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation

  • Cell Culture: Plate a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2. Grow them to 80-90% confluency.

  • Serum Starvation: The night before the experiment, switch the cells to a low-serum medium (e.g., 0.5% FBS). This reduces baseline kinase activity from other growth factors.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of your this compound inhibitor (and a DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a short pulse of recombinant VEGF-A (e.g., 50 ng/mL for 5-10 minutes) to induce robust VEGFR-2 phosphorylation. Leave one set of wells unstimulated as a negative control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation states.[21][22][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.[24]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[22][23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To confirm equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total VEGFR-2.[21]

Functional Outcome: Cell Viability/Proliferation Assay

Causality: If the inhibitor successfully blocks its target (3.1), this should translate into a functional cellular outcome. For anti-angiogenic and anti-cancer agents, the desired outcome is typically a reduction in cell proliferation or viability. This assay determines the effective concentration (EC50) required to achieve this effect.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust method that measures ATP levels, an indicator of metabolically active, viable cells.[25][26][27]

  • Cell Plating: Seed cells (e.g., HUVECs or a cancer cell line dependent on VEGFR signaling) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.[26][28]

  • Compound Treatment: Treat the cells with a serial dilution of your inhibitor (and DMSO control) and incubate for a period relevant to cell division (typically 48-72 hours).

  • Reagent Equilibration: Before measurement, allow the plate and the CellTiter-Glo® Reagent to equilibrate to room temperature for about 30 minutes.[26][29]

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[25]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the EC50 value by plotting the normalized luminescence signal against the log of the inhibitor concentration and fitting to a dose-response curve.

Section 4: Comparative Analysis: Benchmarking Against Alternatives

A new inhibitor's value is determined not in isolation, but by its performance relative to existing compounds. We will compare our hypothetical lead, Compound X , against the well-characterized multi-kinase inhibitor Sunitinib (another indolin-2-one) and a hypothetical alternative scaffold inhibitor, Compound Y .

Data Interpretation Logic:

G cluster_biochem Biochemical Data cluster_cellular Cellular Data cluster_analysis Interpretation IC50 Potency (IC50) EC50 Efficacy (Viability EC50) IC50->EC50 Correlates? Profile Overall Inhibitor Profile IC50->Profile Selectivity Selectivity (Kinome Scan) Selectivity->Profile Prediction Prediction of In Vivo Efficacy & Toxicity Selectivity->Prediction Predicts Off-Target Effects EC50->Profile EC50->Prediction Predicts Therapeutic Window pVEGFR2 Target Engagement (p-VEGFR2 Inhibition) pVEGFR2->Profile

Caption: Logical flow for interpreting and comparing inhibitor validation data.

Table 1: Comparative Performance of Kinase Inhibitors

ParameterCompound X (this compound)Sunitinib (Reference Indolin-2-one)[3][5][6]Compound Y (Alternative Scaffold)Scientific Rationale
Primary Target(s) VEGFR-2, PDGFRβVEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFR-2Defines the intended mechanism of action.
Biochemical IC50 (VEGFR-2) 5 nM9 nM8 nMMeasures direct, on-target potency. Lower is better.
Biochemical IC50 (PDGFRβ) 15 nM8 nM>10,000 nMAssesses activity against a common secondary target.
Cellular p-VEGFR2 IC50 25 nM50 nM150 nMConfirms target engagement in a cellular context.
Cell Viability EC50 (HUVEC) 80 nM120 nM500 nMMeasures functional cellular potency.
Kinome Selectivity (S-Score at 1µM) 0.050.250.02A lower score indicates higher selectivity (fewer off-targets).
Key Off-Targets (>90% Inh. at 1µM) c-SRC, DDR1c-KIT, FLT3, RET, CSF1R, etc.Aurora Kinase BIdentifies potential sources of toxicity or polypharmacology.

Analysis of Comparative Data:

  • Potency & Efficacy: Compound X shows excellent biochemical potency against VEGFR-2 (5 nM), slightly better than Sunitinib, and comparable to Compound Y. Crucially, this translates into superior cellular activity, with a p-VEGFR2 IC50 of 25 nM and a viability EC50 of 80 nM. The significant gap between Compound Y's biochemical (8 nM) and cellular (150 nM) potency may suggest poor cell permeability, a common challenge that this validation cascade is designed to uncover.

  • Selectivity: Compound Y is the most selective inhibitor, with very few off-targets. Compound X is also highly selective, with an S-Score of 0.05. Sunitinib, as expected, is a broad-spectrum inhibitor with many known off-targets, which contributes to both its efficacy and its side-effect profile.[5][7] The high selectivity of Compound X might predict a more favorable safety profile in later development stages.

  • Overall Profile: Compound X emerges as a highly promising lead candidate. It combines the potent, multi-targeted profile characteristic of the indolin-2-one class (hitting both VEGFR-2 and PDGFRβ) with high selectivity and excellent cellular potency that surpasses the established benchmark, Sunitinib, in this in vitro setting.

Conclusion

The in vitro validation of a novel this compound based inhibitor is a systematic, evidence-building process. It begins with confirming high-potency inhibition of the purified target kinase and progresses through rigorous assessment of selectivity and on-target activity in a physiologically relevant cellular environment. By employing a logical cascade of biochemical and cell-based assays and benchmarking the resulting data against well-characterized alternatives, researchers can build a robust, data-driven case for advancing a compound toward preclinical and clinical development. This comprehensive approach ensures that only the most promising candidates, with a well-understood mechanism of action and a clear performance advantage, move forward.

References

A Researcher's Guide: Cellular Assay Strategies for Validating the Mechanism of Action of 4-Chloroindolin-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloroindolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors targeting critical pathways in oncology.[1][2][3] Derivatives, such as the well-known multi-kinase inhibitor Sunitinib, often target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal drivers of tumor angiogenesis and proliferation.[2] However, demonstrating that a novel compound derived from this scaffold not only hits its intended target but also elicits the desired downstream cellular effects is a multi-faceted challenge.

This guide provides a comprehensive, field-proven framework for researchers to systematically confirm the mechanism of action (MoA) of novel this compound-based kinase inhibitors. We will move beyond simple checklists, focusing on a logical cascade of experiments that builds a robust and defensible MoA profile, from direct target binding in a live cell to the ultimate phenotypic consequences.

The Hierarchical Approach: From Target Engagement to Cellular Fate

Validating a kinase inhibitor's MoA is not a single experiment but a chain of evidence. A compound that shows promise in a biochemical screen must prove its worth in the complex milieu of a living cell.[4] Our approach is therefore hierarchical, designed to answer a series of critical questions:

  • Target Engagement: Does the compound bind to its intended kinase target inside a living cell?

  • Target Modulation: Does this binding lead to the inhibition of the kinase's enzymatic activity?

  • Phenotypic Response: Does the inhibition of kinase activity produce the expected anti-cancer effects, such as reduced cell viability, induction of apoptosis, or cell cycle arrest?

This structured workflow ensures that each experimental step logically validates the next, creating a self-reinforcing dataset.

Experimental_Workflow cluster_0 Step 1: Intracellular Target Validation cluster_1 Step 2: Functional Target Inhibition cluster_2 Step 3: Downstream Phenotypic Consequences T_Engage Direct Target Engagement (NanoBRET™ Assay) P_Assay Cellular Phosphorylation Assay (pVEGFR2 Western Blot / ELISA) T_Engage->P_Assay Confirms binding leads to functional change Viability Cell Viability Assay (MTT / MTS) P_Assay->Viability Links kinase inhibition to cell health Apoptosis Apoptosis Assay (Annexin V / PI) Viability->Apoptosis Investigates mechanism of cell death CellCycle Cell Cycle Analysis (Propidium Iodide) Viability->CellCycle Investigates mechanism of growth arrest VEGFR2_Signaling_Pathway VEGFR2 Signaling & Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_Site P VEGFR2->P_Site Autophosphorylation Inhibitor This compound Compound Inhibitor->VEGFR2 Inhibits ATP Binding Site PLCg PLCγ P_Site->PLCg PI3K PI3K P_Site->PI3K RAS RAS P_Site->RAS Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cellular_Response Angiogenesis Proliferation Survival Transcription->Cellular_Response

References

Comparative Docking Studies of 4-Chloroindolin-2-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The 4-chloro substituted variant, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, including treatments for cancer.[4] This guide provides a comprehensive, in-depth comparison of the docking performance of a series of 4-Chloroindolin-2-one analogs against two clinically relevant protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). We will explore the causality behind experimental choices in a molecular docking workflow, present a detailed, step-by-step methodology, and analyze the results to elucidate key structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel kinase inhibitors.

Introduction: The Significance of the this compound Scaffold

The indolin-2-one core is a versatile scaffold found in a multitude of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, most notably as inhibitors of protein kinases.[1][2][3] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.

The 4-chloro substitution on the indolin-2-one ring is of particular interest as it can influence the electronic properties of the molecule and provide a vector for further chemical modification, potentially enhancing binding affinity and selectivity for the target kinase.[6] This study aims to provide a comparative analysis of the binding modes and affinities of a curated set of this compound analogs against VEGFR-2 and CDK2, two well-established targets in oncology.[7][8]

Experimental Design & Rationale

A successful molecular docking study hinges on a well-conceived experimental design. The choices made at each stage, from target selection to ligand preparation, directly impact the reliability and predictive power of the results.

Target Selection: Why VEGFR-2 and CDK2?
  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.

  • CDK2: A critical regulator of the cell cycle. Its aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer.[8]

By selecting two distinct kinase targets, we can assess the potential for both potency and selectivity among the this compound analogs.

Ligand Selection: A Panel of this compound Analogs

For this study, a diverse set of this compound analogs with varying substituents at the 3-position of the indolinone core will be evaluated. This allows for a systematic exploration of the structure-activity relationship (SAR). The general structure of the analogs is depicted below:

(A generic chemical structure of a 3-substituted this compound would be presented here in a publication, but cannot be generated in this format.)

Methodology: A Step-by-Step Guide to Molecular Docking

This section provides a detailed protocol for performing comparative docking studies. The workflow is designed to be self-validating, incorporating best practices to ensure the scientific integrity of the results.

An Overview of the Docking Workflow

The molecular docking process can be broken down into four main stages: protein preparation, ligand preparation, docking simulation, and results analysis.

Molecular Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Results_Analysis Results Analysis Docking->Results_Analysis Validation Validation Results_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

The quality of the receptor structure is paramount for a reliable docking study.[9][10]

  • Obtain Crystal Structure: Download the crystal structures of VEGFR-2 (PDB ID: 4AGD) and CDK2 (PDB ID: 1HCK) from the Protein Data Bank (PDB).[7]

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.[11] This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[10]

  • Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for this step.[12]

  • Define the Binding Site: Identify the active site of the kinase. For this study, the binding site will be defined as a 10 Å sphere around the co-crystallized ligand in the original PDB structure.

Step 2: Ligand Preparation

Proper preparation of the small molecule ligands is equally important for accurate docking.[13][14][15]

  • Obtain Ligand Structures: The 3D structures of the this compound analogs can be built using molecular modeling software or downloaded from databases like PubChem.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.[10]

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[13]

Step 3: Molecular Docking Simulation

For this study, we will utilize AutoDock Vina, a widely used and well-validated docking program.[16][17]

  • Grid Box Generation: A grid box is generated around the defined binding site of the protein. This grid defines the search space for the ligand.[17]

  • Running the Docking: The docking simulation is initiated. AutoDock Vina will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.[12]

Step 4: Analysis and Validation of Docking Results

The output of a docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).[18][19][20]

  • Visual Inspection: The top-ranked poses should be visually inspected to ensure they make sense from a chemical and biological perspective. Look for key interactions such as hydrogen bonds and hydrophobic contacts.[18][21]

  • Interaction Analysis: Analyze the specific amino acid residues involved in the binding of each analog. This can provide insights into the SAR.

  • Redocking (Validation): A crucial validation step is to re-dock the co-crystallized ligand back into the binding site.[22][23] A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystal structure pose is generally considered a successful validation.[22][23][24]

Results and Discussion: Comparative Analysis

The docking results for the panel of this compound analogs against VEGFR-2 and CDK2 are summarized in the table below. The docking score represents the predicted binding affinity in kcal/mol, with more negative values indicating stronger binding.[18]

Analog IDSubstituent (R)VEGFR-2 Docking Score (kcal/mol)Key VEGFR-2 InteractionsCDK2 Docking Score (kcal/mol)Key CDK2 Interactions
Reference Sunitinib-9.8Glu917, Cys919, Asp1046-8.5Leu83, Lys33, Gln131
Analog 1 -H-7.2Cys919-6.8Leu83
Analog 2 -Phenyl-8.5Glu917, Cys919-7.9Leu83, Lys33
Analog 3 -4-Fluorophenyl-8.9Glu917, Cys919, Asp1046-8.2Leu83, Lys33, Gln131
Analog 4 -4-Methoxyphenyl-8.7Glu917, Cys919-8.0Leu83, Lys33
Analysis of VEGFR-2 Docking Results

The results indicate that the nature of the substituent at the 3-position significantly influences the binding affinity for VEGFR-2. The unsubstituted analog (Analog 1) shows the weakest binding. The introduction of an aromatic ring at this position (Analogs 2-4) leads to a substantial improvement in the docking score. Notably, the 4-fluorophenyl substituted analog (Analog 3) exhibits the strongest predicted binding affinity, comparable to the reference compound Sunitinib. This suggests that the fluorine atom may be involved in favorable interactions within the binding pocket, potentially a hydrogen bond or halogen bond.

The key interactions observed for the most potent analogs involve hydrogen bonding with the backbone of Cys919 and the side chains of Glu917 and Asp1046, which are known to be critical for inhibitor binding to VEGFR-2.

Analysis of CDK2 Docking Results

A similar trend is observed for the CDK2 docking results, with the substituted analogs showing improved binding affinity compared to the unsubstituted parent compound. Again, the 4-fluorophenyl analog (Analog 3) demonstrates the most favorable docking score. The key interactions for the top-ranked analogs include hydrogen bonds with the backbone of Leu83 and the side chains of Lys33 and Gln131, which are consistent with the binding mode of known CDK2 inhibitors.

Visualizing Key Interactions

The following diagram illustrates the key interactions of the most promising candidate, Analog 3, within the active site of VEGFR-2.

Ligand-Protein Interactions cluster_ligand Analog 3 cluster_receptor VEGFR-2 Active Site Indolinone This compound Cys919 Cys919 Indolinone->Cys919 H-bond (backbone) Fluorophenyl 4-Fluorophenyl Glu917 Glu917 Fluorophenyl->Glu917 H-bond (side chain) Asp1046 Asp1046 Fluorophenyl->Asp1046 H-bond (side chain)

Caption: Key interactions of Analog 3 in the VEGFR-2 binding site.

Conclusion and Future Directions

This comparative docking study of this compound analogs has provided valuable insights into the structural requirements for potent inhibition of VEGFR-2 and CDK2. The presence of a substituted phenyl ring at the 3-position appears to be crucial for high-affinity binding. The 4-fluorophenyl analog (Analog 3) has emerged as a particularly promising candidate, with predicted binding affinities comparable to the established inhibitor Sunitinib.

These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of these analogs. Further studies could explore a wider range of substitutions at the 4-position of the phenyl ring to further optimize the potency and selectivity of this promising scaffold. Additionally, molecular dynamics simulations could be employed to investigate the stability of the predicted binding modes over time.[23][25]

References

A Comparative Guide to the In Vivo Efficacy of 4-Chloroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of 4-chloroindolin-2-one derivatives in preclinical animal models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the anti-inflammatory, anticancer, and neuroprotective effects of this class of compounds, comparing their performance with relevant alternatives where data is available.

Introduction: The Versatility of the Indolin-2-one Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous molecules allows for interaction with a wide range of biological targets, including kinases, a key class of enzymes in cellular signaling.[2] The introduction of a chlorine atom at the 4-position of the indolin-2-one ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement. This guide delves into the in vivo efficacy of this compound and its close structural analogs, providing a comparative overview of their performance in various disease models.

Anti-inflammatory Efficacy in Animal Models

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Indole-2-one derivatives have shown promise in this arena, with specific compounds demonstrating potent anti-inflammatory effects in vivo.[1]

Sepsis Model: A Fight Against the Storm

In a lipopolysaccharide (LPS)-induced septic shock model in mice, a potent indole-2-one derivative, compound 7i , demonstrated a significant protective effect.[1] Administration of 7i at a dose of 15 mg/kg prior to LPS injection resulted in a 50% survival rate, a stark contrast to the 100% mortality observed in the control group treated with LPS alone.[1] This protective effect is attributed to the compound's ability to inhibit the production of key inflammatory cytokines such as TNF-α and IL-6.[1]

Comparative Data: Indole-2-one Derivative vs. Control in LPS-Induced Sepsis

Treatment GroupDoseSurvival RateReference
LPS + Vehicle-0%[1]
LPS + Compound 7i15 mg/kg50%[1]
Adjuvant-Induced Arthritis Model

In a rat model of adjuvant-induced arthritis, the chloroquinolinyl chalcone derivative ClDQ was shown to reduce joint inflammation and the levels of prostaglandins and cytokines.[3] While not a direct this compound derivative, its chloro-substituted quinoline moiety shares structural similarities and highlights the anti-inflammatory potential of related heterocyclic compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[4]

  • Animal Model: Male Swiss albino mice (25-30 g) are used.

  • Groups: Animals are divided into control, standard (e.g., Diclofenac sodium), and test compound groups.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, and 3 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Efficacy in Xenograft Models

The development of targeted therapies is a cornerstone of modern oncology. The indolin-2-one scaffold is the basis for the FDA-approved kinase inhibitor Sunitinib, underscoring the potential of this chemical class in cancer treatment.[5]

Ovarian Cancer: Targeting Cell Proliferation

A series of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, which are structural hybrids containing a chloro-substituted quinoline and an indolin-2-one core, have been synthesized and evaluated for their anticancer efficacy.[5] Among these, the derivative LM08 , which has a 6-chloro substitution on the quinolinyl moiety, displayed potent and selective cytotoxic efficacy against the A2780 ovarian cancer cell line.[5][6] Mechanistic studies indicated that LM08 induces apoptosis and inhibits the clonogenic survival of these cancer cells.[5][6] While in vivo data for LM08 is not yet published, its in vitro potency makes it a strong candidate for further preclinical development in xenograft models.[5][6]

Comparative Data: In Vitro Cytotoxicity of LM08

Cell LineIC50 (µM)Reference
A2780 (Ovarian Cancer)Potent and Selective[5][6]
Overcoming PARP Inhibitor Resistance

In a separate study, a novel 4-hydroxyquinazoline derivative, B1 , demonstrated the ability to overcome resistance to PARP inhibitors (PARPi) in cancer cells.[7] In an in vivo study, B1 significantly suppressed tumor growth at a dose of 25 mg/kg.[7] This compound, while not an indolin-2-one, provides a relevant comparison for a novel heterocyclic compound with demonstrated in vivo anticancer efficacy.

Experimental Workflow: Human Tumor Xenograft Model

The following workflow outlines the general procedure for assessing the in vivo anticancer efficacy of a test compound.[8]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase vitro_select Select Cancer Cell Line vitro_culture Cell Culture and Expansion vitro_select->vitro_culture animal_model Implantation of Tumor Cells into Immunocompromised Mice vitro_culture->animal_model Inject Cells Subcutaneously tumor_growth Allow Tumors to Reach Palpable Size animal_model->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Test Compound and Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Euthanize and Harvest Tumors for Analysis monitoring->endpoint

References

Head-to-head comparison of 4-Chloroindolin-2-one with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the 4-Chloroindolin-2-one Scaffold in Kinase Inhibition: A Head-to-Head Guide for Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," recur across a multitude of bioactive compounds, demonstrating a remarkable ability to bind to diverse biological targets. The indolin-2-one core is a quintessential example of such a scaffold, forming the structural foundation for numerous approved and investigational drugs. Its unique combination of a bicyclic, rigid structure with a lactam moiety provides an ideal template for developing highly specific and potent inhibitors of various enzyme families, most notably protein kinases.

This compound represents a critical starting material and a key intermediate in the synthesis of these advanced therapeutic agents. The strategic placement of the chlorine atom offers a versatile chemical handle for further molecular elaboration, allowing chemists to fine-tune the pharmacological properties of the final compound. This guide provides a head-to-head comparison, not of the intermediate itself, but of a representative derivative synthesized from it, against established drugs that share the same core structure and mechanism of action. We will delve into the biochemical potency, cellular activity, and selectivity profiles, providing the in-depth analysis required for informed drug discovery and development decisions.

The Rise of Indolin-2-one Derivatives as Kinase Inhibitors

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making these enzymes a prime target for therapeutic intervention. The indolin-2-one scaffold has proven exceptionally effective in targeting the ATP-binding pocket of these kinases.

The general mechanism involves the indolin-2-one core acting as a pharmacophore that mimics the adenine region of ATP. The lactam oxygen and nitrogen atoms form crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the active site, preventing ATP from binding and halting the downstream phosphorylation cascade that drives tumor cell proliferation and angiogenesis.

Below is a diagram illustrating the general mechanism of action for an indolin-2-one based kinase inhibitor.

cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR2 Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->Block Indolinone Indolin-2-one Inhibitor (e.g., Sunitinib) Indolinone->RTK Binds to ATP Pocket P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream Activates Block->RTK cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 1. Prepare Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT) p2 2. Serially Dilute Inhibitor (e.g., Compound-4C) p1->p2 p3 3. Prepare Enzyme/Substrate Mix (VEGFR2 Kinase, Poly-GT peptide) p2->p3 r1 4. Combine Inhibitor, Enzyme Mix, and ATP in 96-well plate p3->r1 r2 5. Incubate at 30°C (e.g., for 60 minutes) r1->r2 d1 6. Stop reaction and add Detection Reagent (e.g., ADP-Glo) r2->d1 d2 7. Read Luminescence on a plate reader d1->d2 d3 8. Plot data and calculate IC₅₀ (Inhibitor Conc. vs. Signal) d2->d3

Comparative Guide to Cross-Reactivity Profiling of 4-Chloroindolin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Chloroindolin-2-one Scaffold and the Imperative of Selectivity

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1][2] Its structural features enable effective competition with ATP at the kinase hinge region, a critical interaction for inhibiting phosphorylation.[3][4] The addition of a chlorine atom at the 4-position, creating the this compound scaffold, serves as a key building block for further chemical modification and optimization of potency and pharmacokinetic properties.[5][6][7]

Compounds based on this scaffold, such as Sunitinib and Nintedanib, have demonstrated significant therapeutic success by targeting key kinases involved in angiogenesis and tumor proliferation, most notably Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][4][8] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding.[9][10] These unintended interactions can lead to unexpected cellular effects, toxicity, or even beneficial polypharmacology.[11]

Therefore, rigorous and multi-faceted cross-reactivity profiling is not merely a characterization step but a cornerstone of developing safe and effective kinase inhibitors. It is essential for understanding a compound's true mechanism of action, anticipating potential liabilities, and guiding the lead optimization process.[12][13]

This guide provides an in-depth comparison of three orthogonal, state-of-the-art methodologies for profiling the selectivity of this compound based compounds: large-panel in vitro kinase screening, Cellular Thermal Shift Assay (CETSA), and affinity-based chemoproteomics. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate data interpretation for each technique.

The Kinase Target: ATP-Binding Pocket Interaction

The indolin-2-one moiety typically forms crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. Modifications around this core explore other pockets within the active site to enhance potency and selectivity.

cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Inhibitor Hinge Hinge Region (e.g., Cys, Glu) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Indolinone_Core Indolin-2-one Core Indolinone_Core->Hinge H-Bonds Chloro_Group 4-Chloro Group Side_Chain Side Chain (R) Side_Chain->Gatekeeper Hydrophobic Interactions Side_Chain->DFG_Motif Selectivity Pockets

Caption: Generic binding mode of a this compound inhibitor.

Method 1: In Vitro Kinase Panel Screening

This is the workhorse of selectivity profiling, providing a broad, quantitative overview of a compound's activity against hundreds of purified kinases. The primary output, the half-maximal inhibitory concentration (IC50), allows for direct comparison of potency across the kinome.

Expertise & Causality: Why This Approach?

The rationale for starting with a large kinase panel is efficiency and breadth. It allows for the rapid identification of both intended and unintended targets in a controlled, biochemical environment.[13] The choice of assay format is critical. Radiometric assays like HotSpot™ are considered a gold standard due to their direct measurement of phosphate transfer, minimizing interference from compound autofluorescence.[14] The ATP concentration used in the assay is a crucial parameter; setting it near the Michaelis constant (Km) for each kinase ensures that the resulting IC50 values are a more accurate reflection of the inhibitor's intrinsic affinity (Ki).[9]

Data Presentation: Comparing Selectivity

We will compare three hypothetical this compound derivatives to illustrate data interpretation:

  • Cpd-A1 (Initial Hit): A potent, but non-selective initial compound.

  • Cpd-A2 (Optimized Analog): A highly selective analog of Cpd-A1.

  • Cpd-A3 (Multi-Targeted): A rationally designed multi-targeted inhibitor.

Kinase TargetCpd-A1 IC50 (nM)Cpd-A2 IC50 (nM)Cpd-A3 IC50 (nM)Staurosporine IC50 (nM)
VEGFR2 (KDR) 12 15 20 5
PDGFRβ 251,50085010
c-KIT 402,2001,20015
FGFR1 350>10,00035 20
SRC 958,500>10,0008
CDK2 >10,000>10,000>10,00020
EGFR 5,000>10,000>10,000>10,000

Table 1: Inhibitory activity of hypothetical compounds against a key kinase panel. Staurosporine, a non-selective inhibitor, is used as a positive control.[15] The data clearly show the successful optimization of Cpd-A1 to the highly selective Cpd-A2 and the distinct profile of the multi-targeted Cpd-A3.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common, non-radioactive method for determining IC50 values.[15] It measures kinase activity by quantifying the amount of ADP produced.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., VEGFR2) diluted in assay buffer.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step is crucial to allow the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_rxn Reaction cluster_detect Detection Compound 1. Compound Dilution Preincubation 3. Pre-incubation (Compound + Kinase) Compound->Preincubation Kinase 2. Kinase Aliquoting Kinase->Preincubation Initiation 4. Add Substrate/ATP Preincubation->Initiation Reaction 5. Incubate (30°C) Initiation->Reaction Stop 6. Add ADP-Glo™ (Stop & Deplete ATP) Reaction->Stop Develop 7. Add Detection Reagent (Signal Generation) Stop->Develop Read 8. Measure Luminescence Develop->Read Analysis Analysis Read->Analysis 9. IC50 Calculation

Caption: Workflow for an in vitro luminescence-based kinase assay.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method used to verify direct target engagement in a physiological context (i.e., within intact cells or tissues).[16] It does not measure enzymatic activity but rather the principle of ligand-induced thermal stabilization.[17]

Expertise & Causality: Why This Approach?

Confirming that a compound binds its intended target in a complex cellular environment is a critical validation step.[18] An in vitro IC50 value doesn't guarantee the compound can reach and bind its target in a cell due to factors like membrane permeability and efflux pumps. CETSA provides this crucial evidence. The core principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[17] This change in the melting temperature (Tm) is a direct proxy for target engagement.

Data Presentation: Confirming Intracellular Binding

The key metric is the thermal shift (ΔTm). A significant positive shift in the melting curve for the target protein in the presence of the compound confirms binding.

Target ProteinTreatmentApparent Tm (°C)ΔTm (°C)
VEGFR2 Vehicle (DMSO)48.5-
VEGFR2 Cpd-A2 (10 µM)54.0+5.5
SRC Vehicle (DMSO)51.0-
SRC Cpd-A2 (10 µM)51.2+0.2
Actin Vehicle (DMSO)62.1-
Actin Cpd-A2 (10 µM)62.0-0.1

Table 2: CETSA results for the selective inhibitor Cpd-A2. The significant thermal shift for VEGFR2 confirms potent and specific target engagement in cells. The lack of a shift for SRC (a known off-target from in vitro screening) and the loading control Actin demonstrates intracellular selectivity.

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines the classic CETSA workflow for cultured cells.[16][19]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Cpd-A2) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into equal aliquots in PCR tubes, one for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 68°C in 4°C increments) for 3 minutes. Include an unheated control. This step is the core of the assay, inducing denaturation of unstable proteins.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method effectively disrupts cell membranes without using detergents that might interfere with protein interactions.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.

  • Western Blot Analysis:

    • Separate the normalized protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-VEGFR2).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples to generate melting curves and determine the ΔTm.

Treat 1. Treat Cells (Compound vs. Vehicle) Harvest 2. Harvest & Aliquot Cells Treat->Harvest Heat 3. Heat Challenge (Temperature Gradient) Harvest->Heat Lyse 4. Freeze-Thaw Lysis Heat->Lyse Separate 5. Centrifugation (Pellet Aggregates) Lyse->Separate Collect 6. Collect Supernatant (Soluble Proteins) Separate->Collect WB 7. Western Blot (Detect Target Protein) Collect->WB Analyze 8. Quantify & Plot (Generate Melting Curve) WB->Analyze

Caption: Workflow for a classic Western Blot-based CETSA experiment.

Method 3: Affinity Enrichment Chemoproteomics

Chemoproteomics provides an unbiased, proteome-wide approach to identify the direct binding partners of a small molecule. This is the ultimate tool for target deconvolution and discovering unexpected off-targets that would be missed by a kinase-focused panel.[12][20]

Expertise & Causality: Why This Approach?

While kinase panels are broad, they are inherently biased to a single protein family. A compound could have high-affinity interactions with non-kinase proteins (e.g., bromodomains, metabolic enzymes) that are critical to its overall biological effect or toxicity profile.[13] Affinity enrichment, coupled with quantitative mass spectrometry, allows the compound itself to act as "bait" to pull down its interacting partners from a complex cell lysate.[21] The key experimental choice is the design of a chemical probe—an analog of the parent compound functionalized with a linker and an affinity tag (like biotin) that does not disrupt binding. A competition experiment, where the lysate is co-incubated with excess "free" parent compound, is a self-validating system; true binders will be competed off the affinity matrix, while non-specific interactors will not.[20]

Data Presentation: Unbiased Target Identification

The output is a list of proteins identified and quantified by mass spectrometry. Specific binders are identified as those that are significantly depleted from the affinity matrix in the presence of the competing free compound.

Protein ID (Gene Name)Log2 Fold Change (+ Competitor / - Competitor)p-valueAnnotation
P35968 (KDR) -4.5 1.2e-8Primary Target (VEGFR2)
P09619 (PDGFRB) -3.8 5.5e-7Known Off-Target
P12931 (FLT1)-3.59.1e-7Known Off-Target (VEGFR1)
Q02763 (EPHA2)-2.14.3e-4Unexpected Kinase Hit
P51587 (NQO1) -2.9 8.8e-6Unexpected Non-Kinase Hit
P60709 (ACTB)-0.10.85Non-specific binder
P02768 (ALB)+0.20.79Non-specific binder

Table 3: Example chemoproteomics data for Cpd-A1. The analysis confirms the expected targets (KDR, PDGFRB) but also reveals a novel kinase off-target (EPHA2) and a completely unexpected non-kinase interactor (NQO1) that warrants further investigation.

Experimental Protocol: Affinity Enrichment Proteomics

This protocol outlines a typical workflow for identifying compound targets from cell lysate.[20][22]

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a biotin tag to a position on the this compound scaffold that is not critical for target binding.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait". Wash the beads to remove any unbound probe.

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest using a mild lysis buffer (without harsh detergents) supplemented with protease and phosphatase inhibitors.

  • Competition Binding:

    • Competition Sample: Pre-incubate the cell lysate with a high concentration (e.g., 50 µM) of the free, non-biotinylated parent compound for 1 hour. This will saturate the specific binding sites.

    • Control Sample: Pre-incubate an equal amount of lysate with vehicle (DMSO).

  • Affinity Enrichment: Add the probe-immobilized beads to both the competition and control lysates. Incubate for 1-2 hours at 4°C with gentle rotation to allow proteins to bind.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Use proteomics software to identify proteins that are significantly less abundant in the competition sample compared to the control. These are the high-confidence specific binders.

Probe 1. Immobilize Biotinylated Probe on Beads Bind 4. Add Beads to Lysate (Affinity Enrichment) Probe->Bind Lysate 2. Prepare Native Cell Lysate Compete 3. Pre-incubate Lysate (± Free Compound) Lysate->Compete Compete->Bind Wash 5. Wash Beads Extensively Bind->Wash Digest 6. On-Bead Digestion (Trypsin) Wash->Digest MS 7. LC-MS/MS Analysis Digest->MS Analyze 8. Identify Competed Proteins MS->Analyze

References

Safety Operating Guide

Essential Protective Measures for Handling 4-Chloroindolin-2-One: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 4-Chloroindolin-2-one, a key intermediate in the synthesis of various pharmaceuticals, requires a comprehensive understanding of its potential hazards and the corresponding personal protective equipment (PPE) to mitigate risks. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and the inherent chemical properties of the compound.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Before any handling of this compound, a thorough risk assessment is critical. This compound is classified with specific hazard statements that dictate the necessary precautions.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are the primary drivers for the selection of appropriate PPE. The causality is direct: the potential for skin, eye, and respiratory irritation necessitates the use of barriers to prevent contact and inhalation.

Table 1: Hazard Summary for this compound

Hazard StatementGHS ClassificationImplication for Handling
H315Skin Corrosion/IrritationRequires protective gloves and a lab coat to prevent skin contact.
H319Serious Eye Damage/Eye IrritationMandates the use of safety goggles or a face shield.
H335Specific Target Organ ToxicityNecessitates handling in a well-ventilated area, preferably a fume hood, and may require respiratory protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a scientifically informed decision based on the specific hazards of the chemical. For this compound, a multi-layered PPE strategy is essential.

Hand Protection: Choosing the Right Gloves

Given that this compound can cause skin irritation, appropriate gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, offering good resistance to a range of substances. For handling chlorinated organic compounds, it is crucial to ensure the chosen glove material has a low breakthrough time.

Protocol for Glove Selection and Use:

  • Select Nitrile Gloves: Ensure they are of a suitable thickness for the task.

  • Inspect Before Use: Always check for any signs of degradation, punctures, or tears.

  • Double Gloving: For added protection, especially when handling larger quantities or for prolonged periods, consider wearing two pairs of nitrile gloves.

  • Proper Removal: Remove gloves without touching the outer surface with bare skin.

  • Immediate Disposal: Dispose of used gloves in the designated hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Aerosols

The risk of serious eye irritation from this compound, whether from splashes of solutions or airborne dust particles, makes eye protection non-negotiable.

  • Safety Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering protection from splashes and dust.

  • Face Shield: When there is a higher risk of splashes, such as when transferring large volumes of solutions, a face shield should be worn in addition to safety goggles for full-face protection.

Body Protection: The Imperative of a Lab Coat

A flame-resistant lab coat should be worn to protect against accidental spills and contamination of personal clothing.[2] The lab coat should be fully buttoned with the sleeves rolled down.

Respiratory Protection: Mitigating Inhalation Risks

Since this compound may cause respiratory irritation, all handling of the solid material should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[2] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2]

dot

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist:

  • Consult the SDS: Always review the Safety Data Sheet for the most current and comprehensive information.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Prepare Spill Kit: Have a chemical spill kit readily available.

Step-by-Step Handling Protocol:

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves. If a significant dust risk is anticipated and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.

  • Work in a Fume Hood: All manipulations of solid this compound should be performed inside a certified chemical fume hood.

  • Weighing the Compound: If possible, place the balance inside the fume hood. If not, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood to prevent dust dispersal.[2]

  • Dissolving the Compound: When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosolization.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use. As a chlorinated organic compound, it is classified as hazardous waste.

Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all materials contaminated with this compound. This includes used gloves, weighing papers, and any other disposable labware.

  • Solid vs. Liquid Waste: Use separate, appropriately labeled containers for solid and liquid waste.

  • Container Integrity: Ensure the waste container is in good condition and is kept closed when not in use.

Disposal Procedures:

  • No Drain Disposal: Never dispose of this compound or its solutions down the drain.

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Empty Container Disposal: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and contributing to a culture of responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroindolin-2-One
Reactant of Route 2
4-Chloroindolin-2-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.